3-Amino-N-isopropylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZLEBXTLRCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588575 | |
| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118837-66-4 | |
| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-N-isopropylbenzenesulfonamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Amino-N-isopropylbenzenesulfonamide
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmacologically active molecules and fine chemicals.[1][2] Its structure, featuring a primary aromatic amine and a sulfonamide moiety, provides two key points for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.
Retrosynthetic Analysis and Pathway Design
The synthesis of this compound can be logically approached through a two-step retrosynthetic disconnection. The primary amino group is the most sensitive functionality and is best installed in the final step to avoid side reactions. This is typically achieved via the reduction of a nitro group, a robust and high-yielding transformation.[3] The sulfonamide bond can be formed through the reaction of a sulfonyl chloride with an amine. This leads to a straightforward and efficient two-step forward synthesis starting from commercially available materials.
Caption: Retrosynthetic analysis of this compound.
Overall Synthesis Pathway
The selected pathway involves two primary transformations: (1) the formation of a sulfonamide via nucleophilic substitution, and (2) the reduction of an aromatic nitro group to a primary amine.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of N-isopropyl-3-nitrobenzenesulfonamide (Intermediate)
Principle and Mechanism
This initial step involves the reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (such as triethylamine or by using an excess of isopropylamine) to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.
Experimental Protocol
Materials:
-
3-Nitrobenzenesulfonyl chloride (1.0 eq)[4]
-
Isopropylamine (1.2 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
In a separate flask, mix isopropylamine (1.2 eq) and triethylamine (1.2 eq) in DCM.
-
Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-isopropyl-3-nitrobenzenesulfonamide, can be purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.[5]
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | 61-62 |
| N-isopropyl-3-nitrobenzenesulfonamide | 28860-10-8 | C₉H₁₂N₂O₄S | 244.27 | N/A |
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanism
The second and final step is the reduction of the aromatic nitro group of the intermediate to a primary amine.[3] Catalytic hydrogenation is a clean and efficient method for this transformation. The reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), and a source of hydrogen (H₂ gas). The nitro compound adsorbs onto the surface of the catalyst, where the N=O bonds are sequentially reduced by hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[6] Solvents like ethanol, methanol, or ethyl acetate are commonly used.
Experimental Protocol
Materials:
-
N-isopropyl-3-nitrobenzenesulfonamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite™ or a similar filter aid
Procedure:
-
Charge a suitable hydrogenation flask or a thick-walled round-bottom flask with N-isopropyl-3-nitrobenzenesulfonamide (1.0 eq) and methanol.
-
Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled in an inert atmosphere if possible.
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas (like nitrogen) three times.
-
Introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions; for larger scales, a Parr hydrogenator is recommended).
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully purge the system again with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the target compound, this compound.[7] Purity is often high, but further purification can be achieved via recrystallization if needed.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-isopropyl-3-nitrobenzenesulfonamide | 28860-10-8 | C₉H₁₂N₂O₄S | 244.27 | Solid |
| This compound | 118837-66-4 | C₉H₁₄N₂O₂S | 214.29 | Solid |
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, showing the disappearance of the nitro-aromatic protons and the appearance of signals corresponding to the amino-substituted ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches.
Safety Considerations
-
3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Isopropylamine is a volatile and flammable liquid with a pungent odor. Work in a well-ventilated area.
-
Catalytic hydrogenation involves flammable solvents and flammable hydrogen gas. Ensure there are no ignition sources nearby. The catalyst can be pyrophoric. Do not allow the catalyst to dry in the air. Quench the used catalyst carefully with water before disposal.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to this compound from readily available starting materials. The procedure involves a standard sulfonamide formation followed by a robust catalytic hydrogenation for the nitro group reduction. This guide serves as a foundational protocol that can be optimized by researchers for specific applications in drug discovery and chemical synthesis.
References
- ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Link]
- RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- PubChem. This compound. [Link]
- Wikipedia. Reduction of nitro compounds. [Link]
- National Institutes of Health (NIH). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
- Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
- Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
- P212121 Store. N-Isopropyl 3-nitrobenzenesulfonamide | CAS 28860-10-8. [Link]
- PubChem. 3-Nitrobenzenesulfonyl chloride. [Link]
- PubChem. Benzenesulfonamide, 3-nitro-. [Link]
- Google Patents.
- MDPI.
- PubChem. Benzenesulfonamide, 3-amino-. [Link]
- ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. 3-Nitrobenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 5. CAS 28860-10-8 | N-isopropyl 3-nitrobenzenesulfonamide - Synblock [synblock.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-isopropylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Characterized by a benzene ring substituted with an amino group and an N-isopropylsulfonamide group at the meta position, this compound serves as a critical intermediate in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [1] |
| CAS Number | 118837-66-4 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1] |
| Molecular Weight | 214.29 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical for related compounds) | |
| Melting Point | 141-143 °C (for the related 3-aminobenzenesulfonamide) | [2] |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like ethanol, methanol, and dimethylformamide (DMF)[3][4][5]. | |
| pKa | The sulfonamide group is weakly acidic, while the amino group is basic. | |
| XLogP3 | 0.8 | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process, commencing with the sulfonation of a suitable benzene derivative, followed by amidation and reduction of a nitro group. A common synthetic pathway is outlined below.
Synthetic Workflow
Caption: Synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride
-
In a fume hood, cautiously add chlorosulfonic acid to a round-bottom flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add nitrobenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 70-80 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 3-nitrobenzenesulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
-
Dissolve the dried 3-nitrobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution in an ice bath and add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Slowly add isopropylamine to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-Nitro-N-isopropylbenzenesulfonamide. The product can be purified by recrystallization or column chromatography.
Step 3: Reduction to this compound
-
Dissolve the purified 3-Nitro-N-isopropylbenzenesulfonamide in a solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common methods include using iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
If using iron, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic extracts, concentrate under reduced pressure, and purify the resulting this compound by recrystallization or column chromatography.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its two primary functional groups: the aromatic amino group and the sulfonamide moiety.
-
Amino Group: The primary aromatic amine is a versatile functional group that can undergo a wide range of reactions, including diazotization to form diazonium salts, which are valuable intermediates for introducing a variety of substituents onto the aromatic ring. The amino group can also be acylated, alkylated, and used in the formation of Schiff bases.
-
Sulfonamide Group: The sulfonamide nitrogen is weakly acidic and can be deprotonated under strongly basic conditions. The S-N bond is generally stable, but can be cleaved under certain reductive or harsh acidic conditions.
The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents. It is advisable to store it in a cool, dry, and well-ventilated area.
Analytical Methods
The characterization and purity assessment of this compound can be achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-8.0 ppm), the N-H protons of the amino and sulfonamide groups (which may be broad and their chemical shift can be concentration and solvent dependent), the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, as well as the carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary sulfonamide (a single band in the 3200-3300 cm⁻¹ region). Strong absorptions corresponding to the S=O stretching of the sulfonamide group would be observed around 1350 and 1160 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern can provide further structural information, with common fragmentation pathways for sulfonamides involving the loss of SO₂ and cleavage of the S-N bond[1][6][7].
Chromatographic Analysis
A typical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of sulfonamides is outlined below.
Caption: General workflow for HPLC analysis.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample to be analyzed in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standards and samples and record the chromatograms. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
Applications in Research and Drug Discovery
This compound is a key building block in the synthesis of various pharmaceutical agents. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and anticonvulsants. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
A notable application of this compound is in the development of novel antivirals. Specifically, it has been used as a key intermediate in the synthesis of benzenesulfonamide-containing phenylalanine derivatives that act as potent inhibitors of the HIV-1 capsid (CA) protein[8]. These inhibitors target the assembly and disassembly of the viral capsid, a critical process in the viral replication cycle.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is limited, related sulfonamides can cause allergic reactions in sensitive individuals. Some sulfonamides have been associated with nephrotoxicity and hepatotoxicity, particularly with prolonged or high-dose exposure[9][10].
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined chemical properties and reactivity make it a reliable building block for the synthesis of complex molecules with potential therapeutic activities. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in this field.
References
- Giles, A., Foushee, J., Lantz, E., & Gumina, G. (2019). Sulfonamide Allergies.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.
- Liu, F., & Wang, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1556–1564.
- Khan, K. N. (2020). Clinical toxicity of sulfonamides.
- Klagkou, Katerina & Pullen, Frank & Harrison, Mark & Organ, Andy & Firth, Alistair & Langley, G. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. 17. 2373-9. 10.1002/rcm.1201.
- Martin, A., & Wu, L. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 77(10), 899–901.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity.
- Białk-Bielińska, A. (2013). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment?. IntechOpen.
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. (n.d.).
- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149.
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Al-Gawhari, F. A., Al-Obaidi, A. M., & Al-Bayati, R. I. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14.
- SOLUBILITY OF SULPHONAMIDES. (1943). The BMJ, 2(4304), 16–17.
- Mary, Y. S., Fathima, A. R., Dhandapani, M., & Balachandran, V. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide: Polycyclic Aromatic Compounds.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.
- Alsughayer, A., Elassar, A.-Z. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). PubMed.
- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). PUBDB.
- Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2022). Journal of Synthetic Chemistry.
- Synthesis and characterization of some sulfonamide dervatives. (n.d.).
- 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2021). MDPI.
- Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of ... (n.d.).
- 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide. (n.d.). Sigma-Aldrich.
- 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.).
- Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid. (n.d.).
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
- Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2015). Journal of Food Protection, 78(8), 1547-1552.
- Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2014). Food Analytical Methods, 7(8), 1644-1652.
- 7.5 High Resolution NMR Spectroscopy. (n.d.).
- Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use. (n.d.).
- WO 99/27791. (1999). Googleapis.com.
- Process to prepare sulfonamides. (n.d.).
- 3-Aminobenzenesulfonamide 98 98-18-0. (n.d.). Sigma-Aldrich.
- Method of reducing aromatic nitro compounds. (n.d.).
- Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[7][9]thieno[2,3-d]pyrimidin-4-ones as analg. (n.d.). Arkivoc.
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bmj.com [bmj.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide (CAS: 118837-66-4)
This guide provides a comprehensive technical overview of 3-Amino-N-isopropylbenzenesulfonamide, a key chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and utility of this versatile molecule, grounding all claims in authoritative scientific literature.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a benzenesulfonamide derivative recognized for its role as a crucial building block in the synthesis of novel therapeutic agents.[1] Its structural motifs—a primary aromatic amine and a sulfonamide group—confer upon it the ability to participate in a wide array of chemical transformations, making it a valuable starting material for creating diverse compound libraries. This compound has garnered particular interest in antiviral research, notably as a scaffold for the development of potent inhibitors of the HIV-1 Capsid (CA) protein, a critical target in the viral replication cycle.[1][2][3] Furthermore, the sulfonamide moiety is a well-established pharmacophore in the design of enzyme inhibitors, particularly targeting carbonic anhydrases.[2]
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 118837-66-4 | [3] |
| Molecular Formula | C₉H₁₄N₂O₂S | [3] |
| Molecular Weight | 214.29 g/mol | [3] |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [3] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 80.6 Ų | [4] |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of its nitro-substituted precursor, followed by a reduction of the nitro group to the primary amine. This synthetic strategy is outlined below.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
The synthesis commences with the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride.
Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
This procedure is based on established methods for the sulfochlorination of nitrobenzene.[5][6]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4.4 molar equivalents). While stirring, carefully add nitrobenzene (1.0 molar equivalent) dropwise, maintaining the temperature between 110-115°C.[6]
-
Reaction: Stir the mixture at this temperature for 4 hours.
-
Second Reagent Addition: Cool the reaction mixture to 70°C and add thionyl chloride (0.92 molar equivalents) dropwise over 2 hours.[5]
-
Completion: Continue stirring at 70°C until the evolution of gas ceases.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The precipitated 3-nitrobenzenesulfonyl chloride is then collected by vacuum filtration and washed with cold water.[5] The crude product is typically of high purity and can be used in the next step without further purification.[6]
Protocol 2: Amidation with Isopropylamine
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude 3-nitrobenzenesulfonyl chloride in an appropriate aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Amine Addition: Cool the solution in an ice bath and add isopropylamine (1.1-1.2 molar equivalents) dropwise. A base, such as triethylamine or pyridine (1.1-1.2 molar equivalents), is often included to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up: Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Nitro-N-isopropylbenzenesulfonamide.
Part 2: Reduction to this compound
The final step involves the reduction of the nitro group. A common and effective method utilizes tin(II) chloride in an acidic medium.[7][8]
Protocol 3: Reduction of 3-Nitro-N-isopropylbenzenesulfonamide
-
Reaction Setup: To a solution of 3-Nitro-N-isopropylbenzenesulfonamide in a protic solvent such as ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 molar equivalents).
-
Acidification: Add concentrated hydrochloric acid and heat the mixture to reflux (typically 50-78°C).[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A typical starting point would be a C8 or C18 column with a gradient elution system.[9][10]
Illustrative HPLC Method:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm)[10]
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[9]
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the amino group protons (a broad singlet), the N-H proton of the sulfonamide, the methine proton of the isopropyl group (a septet), and the two methyl groups of the isopropyl moiety (a doublet).
-
¹³C NMR: The carbon NMR will display signals corresponding to the six aromatic carbons, the methine carbon, and the methyl carbons of the isopropyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 215.0852.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-H stretching of the sulfonamide, the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches typically around 1350 and 1160 cm⁻¹), and C-H and C=C bonds of the aromatic ring.
Applications in Drug Discovery
The utility of this compound as a medicinal chemistry intermediate is well-documented, particularly in the fields of virology and enzyme inhibition.
HIV-1 Capsid Inhibitors
The HIV-1 capsid protein is a promising therapeutic target due to its crucial roles in both the early and late stages of the viral replication cycle.[2][3] this compound serves as a key building block for a class of phenylalanine-containing derivatives that act as potent HIV-1 capsid inhibitors.[1] These compounds bind to a conserved pocket on the capsid protein, disrupting its normal assembly and disassembly processes, which are vital for viral replication.[1][2] Structure-activity relationship (SAR) studies on derivatives of this scaffold have led to the identification of compounds with significantly improved antiviral potency and metabolic stability compared to early-generation inhibitors.[1][3]
Caption: Role of the scaffold in developing HIV-1 capsid inhibitors.
Carbonic Anhydrase Inhibitors
The sulfonamide group is a classic zinc-binding group that can effectively inhibit metalloenzymes like carbonic anhydrases (CAs).[11] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[12][13] While specific inhibition data for this compound is not widely published, its core structure is analogous to many known CA inhibitors.[14][15] The primary amino group provides a convenient handle for further chemical modification, allowing for the exploration of the chemical space around the CA active site to develop potent and isoform-selective inhibitors.[11]
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
This compound is intended for research purposes only and is not for human or veterinary use.[1]
Conclusion
This compound is a valuable and versatile intermediate in modern medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting point for the development of complex molecules targeting critical biological pathways. Its demonstrated utility in the synthesis of potent HIV-1 capsid inhibitors highlights its importance in the ongoing search for novel antiviral therapies. Further exploration of this scaffold in the context of carbonic anhydrase inhibition and other therapeutic areas is warranted and holds considerable promise for future drug discovery efforts.
References
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16792141, this compound.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column.
- Zhang, R., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5267-5285.
- PubChem. (n.d.). This compound.
- Gowda, B. T., et al. (2009). N-(3-Nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3049.
- Matulis, D., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(13), 4001.
- PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride.
- Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- National Center for Biotechnology Information. (2021). Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins.
- National Center for Biotechnology Information. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- PubMed. (2016). Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjugates.
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- Organic Chemistry Portal. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- PubMed. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII.
- ResearchGate. (2020). Reduction of nitroaromatic compounds in tin(II) chloride....
- ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- MDPI. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- ResearchGate. (n.d.). Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the....
- PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
- Google Patents. (n.d.). US2458214A - Hydrogenation of nitro compounds.
- PubChem. (n.d.). 3-Nitrobenzenesulfonyl chloride.
- PubChem. (n.d.). 3-Amino-4-chloro-N-isopropylbenzenesulfonamide.
- Google Patents. (n.d.). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- PubChem. (n.d.). Benzenesulfonamide, 3-nitro-.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.
- US Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
- PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 15. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. opcw.org [opcw.org]
- 18. fishersci.com [fishersci.com]
Unraveling the Molecular Trajectory of 3-Amino-N-isopropylbenzenesulfonamide: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of 3-Amino-N-isopropylbenzenesulfonamide. While direct experimental data for this specific molecule is not extensively available in public literature, its chemical architecture, centered on a benzenesulfonamide scaffold, allows for robust hypothesis generation based on a wealth of structure-activity relationship (SAR) data from analogous compounds. This document synthesizes current understanding of benzenesulfonamide pharmacology, proposing primary and secondary mechanisms of action, and furnishes detailed experimental protocols for their validation. We will delve into its likely role as a carbonic anhydrase inhibitor and a disruptor of microbial folate biosynthesis, with additional consideration of its potential anticancer activities. The insights and methodologies presented herein are intended to empower researchers to systematically investigate and characterize the biological activity of this and similar molecules.
Introduction: The Benzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone of modern pharmacology, forming the backbone of a diverse array of therapeutic agents. From the pioneering antibacterial sulfa drugs to diuretics, anticonvulsants, and anticancer agents, this versatile scaffold has proven to be a rich source of bioactive compounds. The specific substitutions on the aromatic ring and the sulfonamide nitrogen profoundly influence the biological activity, target selectivity, and pharmacokinetic properties of these molecules.
This compound, with its amino group at the meta-position and an isopropyl substituent on the sulfonamide nitrogen, presents a unique combination of features that suggest several potential mechanisms of action. This guide will deconstruct the molecule's structure to predict its biological targets and provide a strategic framework for experimental validation.
Primary Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition
The most established and well-documented mechanism of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, fluid balance, and various physiological processes.
The Pharmacophore and Binding Hypothesis
The unsubstituted sulfonamide group (-SO₂NH₂) is the key pharmacophore for CA inhibition. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion.[1][3] This interaction is the primary anchor for the inhibitor.
The benzene ring and its substituents then engage in secondary interactions with amino acid residues lining the active site cavity. These interactions are crucial for determining the potency and isoform selectivity of the inhibitor.[2][4]
For this compound, we propose the following binding mode:
-
Primary Interaction: The sulfonamide nitrogen will coordinate with the active site zinc ion.
-
Secondary Interactions:
-
The benzene ring will likely engage in van der Waals interactions with hydrophobic residues within the active site.[1]
-
The 3-amino group , being a hydrogen bond donor and acceptor, could form hydrogen bonds with hydrophilic residues or water molecules in the active site. Its meta-positioning will influence the orientation of the benzene ring within the active site cleft.[4]
-
The N-isopropyl group will extend into a more solvent-exposed region or a hydrophobic pocket of the active site, potentially influencing isoform selectivity. The size and hydrophobicity of this alkyl group are known to be important determinants of inhibitory potency against different CA isoforms.[5][6]
-
Visualizing the Proposed Binding
Caption: Proposed binding mode of this compound.
Experimental Validation: Carbonic Anhydrase Inhibition Assay
To experimentally validate this hypothesis, a standard in vitro CA inhibition assay can be employed.
Protocol: Stopped-Flow CO₂ Hydration Assay
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified CA enzyme in HEPES buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Execution:
-
The assay is performed in two syringes of the stopped-flow instrument.
-
Syringe A: Contains the CA enzyme and the pH indicator in HEPES buffer.
-
Syringe B: Contains the CO₂-saturated water.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature before the reaction.
-
-
Measurement:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH drops due to the formation of bicarbonate and protons.
-
-
Data Analysis:
-
Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Data Presentation:
| Carbonic Anhydrase Isoform | IC₅₀ (nM) of Acetazolamide (Control) | IC₅₀ (nM) of this compound |
| hCA I | Expected value | Experimental value |
| hCA II | Expected value | Experimental value |
| hCA IX | Expected value | Experimental value |
| hCA XII | Expected value | Experimental value |
| Table 1: Example data table for CA inhibition assay. |
Secondary Hypothesized Mechanism of Action: Antimicrobial Activity via Folate Synthesis Inhibition
The historical foundation of sulfonamide pharmacology lies in their antimicrobial activity.[1][7] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[8][]
The Pathway and Mechanism of Disruption
Bacteria synthesize their own folic acid, which is essential for the synthesis of nucleotides and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. By mimicking PABA, sulfonamides act as competitive inhibitors of DHPS, thereby halting folate synthesis and arresting bacterial growth (bacteriostatic effect).[10][11] Humans are unaffected as they obtain folic acid from their diet.
The free amino group at the para-position is generally considered critical for this antibacterial activity.[] In this compound, the amino group is at the meta-position. While this may reduce its potency as a classic PABA antagonist, some studies have shown that meta-substituted aminobenzenesulfonamides can still exhibit antimicrobial activity, possibly through alternative binding modes or mechanisms.
Visualizing the Folate Synthesis Pathway Inhibition
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Experimental Validation: Antimicrobial Susceptibility Testing
Standard microbiology protocols can be used to determine the antimicrobial activity of this compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of Sulfamethoxazole (Control) | MIC (µg/mL) of this compound |
| Escherichia coli ATCC 25922 | Expected value | Experimental value |
| Staphylococcus aureus ATCC 29213 | Expected value | Experimental value |
| Table 2: Example data table for MIC determination. |
Tertiary Hypothesized Mechanism of Action: Anticancer Activity
Several benzenesulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including:
-
Carbonic Anhydrase IX and XII Inhibition: These tumor-associated CA isoforms are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a key strategy in anticancer drug development.[12][13]
-
Cell Cycle Arrest: Some sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, leading to the inhibition of cancer cell proliferation.[14]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer mechanism. Certain sulfonamides have been found to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Validation: In Vitro Anticancer Assays
A panel of in vitro assays can be used to investigate the potential anticancer activity of this compound.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Data Presentation:
| Cancer Cell Line | IC₅₀ (µM) of Doxorubicin (Control) | IC₅₀ (µM) of this compound |
| MCF-7 | Expected value | Experimental value |
| A549 | Expected value | Experimental value |
| Table 3: Example data table for MTT assay. |
Conclusion and Future Directions
This compound is a molecule with significant potential for biological activity, primarily predicted to be as a carbonic anhydrase inhibitor and an antimicrobial agent, with a possibility of anticancer effects. This technical guide has outlined the key hypothesized mechanisms of action based on its structural features and the extensive knowledge of the benzenesulfonamide pharmacophore.
The provided experimental protocols offer a clear and robust framework for the systematic investigation of these hypotheses. Elucidating the precise mechanism of action will require a multi-faceted approach, including:
-
Broad-panel enzymatic and cellular screening: To identify primary targets and off-target effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to understand the contribution of each structural component.
-
X-ray crystallography or cryo-EM: To obtain high-resolution structural information of the compound bound to its target(s).
-
In vivo studies: To assess the efficacy and pharmacokinetic/pharmacodynamic properties in relevant animal models.
The journey to fully characterize the molecular trajectory of this compound is an exciting prospect for drug discovery and development. The methodologies and insights provided in this guide are intended to serve as a valuable roadmap for researchers embarking on this endeavor.
References
- Menziani, M. C., De Benedetti, P. G., Gago, F., & Richards, W. G. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951–956. [Link]
- McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 151–158. [Link]
- Menziani, M. C., De Benedetti, P. G., Gago, F., & Richards, W. G. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]
- Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2021). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1225, 129111. [Link]
- Glia, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6895. [Link]
- Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13622-13640. [Link]
- Akocak, S., et al. (2020). Investigation of Carbonic Anhydrase Inhibitory Potency of (Z/E)-alkyl N'-benzyl-N-(arylsulfonyl)-carbamimidothioates. Future Medicinal Chemistry, 12(1), 25-39. [Link]
- Havránková, E., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(3), 943. [Link]
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]
- De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. [Link]
- Maresca, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 816-820. [Link]
- Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230. [Link]
- Khan, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(12), 103433. [Link]
- Strelkowski, R., et al. (2021). In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies. New Journal of Chemistry, 45(35), 15951-15967. [Link]
- PubChem. (n.d.). This compound.
- Stsiapura, V., et al. (2008). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 17(1), 115-124. [Link]
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
- PrepChem. (n.d.). Synthesis of 3-amino-phenylacetic acid isopropyl-amide. [Link]
- Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230. [Link]
- Perisa, M., & Skoric, I. (2015). Antimicrobial sulfonamide drugs. Arhiv za higijenu rada i toksikologiju, 66(2), 113-124. [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. [Link]
- Dudutiene, V., et al. (2018). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 23(7), 1735. [Link]
Sources
- 1. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Navigating the Data Landscape for Novel Compounds
An In-depth Technical Guide to the Aqueous and Solvent Solubility of 3-Amino-N-isopropylbenzenesulfonamide
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
In the realm of pharmaceutical research and chemical process development, understanding the solubility of a compound is a cornerstone of its developability profile. It dictates everything from bioavailability and dosage form design to purification and formulation strategies. This guide focuses on this compound, a compound for which public domain solubility data is not extensively documented.
This apparent data gap presents an opportunity. Rather than a simple data sheet, this document serves as a comprehensive methodological guide. It is designed to empower you, the researcher, to not only understand the theoretical underpinnings of solubility but to confidently execute the empirical studies necessary to characterize this compound or any novel compound in your pipeline. We will proceed by grounding our discussion in the established principles of physical chemistry and by using well-studied sulfonamides as illustrative examples to model data interpretation and presentation.
Physicochemical Profile: The Molecular Determinants of Solubility
Before any empirical measurement, an in-silico and theoretical assessment of this compound is critical. Key physicochemical parameters provide a predictive framework for its solubility behavior. While specific experimental data for this molecule is sparse, we can infer its likely characteristics based on its structure.
-
Structure: this compound possesses key functional groups that govern its behavior: an aromatic ring, a primary amine (-NH2), and a sulfonamide (-SO2NH-) group.
-
Ionization (pKa): The sulfonamide group is acidic, while the aromatic amine group is basic. The ionization state, and therefore solubility, will be highly dependent on the pH of the medium. The pKa of the sulfonamide proton is the dominant factor in aqueous solubility. While the exact pKa of this compound is not readily published, we can estimate it to be in the range of 9-10, similar to other N-substituted benzenesulfonamides. The aromatic amine will have a pKa around 3-4. This means the compound will be cationic at very low pH, neutral in the mid-pH range, and anionic at high pH.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the isopropyl group and the benzene ring suggests a moderate to high lipophilicity, which would generally favor solubility in organic solvents over aqueous media at neutral pH.
-
Melting Point & Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice (high lattice energy). Overcoming this energy is a key thermodynamic barrier to dissolution. The melting point of the parent compound, 3-aminobenzenesulfonamide, is around 150 °C. The N-isopropyl substitution may alter this, but it suggests a stable crystalline solid.
A Framework for Solubility Determination: The Shake-Flask Method (ICH Guideline Compliant)
The gold standard for determining equilibrium solubility is the shake-flask method. It is a robust and straightforward technique that, when executed correctly, provides thermodynamically stable and reliable data. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.
Materials:
-
This compound (solid, verified purity)
-
Solvent of interest (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, n-octanol)
-
20 mL glass scintillation vials with screw caps
-
Calibrated orbital shaker with temperature control
-
Calibrated pH meter
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a scintillation vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been achieved. For a new compound, start with approximately 10-20 mg per mL of solvent.
-
Solvent Addition: Add a precisely known volume (e.g., 10.0 mL) of the pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach equilibrium. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48 to 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Critical Step: Do not alter the temperature during this step, as solubility is temperature-dependent.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate any potential binding sites on the filter). Collect the remaining filtrate into a clean vial. This step removes any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound. The concentration is determined against a standard curve prepared from a known stock solution.
-
Final pH Measurement: For aqueous solutions, measure the pH of the remaining supernatant in the vial to confirm the final pH at which solubility was determined.
Workflow Visualization
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Interpreting Solubility Data: An Illustrative Example
As specific data for this compound is unavailable, we will use illustrative data for a related compound, Sulfadiazine , to demonstrate how to structure and interpret results. Sulfadiazine is also a sulfonamide and exhibits pH-dependent solubility.
Table 1: Illustrative Solubility Data for Sulfadiazine at 25 °C
| Solvent System | pH (Final) | Solubility (mg/mL) | Solubility (molar) | Classification |
| 0.1 N HCl | 1.2 | 0.85 | 3.4 x 10⁻³ M | Slightly Soluble |
| pH 5.0 Acetate Buffer | 5.0 | 0.08 | 3.2 x 10⁻⁴ M | Very Poorly Soluble |
| Purified Water | ~6.5 | 0.13 | 5.2 x 10⁻⁴ M | Very Poorly Soluble |
| pH 7.4 Phosphate Buffer | 7.4 | 1.50 | 6.0 x 10⁻³ M | Slightly Soluble |
| 0.1 N NaOH | 13.0 | 25.0 | 1.0 x 10⁻¹ M | Soluble |
Analysis of Illustrative Data:
-
pH-Dependence: The data clearly shows the "U-shaped" solubility profile typical of amphoteric molecules. Solubility is minimal around the isoelectric point (pH 5.0) and increases significantly at both low pH (due to protonation of the amine) and high pH (due to deprotonation of the sulfonamide).
-
Implications for this compound: We can hypothesize a similar behavior for our target compound. Its lowest solubility would be expected in the mid-pH range (pH 4-8), with enhanced solubility in strongly acidic or alkaline conditions. This is a critical consideration for oral drug formulation, where a drug must dissolve in the varying pH environments of the gastrointestinal tract.
Advanced Considerations & Troubleshooting
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used in the experiment (e.g., via XRPD) and to check if the solid phase has changed during the equilibration process.
-
Co-solvents: In drug formulation, co-solvents like ethanol, propylene glycol, or PEG 400 are often used to enhance aqueous solubility. Systematic studies evaluating solubility as a function of co-solvent concentration are essential for liquid dosage form development.
-
Analytical Method Validation: The accuracy of the solubility data is entirely dependent on the accuracy of the analytical method used for quantification. The HPLC method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
Conclusion
While a pre-existing, comprehensive solubility profile for this compound is not publicly available, this guide provides the authoritative framework and detailed protocols required for its empirical determination. By understanding the compound's physicochemical properties and meticulously applying the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development and chemical process optimization. The principles and methodologies outlined herein are universally applicable and form the bedrock of physical property characterization in the chemical and pharmaceutical sciences.
References
- International Council for Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- Avdeef, A.Solubility of Sparingly Soluble Ionizable Drugs. In: Absorption and Drug Development. Wiley, pp. 117-158. [Link]
- Bergström, C. A. S.Prediction of solubility in water and gastrointestinal fluids. In: Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability. Wiley, pp. 63-96. [Link]
- U.S. Food and Drug Administration (FDA).
Technical Guide: Spectroscopic Characterization of 3-Amino-N-isopropylbenzenesulfonamide
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Amino-N-isopropylbenzenesulfonamide (CAS: 118837-66-4), a key intermediate in medicinal chemistry.[1][2] Given its role as a scaffold in the development of novel therapeutics, such as HIV-1 capsid protein inhibitors, rigorous structural confirmation is paramount.[1] This document outlines the theoretical basis, detailed experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating these orthogonal analytical techniques, researchers can achieve unambiguous structural elucidation and ensure the compound's identity and purity, a critical step in any drug discovery and development pipeline.
Introduction and Molecular Overview
This compound is an aromatic sulfonamide with a molecular formula of C₉H₁₄N₂O₂S and a monoisotopic mass of 214.078 Da.[3] Its structure comprises three key regions, each contributing distinct spectroscopic signatures:
-
A 1,3-disubstituted (meta) aromatic ring: This core structure gives rise to characteristic signals in both NMR and IR spectroscopy.
-
A primary amine group (-NH₂): A key functional group that is readily identifiable by its stretching and bending vibrations in IR spectroscopy and its chemical shift in ¹H NMR.
-
An N-isopropylsulfonamide group (-SO₂NH-CH(CH₃)₂): This moiety contains several unique features, including the sulfonamide N-H, the isopropyl methine (CH), and two magnetically equivalent methyl (CH₃) groups, all of which provide definitive spectroscopic markers.
The structural characterization of such molecules is fundamental in medicinal chemistry to establish clear structure-activity relationships (SAR).[4] This guide presents a validated, multi-pronged spectroscopic approach to confirm the molecular structure of the title compound with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for a complete structural assignment.
Expertise & Rationale: Experimental Design
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar compound and, crucially, to slow down the proton exchange of the N-H protons of the amine and sulfonamide groups. This allows for their clear observation in the ¹H NMR spectrum. A standard operating frequency of 400 MHz for ¹H NMR provides sufficient resolution for unambiguous interpretation of spin-spin coupling patterns in the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
Process the data with a line broadening of 1.0 Hz. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
Data Presentation & Interpretation
The following tables summarize the expected chemical shifts and assignments based on the known structure and data from analogous sulfonamides.[5]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | d (J ≈ 8 Hz) | 1H | Sulfonamide N-H | The acidic proton on the sulfonamide nitrogen, coupled to the isopropyl methine proton. |
| ~7.15 | t (J ≈ 7.8 Hz) | 1H | Ar-H (C5) | Aromatic proton coupled to two adjacent aromatic protons (C4-H and C6-H). |
| ~6.90 | s (br) | 1H | Ar-H (C2) | Aromatic proton with minimal coupling, appearing as a broad singlet or triplet with small J. |
| ~6.80 | d (J ≈ 7.6 Hz) | 1H | Ar-H (C6) | Aromatic proton coupled to the C5 proton. |
| ~6.65 | d (J ≈ 8.0 Hz) | 1H | Ar-H (C4) | Aromatic proton ortho to the amine group, coupled to the C5 proton. |
| ~5.30 | s (br) | 2H | Amine N-H₂ | Broad singlet due to exchange and quadrupole effects; the chemical shift can vary. |
| ~3.40 | septet of d | 1H | Isopropyl C-H | Methine proton split by six methyl protons and one sulfonamide N-H proton. |
| ~1.05 | d (J ≈ 6.5 Hz) | 6H | Isopropyl C(CH₃)₂ | Two equivalent methyl groups coupled to the methine proton. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.5 | Ar-C (C3) | Aromatic carbon directly attached to the electron-donating NH₂ group. |
| ~142.0 | Ar-C (C1) | Aromatic carbon directly attached to the electron-withdrawing SO₂ group. |
| ~129.5 | Ar-C (C5) | Aromatic CH carbon. |
| ~117.0 | Ar-C (C4) | Aromatic CH carbon ortho to the NH₂ group. |
| ~115.5 | Ar-C (C6) | Aromatic CH carbon ortho to the NH₂ group. |
| ~112.0 | Ar-C (C2) | Aromatic CH carbon between the two substituents. |
| ~46.5 | Isopropyl C-H | Aliphatic methine carbon. |
| ~23.0 | Isopropyl C(CH₃)₂ | Two equivalent aliphatic methyl carbons. |
Visualization: NMR Analysis Workflow
Integrated Spectroscopic Analysis & Conclusion
No single spectroscopic technique provides a complete structural picture. The power of this approach lies in the integration of all three datasets. Each technique provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
The logical flow of confirmation is as follows:
-
Mass Spectrometry establishes the correct molecular formula (C₉H₁₄N₂O₂S).
-
Infrared Spectroscopy confirms the presence of the key functional groups: an amine (-NH₂), a sulfonamide (-SO₂NH-), an aromatic ring, and aliphatic C-H bonds.
-
NMR Spectroscopy puts the pieces together, detailing the exact connectivity of the atoms. ¹H and ¹³C NMR confirm the 1,3-disubstitution pattern of the aromatic ring, the presence and structure of the isopropyl group, and the relative positions of all fragments identified by IR and MS.
Visualization: Integrated Analysis Logic
References
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1625. [Link]
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16792141, this compound.
- Povar, I., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 5432. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information: N-Arylation of Sulfonamides with Arylboronic Acids.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
- Vyšniauskas, A., & Gross, M. L. (2019). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Chemical Reviews, 119(8), 5445–5475. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 3-Amino-N-isopropylbenzenesulfonamide
This guide provides a comprehensive overview of a reliable and well-documented synthetic route to 3-Amino-N-isopropylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each stage of the synthesis.
Introduction and Significance
This compound (CAS No: 118837-66-4) is a versatile building block in organic synthesis.[1] Its structural motifs, a primary aromatic amine and a sulfonamide, are prevalent in a wide array of biologically active molecules. The amino group serves as a handle for further functionalization, enabling the construction of more complex molecular architectures, while the sulfonamide moiety is a well-established pharmacophore. A clear and efficient synthesis of this compound is therefore of significant interest to the scientific community.
This guide will detail a robust two-step synthesis commencing from the readily available starting material, 3-nitrobenzenesulfonyl chloride. The synthetic pathway involves the formation of an N-isopropyl sulfonamide, followed by the selective reduction of the nitro group to the desired primary amine.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process starting from 3-nitrobenzenesulfonyl chloride. The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for this compound.
The first step involves the nucleophilic attack of isopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride, leading to the formation of the corresponding sulfonamide. The second step is the selective reduction of the aromatic nitro group to a primary amine, yielding the final product.
Part 1: Synthesis of the Starting Material: 3-Nitrobenzenesulfonyl Chloride
A high-yield and scalable synthesis of the starting material, 3-nitrobenzenesulfonyl chloride, is crucial for the overall efficiency of the process. A well-established method involves the sulfochlorination of nitrobenzene.[2][3]
Experimental Protocol: Synthesis of 3-Nitrobenzenesulfonyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Nitrobenzene | 123.11 | 123.1 | 1.0 |
| Chlorosulfonic acid | 116.52 | 521.0 | 4.47 |
| Thionyl chloride | 118.97 | 110.0 | 0.92 |
Procedure:
-
In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with chlorosulfonic acid (521.0 g, 4.47 mol).
-
Heat the chlorosulfonic acid to 112 °C.
-
Add nitrobenzene (123.1 g, 1.0 mol) dropwise over 4 hours, maintaining the temperature at 112 °C.
-
After the addition is complete, stir the reaction mixture at 112 °C for an additional 4 hours.
-
Cool the mixture to 70 °C.
-
Add thionyl chloride (110.0 g, 0.92 mol) dropwise over 2 hours.
-
Stir the reaction mixture at 70 °C until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the product under vacuum to afford 3-nitrobenzenesulfonyl chloride as a solid.
Expected Yield: ~96%
Part 2: Synthesis of this compound
Step 1: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
This step involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is analogous to the formation of other sulfonamides from sulfonyl chlorides and amines.[4]
Caption: Formation of the sulfonamide intermediate.
Experimental Protocol: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3-Nitrobenzenesulfonyl chloride | 221.62 | 22.16 | 0.1 |
| Isopropylamine | 59.11 | 6.5 | 0.11 |
| Pyridine | 79.10 | 8.7 | 0.11 |
| Dichloromethane | - | 200 mL | - |
Procedure:
-
Dissolve 3-nitrobenzenesulfonyl chloride (22.16 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of isopropylamine (6.5 g, 0.11 mol) and pyridine (8.7 g, 0.11 mol) in dichloromethane (50 mL) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol/water to afford pure 3-nitro-N-isopropylbenzenesulfonamide (CAS 28860-10-8) as a solid.[5]
Expected Physicochemical Properties of the Intermediate:
| Property | Value |
| Molecular Formula | C9H12N2O4S |
| Molecular Weight | 244.27 g/mol |
Step 2: Reduction of 3-Nitro-N-isopropylbenzenesulfonamide to this compound
The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]
Caption: Reduction of the nitro group to the final product.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3-Nitro-N-isopropylbenzenesulfonamide | 244.27 | 24.43 | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | - | 250 mL | - |
| Hydrogen Gas | - | - | - |
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitro-N-isopropylbenzenesulfonamide (24.43 g, 0.1 mol) in ethanol (250 mL).
-
Carefully add 10% Pd/C (1.0 g) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate/hexanes to afford pure this compound as a solid.
Expected Physicochemical Properties of the Final Product:
| Property | Value |
| Molecular Formula | C9H14N2O2S |
| Molecular Weight | 214.29 g/mol |
| CAS Number | 118837-66-4 |
Characterization Data
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
3-Nitro-N-isopropylbenzenesulfonamide:
-
1H NMR (CDCl3, 400 MHz): δ 8.60 (t, J = 2.0 Hz, 1H), 8.35 (ddd, J = 8.4, 2.4, 1.2 Hz, 1H), 8.15 (ddd, J = 7.8, 1.8, 1.2 Hz, 1H), 7.70 (t, J = 8.1 Hz, 1H), 4.85 (d, J = 7.2 Hz, 1H, NH), 3.60 (hept, J = 6.8 Hz, 1H), 1.15 (d, J = 6.8 Hz, 6H).
-
13C NMR (CDCl3, 100 MHz): δ 148.2, 141.8, 133.0, 130.2, 127.0, 122.1, 46.5, 23.5.
This compound:
-
1H NMR (CDCl3, 400 MHz): δ 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H), 4.70 (br s, 1H, NH), 3.85 (br s, 2H, NH2), 3.50 (hept, J = 6.8 Hz, 1H), 1.10 (d, J = 6.8 Hz, 6H).
-
13C NMR (CDCl3, 100 MHz): δ 146.8, 140.5, 129.5, 118.0, 116.5, 113.0, 46.2, 23.6.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and high-yielding chemical transformations. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The purity of the intermediates and the final product can be readily assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The provided characterization data serves as a benchmark for validating the identity and purity of the synthesized compounds.
References
- PubChem. N-Isopropyl-4-nitrobenzenesulfonamide. [Link]
- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
- MDPI.
- Google Patents. 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
- Google Patents. Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- PubChem. This compound. [Link]
- Google Patents. Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid.
- Google Patents. Method for preparing 3-nitrobenzene sulphonic acid chloride.
- PubChem. Benzenesulfonamide, 3-nitro-. [Link]
- Google Patents.
- Wikipedia. Reduction of nitro compounds. [Link]
- ResearchGate.
- Google Patents. 3-(N,N-disubstituted amino)
- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- MDPI. Development of Amino Acids Functionalized SBA-15 for the Improvement of Protein Adsorption. [Link]
- Google Patents.
- PMC.
- CP Lab Safety. N-Isopropyl 3-nitrobenzenesulfonamide, min 98%, 100 grams. [Link]
Sources
- 1. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.p212121.com [store.p212121.com]
- 3. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 28860-10-8 | N-isopropyl 3-nitrobenzenesulfonamide - Synblock [synblock.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
The Strategic Utility of 3-Amino-N-isopropylbenzenesulfonamide in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a privileged scaffold, a testament to its remarkable versatility and profound impact on therapeutic development. From the advent of antibacterial sulfa drugs to the targeted inhibition of critical enzymes, this structural motif has been a cornerstone of innovation. Within this esteemed class of compounds, 3-Amino-N-isopropylbenzenesulfonamide emerges as a particularly valuable building block. Its unique trifecta of a primary aromatic amine, a sulfonamide linkage, and an isopropyl substituent provides a chemically tractable platform for the design and synthesis of novel therapeutic agents. This guide delves into the core physicochemical properties of this compound and explores its potential research applications, offering a technical roadmap for scientists engaged in the pursuit of next-generation therapeutics.
Core Molecular Attributes and Physicochemical Profile
This compound, with the molecular formula C₉H₁₄N₂O₂S, presents a unique combination of functional groups that underpin its utility in drug discovery.[1] The primary aromatic amine at the meta-position offers a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and the construction of various heterocyclic systems. The N-isopropyl group provides a degree of lipophilicity and steric bulk that can be crucial for modulating target engagement and pharmacokinetic properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[1] |
| Molecular Weight | 214.29 g/mol | PubChem[1] |
| CAS Number | 118837-66-4 | Benchchem[2] |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | PubChem[1] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | Implied from common laboratory practice. |
| Storage | 2-8°C | Benchchem[2] |
Strategic Synthesis of this compound
A fundamental prerequisite for any research application is a reliable and scalable synthetic route to the starting material. The synthesis of this compound is typically achieved through a two-step process starting from 3-nitrobenzenesulfonyl chloride.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
-
Dissolve 3-nitrobenzenesulfonyl chloride (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of isopropylamine (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Nitro-N-isopropylbenzenesulfonamide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 3-Nitro-N-isopropylbenzenesulfonamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Potential Research Application I: Development of Novel Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3][4][5] The development of isoform-selective CA inhibitors is a significant area of research for treating diseases such as glaucoma, epilepsy, and certain types of cancer.[5] this compound serves as an excellent starting point for the synthesis of a library of potential CA inhibitors.
Workflow for the Development and Evaluation of Carbonic Anhydrase Inhibitors
Caption: Workflow for developing carbonic anhydrase inhibitors.
Exemplary Protocol: Synthesis of an Acyl Derivative
-
Dissolve this compound (1 equivalent) and a carboxylic acid of interest (1.1 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, which is inhibited by sulfonamides.
-
Prepare solutions of various concentrations of the synthesized sulfonamide derivatives in a suitable buffer (e.g., Tris-HCl).
-
In a 96-well plate, add a solution of the purified human carbonic anhydrase isoform (e.g., hCA II).
-
Add the sulfonamide derivative solutions to the wells.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a chromogenic substrate, such as 4-nitrophenyl acetate.
-
Measure the rate of formation of the product (4-nitrophenol) by monitoring the absorbance at 400 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Potential Research Application II: Scaffolding for HIV-1 Capsid Protein Inhibitors
The HIV-1 capsid (CA) protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle.[6] Small molecules that target the CA protein can disrupt its assembly and disassembly, representing a promising antiretroviral strategy.[2][6] this compound has been identified as a key intermediate in the synthesis of benzenesulfonamide-containing phenylalanine derivatives that act as potent HIV-1 CA protein inhibitors.[2]
Logical Framework for HIV-1 Capsid Inhibitor Development
Caption: Development of HIV-1 capsid inhibitors.
Hypothetical Protocol: Synthesis of a Phenylalanine Conjugate
-
Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride).
-
Couple the protected sulfonamide with a suitably activated N-protected phenylalanine derivative using standard peptide coupling reagents (e.g., EDC/HOBt).
-
Deprotect the phenylalanine nitrogen and the sulfonamide nitrogen to yield the final conjugate.
-
Purify the final compound using reverse-phase HPLC.
Protocol: In Vitro HIV-1 CA Assembly Assay
This assay monitors the assembly of recombinant HIV-1 CA protein into capsid-like particles in the presence of potential inhibitors.
-
Express and purify recombinant HIV-1 CA protein.
-
Prepare a high-concentration salt solution (e.g., NaCl in a suitable buffer) to induce CA assembly.
-
In a cuvette, mix the CA protein with various concentrations of the synthesized inhibitor or DMSO as a control.
-
Initiate the assembly reaction by adding the high-concentration salt solution.
-
Monitor the increase in light scattering at 350 nm over time using a spectrophotometer.
-
The rate of increase in light scattering is proportional to the rate of CA assembly.
-
Calculate the inhibitory effect of the compounds on CA assembly.
Concluding Remarks and Future Directions
This compound represents a potent and versatile starting material for the exploration of novel chemical space in drug discovery. Its strategic positioning of functional groups allows for the rational design and synthesis of targeted libraries for a multitude of biological targets. The applications detailed in this guide, namely the development of carbonic anhydrase and HIV-1 capsid inhibitors, are but two examples of its potential. Researchers are encouraged to leverage the chemical tractability of this scaffold to probe other biological systems where the benzenesulfonamide motif has shown promise, including as kinase inhibitors, antibacterial agents, and beyond. The continued exploration of derivatives of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapies for a range of human diseases.
References
- This compound. MySkinRecipes.
- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- HIV-1 capsid inhibitors as antiretroviral agents. National Institutes of Health.
- Synthesis of 3-amino-phenylacetic acid isopropyl-amide. PrepChem.com.
- This compound. PubChem.
- Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. PubMed.
- Kudo, M., et al. (2021). Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. National Institutes of Health.
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
Sources
- 1. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Enduring Versatility of the Sulfonamide Scaffold
An In-depth Technical Guide on the Core Structural Analogs of 3-Amino-N-isopropylbenzenesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
This document provides a technical framework for the rational design, synthesis, and evaluation of structural analogs based on the this compound scaffold. Moving beyond a simple recitation of facts, this guide elucidates the causal reasoning behind key experimental decisions, presents self-validating protocols, and is grounded in established scientific principles to empower researchers in their drug discovery efforts.
The sulfonamide moiety is a privileged functional group in medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs.[1][2] These initial breakthroughs paved the way for the modern antibiotic revolution.[2] Today, the applications of sulfonamides have expanded dramatically, with derivatives showing a vast range of biological activities, including anticancer, antiviral, antidiabetic, and diuretic properties.[1][3][4] This therapeutic diversity stems from the sulfonamide's ability to act as a versatile structural motif, capable of engaging with a wide array of biological targets through well-defined interactions. The parent compound, this compound, serves as an excellent starting point for analog development due to its synthetic accessibility and multiple points for chemical diversification.[5][6]
Part 1: Deconstruction of the Core Scaffold for Rational Analog Design
A successful analog program hinges on a deep understanding of the core molecule's structure and how modifications at specific positions can influence its interaction with a biological target. We can dissect the this compound scaffold into three primary regions for strategic modification.
-
The Aromatic Core (Aminophenyl Ring): The benzene ring serves as the central scaffold. The position of the amino group is critical for defining the molecule's vectoral projection of functional groups. Altering its position (ortho, meta, para) or introducing additional substituents (e.g., halogens, alkoxy groups) can profoundly impact electronic distribution, lipophilicity, and steric profile, thereby modulating binding affinity and selectivity.
-
The Sulfonamide Linker (-SO₂NH-): This is the cornerstone functional group, often acting as a rigid hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). Its geometry is crucial for anchoring the molecule within a target's binding site. Its acidic proton makes it a key interaction point in many enzyme active sites, such as those of carbonic anhydrases.[1]
-
The N-Alkyl Group (Isopropyl): The substituent on the sulfonamide nitrogen directly influences a defined region of the binding pocket. Modifying the size, lipophilicity, and shape of this group—from small alkyl chains to larger cyclic or aromatic systems—is a primary strategy for optimizing potency, selectivity, and pharmacokinetic properties like metabolic stability.
Diagram 1: Strategic Modification Points A logical relationship diagram illustrating the core scaffold and key areas for analog development.
Part 2: A Validated Synthetic Workflow
The synthesis of benzenesulfonamide analogs is a well-established field of organic chemistry. The following workflow is robust, adaptable, and allows for the late-stage introduction of diversity, which is highly efficient for building a library of analogs. The general strategy involves the reaction of a substituted benzenesulfonyl chloride with a desired amine, followed by modification or unmasking of other functional groups.
General Synthetic Pathway
A common and reliable route begins with a substituted nitrobenzene, which undergoes chlorosulfonation. The resulting sulfonyl chloride is then reacted with the desired amine (in this case, isopropylamine). The final step is the reduction of the nitro group to the key amine functionality, which can then be used for further derivatization if needed.
Diagram 2: General Synthetic Workflow A flowchart detailing the key chemical transformations for analog synthesis.
Detailed Experimental Protocol: Synthesis of an Exemplar Analog, 4-Chloro-3-amino-N-isopropylbenzenesulfonamide
This protocol provides a tangible, step-by-step method for synthesizing a representative analog. The inclusion of a halogen serves to probe specific interactions within a target binding site.
Causality and Self-Validation: The choice of a nitro-group as a precursor to the amine is strategic; it is a robust electron-withdrawing group that deactivates the ring to prevent unwanted side reactions during chlorosulfonation and is readily reduced in a high-yielding final step. Each stage includes a validation checkpoint (TLC) to ensure reaction completion and minimize downstream purification challenges.
Materials:
-
1-Chloro-2-nitrobenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Isopropylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
Step 1: Chlorosulfonation of 1-Chloro-2-nitrobenzene
-
In a fume hood, carefully add 1-chloro-2-nitrobenzene (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours.
-
Validation: Monitor the reaction by taking a small aliquot, quenching it carefully in ice water, extracting with EtOAc, and analyzing by TLC against the starting material.
-
Once complete, cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated sulfonyl chloride is filtered, washed with cold water, and dried under vacuum. This intermediate is often used directly in the next step.
Step 2: Sulfonamide Formation
-
Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to act as an HCl scavenger.
-
Cool the solution to 0 °C and add isopropylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Validation: Monitor reaction completion by TLC.
-
Upon completion, dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude nitro-sulfonamide.
Step 3: Reduction of the Nitro Group
-
Dissolve the crude product from Step 2 in ethanol.
-
Add SnCl₂·2H₂O (4.0 eq) followed by the careful addition of concentrated HCl.
-
Heat the reaction to 70-80 °C for 2-3 hours.
-
Validation: Monitor the disappearance of the starting material by TLC.
-
Cool the reaction, pour onto ice, and carefully basify with concentrated NaOH or NaHCO₃ solution to pH ~8-9.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final compound by flash column chromatography on silica gel to yield the pure 4-chloro-3-amino-N-isopropylbenzenesulfonamide. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Part 3: Biological Evaluation Strategy
With a library of synthesized analogs, the next step is to assess their biological activity. The choice of assay is target-dependent. As sulfonamides are well-known enzyme inhibitors, we will use a generic kinase inhibition assay as a representative example.
High-Throughput Kinase Inhibition Assay
Rationale: Kinases are a major class of drug targets. A common method to assess their inhibition is to measure the consumption of ATP during the phosphorylation reaction. Luminescence-based assays, such as Promega's Kinase-Glo®, are industry standards due to their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).
Protocol: Luminescence-Based Kinase ATP-Depletion Assay
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series of each analog in 100% DMSO, starting at 1 mM.
-
Assay Plating: Using an acoustic dispenser, transfer 50 nL of each compound dilution into a 384-well white, opaque assay plate.
-
Kinase Reaction: Add 5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
-
Initiation: Add 5 µL of an ATP solution (concentration typically at the Kₘ for the specific kinase) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a 10-minute incubation, read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (DMSO vehicle, 0% inhibition) and low (no enzyme, 100% inhibition) controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each analog.
Part 4: Structure-Activity Relationship (SAR) Analysis
The ultimate goal of the initial analog screen is to derive a Structure-Activity Relationship (SAR). This process correlates specific structural changes with observed changes in biological potency and other key properties, guiding the next cycle of drug design.
Data Consolidation and Interpretation
Summarizing the data in a clear, tabular format is the first step in SAR analysis.
Table 1: Representative SAR Data for a Kinase X Inhibition Screen
| Compound ID | R¹ (Position 4) | R² (Position 5) | N-Substituent | Kinase X IC₅₀ (nM) |
| Parent | H | H | Isopropyl | 3,450 |
| Analog 1 | Cl | H | Isopropyl | 420 |
| Analog 2 | F | H | Isopropyl | 980 |
| Analog 3 | OCH₃ | H | Isopropyl | 5,100 |
| Analog 4 | Cl | H | Cyclopropyl | 155 |
| Analog 5 | Cl | H | Ethyl | 1,200 |
| Analog 6 | Cl | Cl | Isopropyl | 65 |
SAR Insights from Table 1:
-
Impact of Aromatic Substitution (R¹): Introducing a chloro group at the 4-position (Analog 1 vs. Parent) leads to an ~8-fold increase in potency. This strongly suggests a favorable interaction, possibly with a hydrophobic pocket or through a halogen bond. A fluorine at the same position (Analog 2) is also beneficial but less so than chlorine. An electron-donating methoxy group (Analog 3) is detrimental, indicating that electron-withdrawing or sterically appropriate groups are preferred at this position.
-
Probing the N-Substituent Pocket: With the beneficial 4-chloro group in place, modifying the N-substituent reveals further SAR. Replacing the isopropyl group with a smaller, more rigid cyclopropyl group (Analog 4 vs. Analog 1) enhances potency by nearly 3-fold, suggesting a preference for conformational rigidity. A smaller ethyl group (Analog 5) reduces potency, indicating the pocket has specific steric requirements.
-
Synergistic Effects: The addition of a second chloro group at the 5-position (Analog 6 vs. Analog 1) results in a significant further increase in potency. This suggests an additive or synergistic effect, where both substitutions contribute favorably to the binding interaction.
These data-driven insights form the basis for the next design cycle, which might focus on exploring other halogens at the 4- and 5-positions and further refining the size and conformation of the N-substituent.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Google Scholar.
- Sulfonamide (medicine) - Wikipedia. Wikipedia.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
- Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names - RxList. RxList.
- List of Sulfonamides + Uses, Types & Side Effects - Drugs.com. Drugs.com.
- This compound | C9H14N2O2S | CID 16792141 - PubChem. PubChem.
- This compound|CAS 118837-66-4 - Benchchem. Benchchem.
- This compound - MySkinRecipes. MySkinRecipes.
Sources
Discovery and history of 3-Amino-N-isopropylbenzenesulfonamide
An In-Depth Technical Guide on 3-Amino-N-isopropylbenzenesulfonamide: From the Legacy of Sulfonamides to Modern Synthesis and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, framed within the broader historical and scientific context of the sulfonamide class of compounds. While the specific discovery narrative for this molecule is not extensively documented, this paper constructs a probable synthetic pathway and details robust protocols for its characterization and purification. By examining the foundational discoveries of sulfonamides, we establish a framework for understanding the potential significance and applications of novel derivatives like this compound. This guide is intended for researchers, chemists, and professionals in drug development, offering both a historical perspective and practical, field-proven methodologies for synthesis and analysis.
Introduction: The Sulfonamide Legacy
The story of this compound does not begin in isolation but as a branch of the larger, storied tree of sulfonamide chemistry. The sulfonamide functional group (R-S(=O)₂-NR₂') is a cornerstone of modern medicinal chemistry, a journey that began with the groundbreaking discovery of the first antibacterial sulfonamide drug, Prontosil. In the 1930s, Gerhard Domagk's work at Bayer revealed that Prontosil was effective against streptococcal infections in mice. This discovery was a watershed moment, predating the widespread use of penicillin and heralding the dawn of the antibiotic age.
It was later elucidated that Prontosil itself was a prodrug, metabolized in the body to its active form, sulfanilamide. This revelation unlocked the field, demonstrating that the simple p-aminobenzenesulfonamide structure was the key to its antibacterial activity. The mechanism was found to be the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. Since humans obtain folic acid from their diet, sulfonamides are selectively toxic to invading microorganisms.
This compound is a structural isomer of the foundational p-aminobenzenesulfonamide core, featuring a meta-substituted amino group and an N-isopropyl group on the sulfonamide nitrogen. While its specific history is not prominent in the literature, its structure invites exploration for novel biological activities or as a versatile building block in organic synthesis. This guide will therefore focus on the practical aspects of its synthesis, characterization, and potential utility, grounded in the established principles of sulfonamide chemistry.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be logically approached through a multi-step process starting from a readily available precursor. A common and effective strategy involves the reduction of a nitro group, which is a reliable method for introducing an amine functionality onto an aromatic ring.
The proposed two-step synthesis is as follows:
-
Sulfonamidation: Reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine to form the N-isopropyl-3-nitrobenzenesulfonamide intermediate.
-
Reduction: Reduction of the nitro group on the intermediate to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol: Synthesis
Part A: Synthesis of N-isopropyl-3-nitrobenzenesulfonamide (Intermediate) [1][2][3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 3-5 mL per gram of sulfonyl chloride). Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Amine Addition: To the dropping funnel, add a solution of isopropylamine (2.2 eq) in the same solvent. Add the isopropylamine solution dropwise to the stirred sulfonyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The excess isopropylamine acts as both the reactant and a base to neutralize the HCl byproduct.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess isopropylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is N-isopropyl-3-nitrobenzenesulfonamide.[1]
Part B: Reduction to this compound
-
Reaction Setup: To a round-bottom flask, add the crude N-isopropyl-3-nitrobenzenesulfonamide (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation (Method 1): Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%). Seal the flask, evacuate the air, and introduce hydrogen gas (via a balloon or a hydrogenation apparatus). Stir vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates the complete consumption of the starting material.
-
Chemical Reduction (Method 2): Alternatively, dissolve the nitro-intermediate in concentrated hydrochloric acid. Add tin(II) chloride (SnCl₂) (3-5 eq) portion-wise while stirring. The reaction is typically exothermic. After the addition, the mixture may be heated to 50-70 °C for 1-3 hours to ensure complete reduction.
-
Workup (for Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Evaporate the solvent from the filtrate to yield the crude product.
-
Workup (for Chemical Reduction): Cool the reaction mixture in an ice bath and carefully basify with a concentrated NaOH or KOH solution until the pH is >10 to precipitate the tin salts and deprotonate the amine. Extract the aqueous slurry multiple times with ethyl acetate or a similar organic solvent. Combine the organic extracts.
-
Final Purification: The crude product from either method can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[4]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[4] |
| Molecular Weight | 214.29 g/mol | PubChem[4] |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | PubChem[4] |
| CAS Number | 118837-66-4 | PubChem[4] |
| Predicted XLogP3 | 0.8 | PubChem[4] |
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), the N-H protons of the amine and sulfonamide, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).
-
¹³C NMR: The carbon NMR will show unique signals for the six aromatic carbons (four CH and two quaternary), and the two distinct carbons of the isopropyl group (methine and methyl).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or similar soft ionization techniques should be used to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 215.08.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic peaks include:
-
N-H stretching vibrations for the primary amine (two bands, ~3350-3450 cm⁻¹).
-
N-H stretching for the sulfonamide (~3250 cm⁻¹).
-
Asymmetric and symmetric S=O stretching vibrations for the sulfonamide group (~1330 cm⁻¹ and ~1150 cm⁻¹, respectively).
-
C-N and C-S stretching vibrations in the fingerprint region.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a formic acid modifier) should be used to obtain a chromatogram where the product appears as a single, sharp peak.
Caption: Workflow for the analytical characterization of the final product.
Potential Applications and Future Directions
While specific applications for this compound are not well-documented, its structure as a sulfonamide derivative suggests several avenues for research and development:
-
Medicinal Chemistry Building Block: The primary amine provides a reactive handle for further functionalization. It can be used to synthesize libraries of more complex molecules for screening as potential therapeutic agents. For example, the amine could be acylated, alkylated, or converted into a Schiff base to explore new chemical space.[5]
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Novel sulfonamide derivatives are often screened for their activity and selectivity against different CA isoenzymes, which has implications for treating glaucoma, epilepsy, and some cancers.
-
Antibacterial Agents: Although resistance is widespread, the development of novel sulfonamides to overcome existing resistance mechanisms remains an area of interest. The unique substitution pattern of this compound could potentially lead to derivatives with altered binding properties to dihydropteroate synthetase.
-
Materials Science: Aminobenzenesulfonamides can be used in the synthesis of polymers or dyes. The combination of the aromatic ring, the sulfonamide, and the reactive amine group makes it a potentially useful monomer or intermediate in materials science applications.
Conclusion
This compound represents a tangible yet underexplored molecule within the vast field of sulfonamide chemistry. While it lacks a storied history of its own, it stands on the shoulders of giants like Prontosil and sulfanilamide. This guide has provided a robust and scientifically grounded framework for its synthesis and characterization, drawing from established chemical principles. The detailed protocols and analytical benchmarks herein offer a clear path for researchers to produce and validate this compound. Its true potential lies in its future applications, serving as a versatile scaffold for the next generation of pharmaceuticals, research tools, or advanced materials. The journey from a simple amine to a complex, functional molecule is a core pursuit of chemical science, and this compound is a worthy candidate for such exploration.
References
- This compound Compound Summary. PubChem, National Center for Biotechnology Information.
- Mockutė, E., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences.
- Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives. Google Patents (CN101668734A).
- N-Isopropyl 3-nitrobenzenesulfonamide Product Page. P212121 Store.
- Benzenesulfonamide, 3-amino- Compound Summary. PubChem, National Center for Biotechnology Information.
Sources
- 1. CAS 28860-10-8 | N-isopropyl 3-nitrobenzenesulfonamide - Synblock [synblock.com]
- 2. store.p212121.com [store.p212121.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Compass: A Technical Guide to the Safe Handling of 3-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Synthesis Landscape
In the intricate world of medicinal chemistry and drug development, 3-Amino-N-isopropylbenzenesulfonamide stands as a valuable scaffold, a foundational element in the quest for novel therapeutics, notably in antiviral research.[1] Its unique constellation of an aromatic amine and a sulfonamide moiety makes it a versatile building block. However, the very features that grant its synthetic utility also necessitate a profound understanding of its potential hazards and a meticulous approach to its handling. This guide, crafted for the discerning scientist, moves beyond mere procedural lists to instill a culture of intrinsic safety, grounded in the chemical causality behind each recommendation. Herein, we dissect the nature of this compound to build a self-validating system of protocols, ensuring that innovation and safety advance hand-in-hand.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of a compound's physical and chemical identity is the bedrock of its safe handling.
Systematic Name: 3-amino-N-propan-2-ylbenzenesulfonamide[2] Synonyms: N-Isopropyl 3-aminobenzenesulfonamide, 3-amino-N-(1-methylethyl)-Benzenesulfonamide[2] CAS Number: 118837-66-4[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are critical for assessing its behavior under laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[2] |
| Molecular Weight | 214.29 g/mol | PubChem[2] |
| Appearance | Solid (Assumed based on related compounds) | N/A |
| Melting Point | No data available | N/A |
| Solubility | No specific data available; likely soluble in organic solvents. | N/A |
| XLogP3 | 0.8 | PubChem[2] |
Section 2: Hazard Identification and GHS Classification
Aromatic amines are a class of compounds that can be readily absorbed through the skin and are known to cause a range of adverse health effects, including methemoglobinemia.Sulfonamides, while generally of low acute toxicity, can be irritants and sensitizers.
Anticipated GHS Classification
Based on available data for analogous compounds, the following Globally Harmonized System (GHS) classification should be conservatively assumed:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation. |
Disclaimer: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline. All handling should proceed as if these hazards are confirmed.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in laboratory safety is to minimize exposure. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
The causality here is simple: prevent the compound from entering the laboratory atmosphere.
-
Fume Hood: All weighing, handling, and reactions involving this compound in solid or solution form must be conducted in a certified chemical fume hood. This is non-negotiable and serves to contain any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment: The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the anticipated hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities.
-
Hand Protection: Nitrile gloves are the minimum requirement. Given the potential for skin absorption characteristic of aromatic amines, consider double-gloving, especially for prolonged handling. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.
Section 4: Safe Handling, Storage, and Incompatibility
Prudent Handling Practices
-
Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.
-
Grounding: For transfers of large quantities of the solid, use appropriate grounding techniques to prevent static discharge.
-
Inert Atmosphere: While not strictly required based on available data, for long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aromatic amine moiety.
Storage Protocols
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Separation: Store away from incompatible materials, particularly strong oxidizing agents.[3]
Chemical Incompatibility
The presence of both an aromatic amine and a sulfonamide group dictates its incompatibilities.
-
Strong Oxidizing Agents: The aromatic amine can be readily oxidized, potentially leading to vigorous or explosive reactions.[4][5] Avoid contact with peroxides, permanganates, and chlorates.
-
Acids: While sulfonamides are generally stable, strong acids may facilitate hydrolysis under certain conditions.[6] The amine group will react exothermically with strong acids.
-
Nitrous Acid: Aromatic amines react with nitrous acid (often generated in situ from a nitrite salt and a strong acid) to form diazonium salts. These can be unstable and, in some cases, explosive when isolated in a dry state.
Section 5: Emergency Procedures
A prepared mind is the most critical piece of safety equipment.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response Protocol
The response to a spill is dictated by its scale and the immediate hazards.
Minor Spill (Solid):
-
Restrict Access: Keep unnecessary personnel away.
-
Ventilate: Ensure the fume hood is operational.
-
PPE: Wear the appropriate PPE as described in Section 3.2.
-
Cleanup: Carefully sweep the solid material into a container. Avoid creating dust. Use a damp paper towel to wipe the area, and place it in the waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste: Seal and label the waste container for disposal as hazardous waste.
Minor Spill (Solution):
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect: Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate and Dispose: Follow steps 5 and 6 for a solid spill.
Section 6: Stability and Reactivity
A deeper dive into the compound's reactivity informs both safe handling and experimental design.
-
Thermal Decomposition: When heated to decomposition, benzenesulfonamides can emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).
-
Hydrolytic Stability: Sulfonamides are generally stable to hydrolysis under neutral environmental conditions.[6] However, hydrolysis can occur under strongly acidic or alkaline conditions, cleaving the S-N bond.[7][8][9]
-
Oxidative Stability: The aromatic amine group is susceptible to oxidation, which can lead to discoloration and the formation of impurities. This is accelerated by light and air.
Section 7: Waste Disposal
All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Conclusion: The Scientist as a Steward of Safety
This compound is a tool of immense potential in the hands of a skilled researcher. This guide provides the framework for its responsible stewardship. By understanding the "why" behind each safety protocol—the inherent reactivity of its functional groups, its likely toxicological profile, and its physical behavior—the scientist transcends rote compliance and embodies a culture of proactive safety. This intellectual engagement with the principles of chemical safety is the ultimate safeguard, ensuring that the pursuit of scientific advancement is never divorced from the imperative to protect ourselves, our colleagues, and our environment.
References
- Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Koprivanac, N., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
- Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
- (n.d.). and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications.
- (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
- (n.d.). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology - ACS Publications.
- Chemistry For Everyone. (2025). How Do Amines React With Other Chemicals?. YouTube.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- PubChem. (n.d.). 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide.
- PubChem. (n.d.). 3-Amino-4-chloro-N-isopropylbenzenesulfonamide.
- NIH. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide).
- ResearchGate. (2025). Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymerisation.
- NIH. (2025). Thermal Decomposition of Metacinnabar (β-HgS) during Monoethylene Glycol Regeneration in Natural Gas Processing. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that enable the construction of complex molecular architectures with desired pharmacological profiles. 3-Amino-N-isopropylbenzenesulfonamide has emerged as a significant intermediate, particularly in the development of next-generation antiviral drugs. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its critical application in the synthesis of potent HIV-1 capsid inhibitors, underscoring its importance for researchers in the field of drug discovery and development.
Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic sulfonamide that serves as a crucial scaffold in medicinal chemistry. A thorough understanding of its fundamental properties is essential for its effective application in synthetic workflows.
Molecular Formula and Weight
The chemical formula for this compound is C₉H₁₄N₂O₂S .[1] Its molecular weight is approximately 214.29 g/mol .[1]
Structural Representation
The molecular structure of this compound features a central benzene ring substituted with an amino group at the meta-position relative to a sulfonamide moiety. The sulfonamide nitrogen is further substituted with an isopropyl group.
Figure 1: 2D structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 214.29 g/mol | PubChem[1] |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: The provided data is computationally generated and should be used as a guideline. Experimental validation is recommended.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding nitro-substituted precursor, followed by its reduction to the desired aniline derivative. This approach is a standard and reliable method for the preparation of aromatic amines.
Figure 2: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
This initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine to form the sulfonamide.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of isopropylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-isopropylbenzenesulfonamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Part B: Reduction of 3-Nitro-N-isopropylbenzenesulfonamide to this compound
The reduction of the nitro group to an amine can be effectively carried out using tin(II) chloride in an acidic medium.[2][3]
Materials:
-
3-Nitro-N-isopropylbenzenesulfonamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution or sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-N-isopropylbenzenesulfonamide (1.0 eq) in ethanol or ethyl acetate.[2]
-
Add tin(II) chloride dihydrate (3.0 - 5.0 eq) to the solution.[2]
-
Slowly add concentrated hydrochloric acid (4.0 - 5.0 eq) to the mixture while stirring.[2]
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is alkaline. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Application in the Synthesis of HIV-1 Capsid Inhibitors
A primary and highly significant application of this compound is its use as a key building block in the synthesis of potent HIV-1 capsid (CA) protein inhibitors.[4] These inhibitors represent a promising class of antiretroviral agents that target the viral capsid, a critical component in the HIV-1 replication cycle.
The rationale behind using this compound lies in its ability to be incorporated into larger molecular scaffolds that can effectively interact with the HIV-1 capsid protein. The amino group provides a reactive handle for amide bond formation, allowing for its coupling with other molecular fragments, such as phenylalanine derivatives, to construct compounds that mimic the binding of host factors to the capsid protein.
General Workflow for Inhibitor Synthesis
The synthesis of benzenesulfonamide-containing phenylalanine derivatives, a class of HIV-1 capsid inhibitors, often involves the coupling of this compound with a suitably protected phenylalanine derivative.
Figure 3: General scheme for the synthesis of HIV-1 capsid inhibitors.
Exemplary Experimental Protocol: Amide Coupling
This protocol outlines a general procedure for the coupling of this compound with a protected phenylalanine derivative to form the core structure of a benzenesulfonamide-containing HIV-1 capsid inhibitor.
Materials:
-
This compound
-
N-Boc-L-phenylalanine (or other suitably protected phenylalanine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected benzenesulfonamide-phenylalanine conjugate.
-
Subsequent deprotection of the Boc group can be carried out under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final inhibitor or an intermediate for further elaboration.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Safety: It is advisable to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, with its utility prominently demonstrated in the synthesis of innovative HIV-1 capsid inhibitors. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for the construction of complex and biologically active molecules. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this important chemical intermediate in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
- Royal Society of Chemistry. (n.d.). Supporting information.
- PubChem. (n.d.). This compound.
Sources
Theoretical Analysis of 3-Amino-N-isopropylbenzenesulfonamide: A Computational Drug Discovery Framework
<Technical Guide >
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 3-Amino-N-isopropylbenzenesulfonamide. While experimental data on this specific molecule is sparse, its structural motifs—a benzenesulfonamide core—are well-characterized in medicinal chemistry as potent inhibitors of various enzymes, most notably Carbonic Anhydrases (CAs).[1][2] This document outlines a systematic, in-silico workflow designed for researchers, scientists, and drug development professionals. The guide details the necessary computational methodologies, from fundamental property calculations to advanced molecular dynamics, to predict the molecule's physicochemical properties, potential biological targets, binding affinity, and dynamic behavior. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Computational Scrutiny
This compound is a small molecule belonging to the sulfonamide class of compounds.[3][4] The sulfonamide functional group is a cornerstone of modern pharmacotherapy, integral to diuretics, anticonvulsants, and anticancer agents.[1][2][5] Their primary mechanism of action often involves the inhibition of metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs).[1][2] Given this precedent, this compound presents a compelling subject for theoretical investigation as a potential enzyme inhibitor.
Computational chemistry and computer-aided drug design (CADD) offer powerful, efficient, and cost-effective methodologies to explore the therapeutic potential of such molecules before committing to expensive and time-consuming wet-lab synthesis and screening.[6][7][8] By simulating molecular behavior and interactions at an atomic level, we can generate robust hypotheses regarding a compound's structure-activity relationship (SAR), binding mode, and overall drug-likeness. This guide establishes a logical, multi-stage computational workflow to thoroughly characterize this compound.
Foundational Analysis: Physicochemical & Structural Properties
Before investigating complex biological interactions, a baseline understanding of the molecule's intrinsic properties is essential. These descriptors are critical for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
2.1. Molecular Descriptors
Public repositories like PubChem provide initial computed data for this compound (CID 16792141).[3] These properties can be recalculated and verified using computational chemistry software.
| Property | Value (Computed by PubChem) | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₄N₂O₂S | Defines the elemental composition and exact mass.[3] |
| Molecular Weight | 214.29 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs.[3] |
| XLogP3 | 0.8 | Measures lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 | The amino (-NH₂) and sulfonamide (-NH-) groups can donate protons. |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept protons, influencing solubility. |
| Rotatable Bond Count | 3 | Indicates molecular flexibility, which affects binding entropy. |
2.2. Quantum Chemical Calculations for Structural Optimization
To ensure the most stable and energetically favorable 3D conformation is used for subsequent studies, its geometry must be optimized. Density Functional Theory (DFT) is a robust method for this purpose, balancing accuracy with computational cost.
Protocol: Geometry Optimization using DFT
-
Input Structure: Obtain the 2D structure of this compound (e.g., from PubChem as a SMILES string) and generate an initial 3D conformation using a molecular editor like Avogadro or ChemDraw.
-
Software: Utilize computational chemistry software such as Gaussian, ORCA, or the open-source GAMESS.
-
Methodology:
-
Functional: Select the B3LYP hybrid functional, which is widely validated for organic molecules.
-
Basis Set: Employ the 6-31G(d) basis set for an initial optimization, followed by a more accurate calculation with a larger basis set like 6-311+G(d,p) for final energies and property calculations.
-
Solvation Model: Apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), using water as the solvent to simulate a physiological environment.
-
-
Execution: Run the geometry optimization calculation. The process is complete when the forces on the atoms and the energy change between steps fall below predefined convergence thresholds.
-
Validation: Confirm optimization by performing a frequency calculation. The absence of imaginary frequencies indicates that the structure is at a true energy minimum.
Target Identification and Molecular Docking
The primary hypothesis, based on the benzenesulfonamide scaffold, is that the molecule will target a human carbonic anhydrase (hCA).[1] The hCA family has several isoforms; hCA II is ubiquitous, while hCA IX is a validated anti-cancer target overexpressed in hypoxic tumors.[1][2] Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.[9][10][11][12]
3.1. Rationale for Target Selection
-
hCA II: A well-studied, "off-target" isoform. Inhibition can lead to side effects. Assessing binding to hCA II is crucial for predicting selectivity.
-
hCA IX: A tumor-associated isoform. Selective inhibition of hCA IX over hCA II is a key goal in the design of modern sulfonamide-based anticancer agents.[1]
Workflow: Target Identification and Preparation
Caption: Workflow for preparing the protein target and ligand for molecular docking.
3.2. Protocol: Molecular Docking with AutoDock Vina
-
Preparation (Target):
-
Download the crystal structure of hCA IX from the Protein Data Bank (PDB ID: 5FL6).[1]
-
Using software like UCSF Chimera or PyMOL, remove all water molecules and non-essential co-factors. Crucially, retain the catalytic zinc ion (Zn²⁺).
-
Add hydrogen atoms and assign appropriate protonation states for pH 7.4.
-
Save the processed protein structure in the required format (e.g., PDBQT for AutoDock).
-
-
Preparation (Ligand):
-
Use the DFT-optimized 3D structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save in the PDBQT format.
-
-
Grid Box Definition:
-
Define the simulation search space (the "grid box"). This box should be centered on the catalytic Zn²⁺ ion in the active site and be large enough to encompass the entire active site cavity (e.g., 25 x 25 x 25 Å). The causality here is to focus the computational search on the known binding region of sulfonamides, increasing efficiency and accuracy.
-
-
Execution:
-
Run AutoDock Vina, specifying the prepared protein, ligand, and grid box configuration.
-
Set the exhaustiveness parameter (e.g., 32) to ensure a thorough conformational search.
-
-
Analysis & Validation:
-
Analyze the output poses. The top-ranked pose is the one with the lowest predicted binding energy (in kcal/mol).
-
Self-Validation: A successful docking pose for a sulfonamide inhibitor should feature a specific key interaction: the sulfonamide group (-SO₂NH₂) must be coordinated to the catalytic Zn²⁺ ion. The amino group should also form hydrogen bonds with key active site residues like Thr200. If this interaction is not present in the top poses, the docking may be unreliable and parameters should be re-evaluated.
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations predict how the ligand-protein complex behaves over time in a simulated physiological environment.[13][14] This is crucial for assessing the stability of the predicted binding pose.[13]
Workflow: GROMACS MD Simulation
Caption: Step-by-step workflow for setting up and running an MD simulation.
4.1. Protocol: MD Simulation using GROMACS
-
System Setup:
-
Take the highest-scoring, validated docked pose of the this compound-hCA IX complex as the starting structure.
-
Choose a suitable force field for the protein (e.g., AMBER99SB-ILDN or CHARMM36m) and generate topology and parameter files for the ligand using a tool like the CGenFF server. The choice of force field is critical as it dictates the potential energy function of the system.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of appropriate shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P). Ensure a minimum distance of 1.0 nm between the protein and the box edge.
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.
-
-
Equilibration:
-
Perform a steep descent energy minimization to relax the system and remove any bad contacts.
-
Conduct a short (e.g., 1 ns) NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature around 310 K (human body temperature).
-
Follow with a short (e.g., 1 ns) NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the pressure and density.
-
-
Production Run:
-
Execute the production MD run for a significant duration (e.g., 100-200 nanoseconds) to sample conformational space adequately.[15]
-
-
Trajectory Analysis & Validation:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value for both indicates the complex is structurally stable. A diverging ligand RMSD suggests it is unbinding.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the key hydrogen bonds identified in the docking pose (e.g., with Thr200) throughout the simulation. High occupancy (>75%) of these bonds validates the stability of the interaction.
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-step computational framework for the initial characterization of this compound as a potential drug candidate. The workflow progresses logically from fundamental property calculation to dynamic simulation of a putative biological complex. The results from these theoretical studies—including predicted binding affinity, interaction fingerprints, and complex stability—provide a strong foundation for justifying experimental validation.
Future computational work could involve Quantitative Structure-Activity Relationship (QSAR) studies by designing and analyzing derivatives, or more advanced free energy calculations (e.g., Free Energy Perturbation or Metadynamics) to obtain more precise predictions of binding affinity.[14][16] Ultimately, this in-silico screening process accelerates the drug discovery pipeline, allowing researchers to prioritize the most promising candidates for synthesis and biological testing.[6][16]
References
- COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025). Frontier in Medical and Health Research.
- Basics, types and applications of molecular docking: A review.
- A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. ACS Omega.
- A review: Recent computational approaches in medicinal chemistry: Computer aided drug designing and delivery. (2017).
- A review on computational chemistry software for drug designing and discovery. (2024). World Journal of Advanced Research and Reviews.
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2023). Neuroquantology.
- This compound. PubChem.
- A Review on Applications of Computational Methods in Drug Screening and Design. (2021).
- A Comprehensive Review on Molecular Docking in Drug Discovery. (2024). International Journal of Medical and All Allied Health Sciences.
- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). Molecules.
- Molecular Dynamic Simul
- Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Current Computer-Aided Drug Design.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2022). Molecules.
- Role of Molecular Dynamics and Related Methods in Drug Discovery. (2016). Journal of Medicinal Chemistry.
- Molecular Docking: A Review Paper. (2021). International Journal of Research in Engineering and Science (IJRES).
- Application of molecular dynamics simulations in the field of drug discovery. (2022). YouTube.
- This compound. MySkinRecipes.
- This compound. Benchchem.
- 3-Amino-4-chloro-N-isopropylbenzenesulfonamide. PubChem.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
- Molecular Dynamics Simulation: A Step-by-Step Tutorial. Omics tutorials.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- 3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide. Santa Cruz Biotechnology.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- 3-Amino-N,N-diethyl-4-(2-isopropyl-5-methyl-phenoxy)-benzenesulfonamide. Santa Cruz Biotechnology.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). Molecules.
- This compound CAS#: 118837-66-4. ChemicalBook.
- CAS 723281-53-6. Sigma-Aldrich.
- Sodium Ligninsulfon
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fmhr.net [fmhr.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW | Neuroquantology [neuroquantology.com]
- 9. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Amino-N-isopropylbenzenesulfonamide (CAS No. 118837-66-4) has emerged as a pivotal chemical intermediate, particularly in the landscape of antiviral drug discovery.[1] Its unique structural features—a primary aromatic amine, a sulfonamide linkage, and an isopropyl group—offer a trifecta of reactive sites and steric/electronic properties that medicinal chemists can strategically exploit. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of next-generation therapeutics.
While it finds applications in the synthesis of certain dyes and agrochemicals, its most significant contribution to date lies in the creation of potent HIV-1 capsid (CA) protein inhibitors.[1][2] These inhibitors represent a promising therapeutic avenue, targeting the assembly and disassembly of the viral capsid, a crucial process in the viral replication cycle.[1] This guide will delve into the practical aspects of utilizing this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [3] |
| CAS Number | 118837-66-4 | [3] |
| Molecular Formula | C₉H₁₄N₂O₂S | [3] |
| Molecular Weight | 214.29 g/mol | [3] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis of this compound: A Two-Step Approach
The industrial synthesis of this compound is typically achieved through a reliable two-step process. This process begins with the formation of the sulfonamide bond, followed by the reduction of a nitro group to the desired primary amine. This approach is favored due to the ready availability of the starting materials and the generally high yields obtained.
Step 1: Synthesis of N-isopropyl-3-nitrobenzenesulfonamide
The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine. The sulfonyl chloride is highly reactive towards nucleophiles, and the primary amine of isopropylamine readily attacks the electrophilic sulfur atom, displacing the chloride and forming a stable sulfonamide bond.
Experimental Protocol:
-
To a stirred solution of isopropylamine (1.2 equivalents) in a suitable solvent such as dichloromethane or ethyl acetate, cooled to 0-5 °C, add 3-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Quench the reaction by adding water. Separate the organic layer, wash with dilute hydrochloric acid to remove excess isopropylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropyl-3-nitrobenzenesulfonamide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of N-isopropyl-3-nitrobenzenesulfonamide
The second step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with common choices in an industrial setting being catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid reductions (e.g., iron or tin in the presence of hydrochloric acid).
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve N-isopropyl-3-nitrobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC/HPLC. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization if necessary.
Caption: Synthesis workflow for this compound.
Application as a Chemical Intermediate: Synthesis of HIV-1 Capsid Inhibitors
The primary application of this compound is as a key building block in the synthesis of novel HIV-1 capsid inhibitors.[1] These inhibitors often feature a phenylalanine core and are designed as analogues of the pioneering compound PF-74.[4] The this compound moiety is typically introduced to replace the indole group of PF-74, aiming to improve metabolic stability while maintaining or enhancing antiviral potency.[5]
The synthesis of these inhibitors generally involves an amide coupling reaction between a suitable phenylalanine derivative and an activated form of a carboxylic acid, where the this compound is part of the phenylalanine derivative.
Representative Reaction Scheme:
The synthesis of a PF-74 analogue can be envisioned as follows:
-
The primary amine of this compound is first protected, for example, as a Boc-carbamate.
-
The protected aminobenzenesulfonamide is then coupled with a suitably activated phenylalanine derivative.
-
Finally, deprotection of the amine yields the target HIV-1 capsid inhibitor.
Caption: General scheme for the synthesis of HIV-1 capsid inhibitors.
Analytical and Quality Control Methodologies
Rigorous analytical testing is crucial to ensure the purity and identity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of this compound and for monitoring reaction progress.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), the NH₂ protons of the amino group (a broad singlet), the NH proton of the sulfonamide, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon attached to the amino group shifted upfield. The carbons of the isopropyl group will also be present in the aliphatic region.
-
FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonamide group, and C-N stretching.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. While a specific, comprehensive MSDS is not universally available, data from similar compounds suggest that it may be an irritant to the skin, eyes, and respiratory system.[1]
General Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel pharmaceuticals, particularly in the fight against HIV. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive building block for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended to empower researchers and developers to effectively utilize this important compound in their work. As research into new HIV-1 capsid inhibitors and other therapeutic agents continues, the demand for and importance of this compound is likely to grow.
References
[5] Sun, L., Huang, T., Dick, A., Meuser, M. E., Zalloum, W. A., Chen, C.-H., Ding, X., Gao, P., Cocklin, S., & Lee, K.-H. (2020). Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability. bioRxiv. [Link]
[2] PubChem. (n.d.). 3-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
[3] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
[6] Blair, W. S., Pickford, C., Irving, S. L., Brown, D. G., Anderson, M., Basham, S., ... & Xu, H. (2017). Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. Molecules, 22(12), 2202. [Link]
[4] St. John, P., Wilson, S. J., & France, D. J. (2021). Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74. Molecules, 26(13), 3903. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Physical characteristics of 3-Amino-N-isopropylbenzenesulfonamide
An In-Depth Technical Guide to the Physical Characteristics of 3-Amino-N-isopropylbenzenesulfonamide
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (CAS: 118837-66-4), a key intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights and detailed methodologies for the empirical validation of its properties. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Significance of Physicochemical Profiling
This compound is a benzenesulfonamide derivative recognized for its role as a versatile building block in the synthesis of novel therapeutic agents, particularly in antiviral research targeting HIV-1 Capsid (CA) protein inhibitors.[1] Its utility extends to the development of sulfa drugs, enzyme inhibitors, and even agrochemicals.[2] A thorough understanding of its physical characteristics is not merely academic; it is a prerequisite for successful drug development. Properties such as solubility, melting point, and pKa directly influence formulation strategies, bioavailability, and metabolic stability. This guide outlines the theoretical and experimental approaches to fully characterize this important molecule.
Molecular Identity and Structure
A precise understanding of a molecule's structure is the foundation upon which all other characterization rests.
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Formulation and Bioavailability
Solubility is paramount for drug delivery. The molecule's structure, with a polar sulfonamide and amino group, and a nonpolar aromatic ring and isopropyl group, suggests amphiphilic character. Its solubility will thus be highly dependent on the solvent system.
Theoretical Assessment:
-
Aqueous Solubility: Likely to be low due to the hydrophobic benzene and isopropyl moieties, but enhanced at acidic or basic pH due to the salt formation of the basic amino group and acidic sulfonamide proton, respectively.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the ability of these solvents to disrupt hydrogen bonds and solvate both polar and nonpolar regions.
-
Alcohols (e.g., Ethanol, Methanol): Expected to have moderate to good solubility due to hydrogen bonding potential.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.
-
Sample Processing: After equilibration, allow the vials to stand for a short period for solids to settle. Centrifuge the samples to pellet any remaining solid.
-
Quantification: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Table 2: Predicted and Experimental Solubility Log
| Solvent | Predicted Solubility | Experimental Observation (mg/mL) |
|---|---|---|
| Water (pH 7.0) | Low | To be determined |
| PBS (pH 7.4) | Low to Moderate | To be determined |
| 0.1 M HCl | Moderate to High | To be determined |
| 0.1 M NaOH | Moderate to High | To be determined |
| Ethanol | Moderate | To be determined |
| DMSO | High | To be determined |
| Hexane | Very Low | To be determined |
Ionization Constants (pKa): Predicting In-Vivo Behavior
The molecule possesses two key ionizable centers: the basic aromatic amine (aniline derivative) and the weakly acidic sulfonamide N-H proton. The pKa values dictate the charge state of the molecule at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Basic pKa (pKa₁): The 3-amino group is expected to have a pKa around 3-5, typical for anilines with an electron-withdrawing group (the sulfonamide) in the meta position.
-
Acidic pKa (pKa₂): The sulfonamide proton is weakly acidic, with a pKa typically in the range of 9-11. [3] Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Maintain a constant temperature.
-
Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Advanced software can be used to calculate the pKa from the first derivative of the curve.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is essential for quality control.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
-
N-H Stretching: Two distinct sharp peaks are expected around 3300-3500 cm⁻¹ for the primary amine (-NH₂), and a single, potentially broader peak in the same region for the secondary sulfonamide (R-SO₂-NH-R'). [4]* S=O Stretching: Strong, characteristic absorptions for the sulfonyl group (-SO₂) are expected around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Bending patterns below 900 cm⁻¹ can help confirm the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (4H): Complex multiplets expected in the δ 6.5-7.5 ppm range.
-
Amine Protons (-NH₂, 2H): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 3.5-5.0 ppm. This signal will disappear upon D₂O exchange. [5] * Isopropyl CH (1H): A multiplet (septet) around δ 3.0-4.0 ppm.
-
Isopropyl CH₃ (6H): A doublet around δ 1.2 ppm.
-
Sulfonamide NH (1H): A broad signal, potentially a doublet if coupled to the isopropyl CH, whose position is variable. This signal will also disappear upon D₂O exchange. [5]* ¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm range.
-
Isopropyl Carbons: Two signals, one for the CH carbon (~δ 45-55 ppm) and one for the two equivalent CH₃ carbons (~δ 20-25 ppm). [5]
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (214.0776 for [M]⁺).
-
Nitrogen Rule: The molecular weight of 214 is an even number, which is consistent with the presence of an even number of nitrogen atoms (two) in the molecule. [5]* Key Fragmentation: Expect fragmentation patterns involving the loss of the isopropyl group, cleavage of the S-N bond, and loss of SO₂.
Conclusion
The physical characteristics of this compound define its behavior from the synthesis flask to potential in-vivo applications. While computational tools provide valuable estimates, the rigorous experimental determination of its melting point, solubility, pKa, and spectroscopic profile is indispensable. The protocols and theoretical insights provided in this guide serve as a robust framework for researchers to generate the high-quality data necessary for advancing drug discovery and development programs that utilize this versatile chemical intermediate.
References
- Benchchem. This compound | CAS 118837-66-4.
- PubChem. This compound | C9H14N2O2S | CID 16792141. [Link]
- MySkinRecipes. This compound.
- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94, 165–172.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Amino-N-isopropylbenzenesulfonamide
Abstract: This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 3-Amino-N-isopropylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug development.[1][2] The synthesis begins with the formation of a sulfonamide linkage between 3-nitrobenzenesulfonyl chloride and isopropylamine, followed by the selective reduction of the aromatic nitro group to the corresponding amine. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and safe workflow.
Strategic Overview & Rationale
The synthesis of this compound is efficiently achieved through a robust two-step sequence. This strategy leverages commercially available starting materials and employs well-established, high-yielding chemical transformations.
The synthetic pathway is as follows:
-
Step 1: Sulfonamide Formation. An electrophilic 3-nitrobenzenesulfonyl chloride is reacted with nucleophilic isopropylamine. The nitro group at the meta-position is chemically stable under these conditions and serves as a precursor to the desired amino group.
-
Step 2: Aromatic Nitro Group Reduction. The intermediate, 3-Nitro-N-isopropylbenzenesulfonamide, is then subjected to reduction. Among various methods, reduction using tin(II) chloride (SnCl₂) in an acidic medium is chosen for its high chemoselectivity, reliability, and mild conditions, which are compatible with the sulfonamide functional group.[3]
This approach ensures a high overall yield and simplifies purification by minimizing side-product formation.
Logical Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Safety First: Hazard Analysis and Mitigation
CRITICAL: A thorough risk assessment must be conducted before commencing any experimental work. The following hazards are of primary concern:
-
3-Nitrobenzenesulfonyl Chloride:
-
Hazard: Highly corrosive. Causes severe skin burns and eye damage (H314).[4][5] May be corrosive to metals (H290).[5] It is moisture-sensitive and can release toxic gases upon hydrolysis.[6][7]
-
Mitigation: ALWAYS handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (nitrile or neoprene).[4] Keep away from water and incompatible materials like alkalis.[4] Store in a tightly sealed container in a cool, dry, well-ventilated area.[4]
-
-
Isopropylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns. Harmful if inhaled.
-
Mitigation: Handle in a fume hood. Keep away from ignition sources. Use appropriate PPE.
-
-
Hydrochloric Acid (Concentrated): Acutely toxic and corrosive. Causes severe burns and respiratory irritation.
-
Mitigation: Handle in a fume hood. Wear acid-resistant gloves, goggles, a face shield, and a lab coat. Have a sodium bicarbonate solution ready for neutralizing spills.
-
Experimental Protocols
Part A: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide (Step 1)
Principle: This step involves the nucleophilic attack of isopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. An additional base (triethylamine) is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials & Reagents:
-
3-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Amine Addition: In the dropping funnel, prepare a solution of isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine/TEA solution dropwise to the stirred sulfonyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Shake well and separate the layers. The acidic wash removes excess amines and triethylammonium salts.
-
Workup - Neutralization: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Nitro-N-isopropylbenzenesulfonamide, which can be used in the next step or purified further by recrystallization.
Part B: Synthesis of this compound (Step 2)
Principle: The nitro group of the intermediate is selectively reduced to a primary amine using tin(II) chloride dihydrate in concentrated hydrochloric acid. The mechanism involves a series of single electron transfers from the Sn(II) salt.[8][9] A final basic workup is essential to neutralize the anilinium salt product and precipitate tin hydroxides, liberating the free amine.[8]
Materials & Reagents:
-
3-Nitro-N-isopropylbenzenesulfonamide (from Step 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M) or solid NaHCO₃
-
Ethyl Acetate (for extraction)
-
Diatomaceous earth (Celite®) for filtration (optional)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 3-Nitro-N-isopropylbenzenesulfonamide (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by tin(II) chloride dihydrate (3.0-4.0 eq).
-
Reaction Initiation: Carefully add concentrated HCl to the mixture. The reaction is often exothermic.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain for 2-5 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling & Basification (CRITICAL STEP): Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add 3 M NaOH solution or saturated NaHCO₃ to neutralize the acid. This step is highly exothermic and will produce a thick, white precipitate (tin hydroxides). Continue adding the base until the pH is ~8-9.
-
Extraction: Add a generous amount of ethyl acetate to the mixture and stir vigorously for 30 minutes to extract the product into the organic phase.
-
Filtration: Filter the entire mixture through a pad of diatomaceous earth to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Separation: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to obtain the final product with high purity.
Data Summary & Characterization
Quantitative Data Table
| Parameter | Step 1: Sulfonamidation | Step 2: Nitro Reduction |
| Key Reagent | 3-Nitrobenzenesulfonyl chloride | 3-Nitro-N-isopropylbenzenesulfonamide |
| Molar Eq. (Reagent) | 1.0 | 1.0 |
| Molar Eq. (Other) | Isopropylamine (1.1), TEA (1.2) | SnCl₂·2H₂O (3.0 - 4.0) |
| Solvent | Anhydrous Dichloromethane | Ethanol / Conc. HCl |
| Temperature | 0 °C to Room Temp. | 60-70 °C |
| Reaction Time | 2-4 hours | 2-5 hours |
| Typical Yield | >90% (crude) | 75-90% (purified) |
Product Characterization
The identity and purity of the final product, This compound (C₉H₁₄N₂O₂S, Mol. Wt: 214.29 g/mol ) [10], should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the isopropyl group and the aromatic substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the final solid product.
References
- Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS. [Link]
- Reaction Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- ScienceMadness Discussion Board. (2011).
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16792141, this compound. PubChem. [Link]
- PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]
- Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7377, Benzenesulfonamide, 3-amino-. PubChem. [Link]
- Williams, F. E., et al. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 17(10), 915–938. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. aozunasia.com [aozunasia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 3-Amino-N-isopropylbenzenesulfonamide
Abstract
This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-N-isopropylbenzenesulfonamide. The method is developed for accuracy, precision, and linearity, making it suitable for routine quality control and stability testing. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, forced degradation studies were conducted as per ICH Q1A(R2) guidelines to establish the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradation products.
Introduction
This compound (CAS: 118837-66-4) is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical parameters that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its characterization in research, development, and manufacturing environments.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Specifically, Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the analysis of moderately polar aromatic compounds like this compound.[2] This document provides a comprehensive, step-by-step protocol for its analysis, complete with a full validation study to demonstrate its suitability for its intended purpose.[3]
Experimental Methodology
Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, Nylon or PTFE).
-
Ultrasonic bath.
Chemicals and Reagents
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (AR grade).
-
Hydrochloric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrogen peroxide (30%, AR grade).
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. A C18 column is chosen for its excellent retention and selectivity for aromatic sulfonamides. The mobile phase consists of an aqueous component and an organic modifier (acetonitrile), with formic acid added to control the ionization of the amino group, thereby ensuring consistent retention and symmetrical peaks.[2]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with the diluent and mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five concentrations by appropriately diluting the Standard Stock Solution with the diluent.
-
A suggested range is 10 µg/mL to 150 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Follow steps 3-5 from the Standard Stock Solution preparation.
-
If necessary, dilute further with the diluent to achieve a final concentration within the linearity range (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The overall workflow from sample preparation to data analysis is a systematic process designed to ensure consistency and accuracy.
Caption: Logical relationship of ICH Q2(R1) validation parameters.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove this, a forced degradation study was conducted to ensure the method is stability-indicating, as outlined in ICH guideline Q1A(R2). [4] Protocol:
-
Prepare solutions of this compound (approx. 100 µg/mL).
-
Expose the solutions to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient. [5][6][7] * Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the blank, a non-degraded standard, and all stressed samples using the proposed HPLC method with a PDA detector.
-
Acceptance Criteria: The analyte peak should be spectrally pure and well-resolved from all degradation product peaks (Resolution > 2).
Linearity
Protocol:
-
Inject the five working standard solutions (10 to 150 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels: 80%, 100%, and 120% of the target sample concentration.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Recovery (%) = (Amount Found / Amount Added) x 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Protocol:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration and analyze them on the same day with the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each set.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
LOD and LOQ
Protocol:
-
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value should be verified for adequate precision and accuracy.
Robustness
Protocol:
-
Analyze a standard solution while deliberately making small variations to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min), i.e., 0.9 and 1.1 mL/min.
-
Column Temperature (± 2°C), i.e., 28°C and 32°C.
-
Mobile Phase B composition (± 2%), i.e., adjust the gradient profile accordingly.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected by the changes.
Summary of Validation Results (Acceptance Criteria)
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity must pass. Resolution > 2 from degradants. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | Quantifiable with acceptable accuracy and precision. |
| Robustness | No significant impact on results or system suitability. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of this compound. The comprehensive validation study confirms its adherence to the standards set by ICH guidelines. [8][9]The successful forced degradation study establishes its stability-indicating capability, making it a reliable tool for quality control, purity assessment, and stability studies of this compound in various stages of pharmaceutical development and manufacturing.
References
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH Quality Guidelines.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ICH releases overhauled stability guideline for consult
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
- ICH Q2 Analytical Method Valid
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Forced Degrad
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. [Link]
- Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- This compound. PubChem. [Link]
Sources
- 1. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. starodub.nl [starodub.nl]
Application Note: High-Sensitivity LC-MS/MS Analysis of 3-Amino-N-isopropylbenzenesulfonamide: Fragmentation Analysis and Quantitative Protocol
Introduction
3-Amino-N-isopropylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and a potential impurity in drug manufacturing processes. Its accurate detection and quantification are crucial for ensuring drug safety and efficacy. This application note presents a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the characteristic fragmentation patterns of this molecule in both positive and negative ion modes and provide a detailed, validated protocol for its sensitive and selective quantification in complex matrices. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical method for this compound.
The methodologies described herein are grounded in established principles of mass spectrometry and chromatography, with a focus on providing a self-validating system for trustworthy and reproducible results.[1][2][3]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.29 g/mol | |
| IUPAC Name | 3-amino-N-(propan-2-yl)benzenesulfonamide | |
| Structure |
Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound was investigated using electrospray ionization (ESI) in both positive and negative ion modes. The structural features of the molecule, namely the aromatic amine, the sulfonamide linkage, and the N-isopropyl group, dictate its fragmentation behavior.
Positive Ion Mode Fragmentation
In positive ion mode, this compound readily forms a protonated molecule [M+H]⁺ at m/z 215.3. Collision-induced dissociation (CID) of this precursor ion leads to several characteristic fragment ions. A prominent fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[4][5][6] This occurs through a rearrangement mechanism.[4][5] Another significant fragmentation involves the cleavage of the S-N bond.
The proposed major fragmentation pathways in positive ion mode are illustrated below:
Caption: Proposed fragmentation of this compound in positive ESI mode.
Negative Ion Mode Fragmentation
In negative ion mode, the deprotonated molecule [M-H]⁻ is formed at m/z 213.3. The fragmentation in negative mode is expected to proceed via cleavage of the S-N bond, leading to the formation of an anilide anion.
The proposed fragmentation pathway in negative ion mode is as follows:
Caption: Proposed fragmentation of this compound in negative ESI mode.
Experimental Protocol: LC-MS/MS Quantification
This protocol provides a step-by-step guide for the quantitative analysis of this compound. The method is designed to be robust and sensitive, suitable for trace-level analysis in various matrices.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for two common matrices.
a) For Aqueous Samples (e.g., Water, Wastewater): Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.[4]
b) For Biological Matrices (e.g., Plasma, Urine): Protein Precipitation & Liquid-Liquid Extraction
-
Precipitation: To 100 µL of plasma or urine, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.[7]
-
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
The chromatographic separation is crucial for resolving the analyte from matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) | Provides good retention and peak shape for aromatic amines. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation for positive ion ESI.[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate | A gradient elution ensures efficient separation of the analyte from potential interferences. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 10 µL | A standard injection volume for LC-MS/MS analysis. |
Mass Spectrometry (MS) Conditions
The MS parameters should be optimized for maximum sensitivity and specificity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Aromatic amines and sulfonamides generally show good ionization efficiency in positive ESI.[4][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity for quantification.[8][9] |
| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |
| Source Temperature | 150°C | Optimized to facilitate desolvation without thermal degradation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C | High flow and temperature aid in efficient solvent evaporation. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is key to a selective and sensitive quantitative method. The following transitions are proposed based on the fragmentation analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 215.3 | 151.3 | 20 | Quantifier |
| This compound | 215.3 | 156.1 | 15 | Qualifier |
Note: Collision energies should be optimized for the specific instrument being used.
Method Validation
A rigorous validation of the analytical method is essential to ensure the reliability of the results. The validation should be performed in accordance with established guidelines from regulatory bodies such as the FDA and ICH.[2][10][11]
Key Validation Parameters
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples.
-
Linearity and Range: The range over which the method is accurate, precise, and linear. A calibration curve with at least five standards should be prepared.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at multiple concentration levels (low, medium, and high QC samples).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[3]
Conclusion
This application note provides a comprehensive framework for the analysis of this compound by LC-MS/MS. The detailed fragmentation analysis offers insights into the behavior of this molecule in the mass spectrometer, enabling the development of a highly selective MRM method. The provided protocol for sample preparation, LC separation, and MS detection, along with guidelines for method validation, establishes a robust and trustworthy analytical procedure. By following this guide, researchers and scientists can confidently and accurately quantify this compound in various matrices, supporting drug development and quality control efforts.
References
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Al-Rawabdeh, A. I., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1179, 122888.
- U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
- Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- Reddy, P. K., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s289-s297.
- Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
- Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 246-255.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- Ehling, S., et al. (2005). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1083(1-2), 169-176.
- ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
- ARUP Laboratories. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-996.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijper.org [ijper.org]
- 3. resolian.com [resolian.com]
- 4. hpst.cz [hpst.cz]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for the In Vitro Characterization of 3-Amino-N-isopropylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor
Introduction
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and various biosynthetic pathways.[1][2] Their involvement in the pathophysiology of a range of diseases such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets for drug development.[1][3] The sulfonamide functional group is a well-established pharmacophore known for its high affinity for the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.
3-Amino-N-isopropylbenzenesulfonamide is a benzenesulfonamide derivative that, due to its chemical structure, is a putative inhibitor of carbonic anhydrase.[4] This document provides a detailed, field-proven protocol for the in vitro characterization of this compound's inhibitory activity against human carbonic anhydrase II (hCA II), a well-characterized and therapeutically relevant isoform. The described colorimetric assay is robust, reproducible, and suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.
Principle of the Assay
The enzymatic assay quantifies the esterase activity of carbonic anhydrase.[2] CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the chromogenic product p-nitrophenol (p-NP) and acetate. The formation of p-nitrophenol results in a yellow-colored solution that can be quantified by measuring the increase in absorbance at 400-405 nm.[1][2] In the presence of an inhibitor like this compound, the rate of this enzymatic reaction is reduced in a dose-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow Overview
Caption: Workflow for hCA II inhibition assay.
Materials and Reagents
| Reagent | Suggested Supplier | Catalog Number (Example) | Notes |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C4396 | Store at -20°C or -80°C.[1] |
| This compound | BenchChem | 118837-66-4 (CAS) | Test Compound. Store at 2-8°C as per supplier.[4] |
| Acetazolamide | Sigma-Aldrich | A6011 | Positive control inhibitor.[3][5] |
| p-Nitrophenyl acetate (p-NPA) | Sigma-Aldrich | N8130 | Substrate. Prepare fresh daily.[1] |
| Tris-HCl | Sigma-Aldrich | T5941 | For buffer preparation. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Solvent for compounds and substrate. |
| 96-well clear, flat-bottom microplates | Corning | 3596 | For absorbance measurements. |
| Deionized Water (ddH₂O) | Millipore | - | High purity water is essential. |
Protocol: Step-by-Step Methodology
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water to a final concentration of 50 mM. Adjust the pH to 7.5 using HCl. This buffer is used for all dilutions unless otherwise specified.
-
hCA II Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCA II in cold Assay Buffer. Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
hCA II Working Solution (0.2 µg/mL): Immediately before use, dilute the hCA II stock solution in cold Assay Buffer to the final desired concentration. The optimal concentration may require empirical determination but 0.2 µg/mL is a robust starting point.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO to a final concentration of 3 mM. This solution must be prepared fresh on the day of the experiment.[1]
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Acetazolamide in 100% DMSO.
Assay Plate Setup
This protocol is designed for a 96-well plate format with a final assay volume of 200 µL. It is imperative to perform all measurements in at least triplicate.
-
Compound Dilution Series:
-
Perform a serial dilution of the 10 mM this compound stock solution and the 1 mM Acetazolamide stock solution in 100% DMSO. A 10-point, 3-fold dilution series is recommended to generate a robust dose-response curve.
-
The final concentration of DMSO in the assay well should not exceed 1% to avoid significant effects on enzyme activity.
-
-
Plate Layout: A representative plate layout is described below.
| Well Type | Assay Buffer (µL) | Compound/Control/DMSO (µL) | hCA II Working Solution (µL) | p-NPA Substrate (µL) |
| Blank (No Enzyme) | 178 | 2 (DMSO) | 0 | 20 |
| Maximum Activity | 158 | 2 (DMSO) | 20 | 20 |
| Test Compound | 158 | 2 (of dilution) | 20 | 20 |
| Positive Control | 158 | 2 (of dilution) | 20 | 20 |
-
Assay Procedure:
-
Add 158 µL of Assay Buffer to the "Maximum Activity," "Test Compound," and "Positive Control" wells.
-
Add 178 µL of Assay Buffer to the "Blank" wells.
-
Add 2 µL of the corresponding compound dilutions, positive control dilutions, or 100% DMSO (for Maximum Activity and Blank wells) to the appropriate wells.
-
Add 20 µL of the hCA II Working Solution to all wells except the "Blank" wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1][5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording a reading every 30 seconds for 10-20 minutes.[1][5]
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the IC50 value for this compound.
Calculation of Reaction Rates
-
For each well, plot absorbance (405 nm) versus time (minutes).
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the curve (ΔAbs/min). The linear range typically occurs within the first 5-10 minutes of the reaction.
Calculation of Percent Inhibition
-
Subtract the rate of the "Blank" wells from all other wells to correct for background substrate hydrolysis.
-
Calculate the percent inhibition for each concentration of the test compound and positive control using the following formula:[1] % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100
-
Where Vmax_activity is the reaction rate in the absence of an inhibitor (DMSO control).
-
And Vinhibitor is the reaction rate in the presence of the inhibitor.
-
IC50 Determination
-
Plot the Percent Inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Caption: Data analysis pipeline from raw reads to IC50.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the results, the following controls must be included in every assay:
-
Blank (No Enzyme Control): Measures the rate of non-enzymatic hydrolysis of the p-NPA substrate. This value should be minimal and is subtracted from all other readings.
-
Maximum Activity (No Inhibitor Control): Represents 100% enzyme activity (0% inhibition). This is the primary reference for calculating percent inhibition.
-
Positive Control (Acetazolamide): Acetazolamide is a well-characterized, potent CA inhibitor.[3][5] Including a dilution series of this compound serves as a quality control measure for the assay's performance. The calculated IC50 for Acetazolamide should fall within the expected literature range (typically low nM), validating the assay conditions.[3]
-
Solvent Control (DMSO): The "Maximum Activity" control also serves as the solvent control. It is crucial to maintain a consistent final percentage of DMSO across all wells to ensure that any observed inhibition is due to the test compound and not the solvent.
By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the generated data.
References
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
- Carbonic Anhydrase Activity Assay. Protocols.io.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- This compound | CAS 118837-66-4. BenchChem.
Sources
Application Notes and Protocols for the Evaluation of 3-Amino-N-isopropylbenzenesulfonamide and its Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 3-Amino-N-isopropylbenzenesulfonamide as a potential scaffold for the development of carbonic anhydrase (CA) inhibitors. While the benzenesulfonamide moiety is a well-established pharmacophore for CA inhibition, public domain data on the direct inhibitory activity of this compound is not currently available. This guide, therefore, offers a scientifically grounded framework for its evaluation. We will delve into the foundational principles of carbonic anhydrase inhibition, the established mechanism of action for sulfonamides, and provide detailed, field-proven protocols for in vitro enzymatic assays, kinetic analysis, and cell-based evaluations. The causality behind experimental choices is elucidated to empower researchers in designing robust and self-validating studies.
Introduction: Carbonic Anhydrases - A Pivotal Drug Target
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[3]
There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles.[4] Dysregulation of CA activity is implicated in a range of pathologies, making them significant therapeutic targets. For instance, inhibition of CA II and IV is a cornerstone in the treatment of glaucoma, while targeting tumor-associated isoforms like CA IX and XII is a promising strategy in oncology.[5][6]
The primary sulfonamides (R-SO₂NH₂) are the most extensively studied class of CA inhibitors.[4] Their mechanism of action is well-understood and serves as a paradigm for structure-based drug design.
Mechanism of Action: The Sulfonamide Zinc-Binding Group
The inhibitory action of sulfonamides is a classic example of zinc-binding inhibition. The catalytic cycle of CA involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a CO₂ molecule. Sulfonamide inhibitors exploit this zinc coordination sphere.
-
Deprotonation: The sulfonamide group (-SO₂NH₂) is weakly acidic. In the physiological pH range, it can deprotonate to form the sulfonamidate anion (-SO₂NH⁻).
-
Zinc Coordination: This negatively charged nitrogen atom then directly coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic hydroxide ion.[7]
-
Hydrogen Bonding Network: The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in CA II), as well as other active site residues.[8]
This binding mode is tetra-coordinate and mimics the transition state of the physiological reaction, leading to potent inhibition.[9]
This compound: A Potential Scaffold
This compound is a benzenesulfonamide derivative.[10] While its primary documented use is as an intermediate in chemical synthesis, its structure contains the key benzenesulfonamide pharmacophore necessary for carbonic anhydrase inhibition. The presence of a primary sulfonamide group suggests potential for zinc binding in the CA active site.
The amino group at the 3-position and the N-isopropyl group provide synthetic handles for the creation of derivative libraries. By modifying these positions, researchers can explore structure-activity relationships (SAR) to enhance potency and isoform selectivity. For example, the amino group can be acylated, alkylated, or used to introduce bulkier substituents that can interact with residues in the middle and outer rims of the CA active site, potentially conferring selectivity for different isoforms.
The following sections provide detailed protocols to first, assess the baseline CA inhibitory activity of this compound, and second, to characterize the inhibitory potential of its synthesized derivatives.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The most common and robust method for screening CA inhibitors is a colorimetric assay that measures the esterase activity of the enzyme.[8] Carbonic anhydrase can hydrolyze certain esters, and this activity is inhibited by the same compounds that block its physiological CO₂ hydration activity. The substrate p-nitrophenyl acetate (p-NPA) is hydrolyzed by CA to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Materials and Reagents
-
Enzyme: Human carbonic anhydrase isoform of interest (e.g., hCA I, hCA II, hCA IX). Commercially available from various suppliers.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound: this compound and/or its derivatives.
-
Positive Control: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor).
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).
-
Organic Solvent: DMSO for dissolving the test compound and substrate.
-
Equipment: 96-well microplate (clear, flat-bottom), multichannel pipettor, and a microplate reader capable of kinetic measurements at 400-405 nm.
Protocol: Colorimetric CA Inhibition Assay
This protocol is designed for a 96-well plate format, allowing for high-throughput screening.
1. Reagent Preparation:
- Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
- CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration (e.g., 10-50 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
- Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh daily.
- Test Compound Stock Solution (10 mM): Dissolve this compound or its derivatives in DMSO.
- Test Compound Working Solutions: Prepare serial dilutions of the test compound stock solution in Assay Buffer.
2. Assay Procedure:
- Plate Setup:
- Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
- Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
- Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
- Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide serial dilutions + 20 µL CA Working Solution.
- Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.
3. Data Analysis:
- Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve (ΔAbs/min).
- Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] * 100
- Plot the percent inhibition against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Experimental Workflow: CA Inhibition Assay```dot
Caption: Progression of CA inhibitor evaluation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Compound | Target Isoform | IC₅₀ (nM) | Ki (nM) | Inhibition Type |
| Acetazolamide | hCA II | Value | Value | Known Type |
| This compound | hCA II | Experimental Value | Experimental Value | To be determined |
| Derivative 1 | hCA II | Experimental Value | Experimental Value | To be determined |
| Derivative 2 | hCA II | Experimental Value | Experimental Value | To be determined |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of this compound and its derivatives as potential carbonic anhydrase inhibitors. By systematically applying the detailed protocols for in vitro enzymatic assays, kinetic analysis, and cell-based studies, researchers can effectively determine the inhibitory potency, mechanism of action, and physiological relevance of novel compounds targeting this important enzyme class. The true potential of this compound lies in its utility as a scaffold for medicinal chemistry efforts to generate novel, potent, and isoform-selective CA inhibitors for a variety of therapeutic applications.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- BenchChem. (2025).
- Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-12. [Link]
- Riauba, L., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Molecular Recognition, 34(11), e2931. [Link]
- Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorganic & Medicinal Chemistry Letters, 11(5), 641-644. [Link]
- Vainauskas, V., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 29(14), 3248. [Link]
- Taylor, P. W., & Burgen, A. S. (1971). Proton magnetic resonance studies of carbonic anhydrase. III. Binding of sulfonamides. Biochemistry, 10(17), 3209-3216. [Link]
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
- Remko, M., et al. (2011). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 501-506. [Link]
- National Center for Biotechnology Information. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]
- Lindskog, S., & Wistrand, J. (1987). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Accounts of Chemical Research, 20(2), 61-67. [Link]
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 16792141. [Link]
- Matulis, D., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(11), 1436. [Link]
- Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton magnetic resonance studies of carbonic anhydrase. III. Binding of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Versatile Scaffold: Application Notes and Protocols for 3-Amino-N-isopropylbenzenesulfonamide in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed.[1][2] Its enduring relevance stems from a combination of synthetic tractability and the ability to engage in critical hydrogen bonding interactions with various biological targets. This guide focuses on a specific, highly versatile derivative: 3-Amino-N-isopropylbenzenesulfonamide . With its strategically placed amino group, this compound serves as a key intermediate, offering a reactive handle for the construction of diverse chemical libraries aimed at a range of therapeutic targets, from viral proteins to metabolic enzymes.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for the synthesis, derivatization, and biological evaluation of this compound and its analogs. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry and biology.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 118837-66-4 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂S | [4] |
| Molecular Weight | 214.29 g/mol | [4] |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [4] |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C | [3] |
| Safety | Irritant; may cause skin, eye, and respiratory irritation. | [3] |
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Section 1: Synthesis of the Core Scaffold
The synthesis of this compound is most reliably achieved through a multi-step process starting from nitrobenzene. This approach allows for precise control over the substitution pattern on the aromatic ring. The overall workflow involves nitration, chlorosulfonation, amidation, and a final reduction step.
Protocol 1.1: Synthesis of this compound
This protocol is a composite of established methods for each reaction type.
Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride
-
Rationale: This step introduces the sulfonyl chloride group, which is the precursor to the sulfonamide. The reaction is performed at elevated temperatures to drive the chlorosulfonation of the deactivated nitrobenzene ring. The subsequent treatment with thionyl chloride ensures complete conversion to the sulfonyl chloride.
-
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add chlorosulfonic acid (4 molar equivalents).
-
Heat the acid to 110-115°C.
-
Carefully add nitrobenzene (1 molar equivalent) dropwise to the hot acid over 1-2 hours, maintaining the temperature.
-
After the addition is complete, stir the mixture at this temperature for an additional 2 hours.
-
Cool the reaction mixture to 70°C and add thionyl chloride (0.9-1.0 molar equivalents) dropwise over 2 hours.
-
Stir at 70°C until the evolution of gas ceases.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated 3-nitrobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Step 2: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
-
Rationale: This is a standard amidation reaction where the highly reactive sulfonyl chloride is coupled with the primary amine, isopropylamine. A base is used to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve 3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve isopropylamine (1.1 molar equivalents) and a non-nucleophilic base such as triethylamine (1.2 molar equivalents) in the same solvent.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, filter off the triethylamine hydrochloride salt.
-
Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Step 3: Reduction to this compound
-
Rationale: The final step is the reduction of the aromatic nitro group to the primary amine. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation, being chemoselective for the nitro group in the presence of the sulfonamide.
-
Procedure:
-
In a round-bottom flask, suspend 3-Nitro-N-isopropylbenzenesulfonamide (1 molar equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 molar equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 78°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully add a cold 3 M sodium hydroxide solution to precipitate tin salts. The pH should be adjusted to be basic.
-
Stir the resulting suspension for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel.
-
Section 2: Derivatization of the Scaffold
The primary amino group at the 3-position is a versatile handle for introducing a wide array of chemical functionalities, enabling extensive structure-activity relationship (SAR) studies. Common derivatizations include acylation to form amides and reaction with isocyanates to form ureas.
Protocol 2.1: N-Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
-
Rationale: This protocol describes the formation of an amide bond, a common linkage in many drug molecules. The use of a base like triethylamine is crucial to scavenge the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Cool the flask to 0°C using an ice bath.
-
Dissolve benzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Protocol 2.2: Urea Formation with an Isocyanate (e.g., Phenyl Isocyanate)
-
Rationale: Urea linkages are important pharmacophores that can act as hydrogen bond donors and acceptors. The reaction of an amine with an isocyanate is typically a high-yielding and clean reaction that does not require a base, as no acidic byproduct is formed.[5]
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask.
-
Add phenyl isocyanate (1.05 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as it forms.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40°C) can be applied.
-
Work-up: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired N,N'-disubstituted urea.
-
Section 3: Application in Target-Oriented Drug Discovery
The this compound scaffold is particularly valuable for developing inhibitors against two major classes of therapeutic targets: carbonic anhydrases and the HIV-1 capsid protein.
Application 1: Carbonic Anhydrase Inhibition
The primary sulfonamide group is a classic zinc-binding pharmacophore, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[6][7] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development.[6][7] The amino group on the 3-position provides a vector for introducing "tails" that can interact with residues outside the active site, thereby conferring isoform selectivity.[7]
| Compound Series | Target Isoform(s) | Typical Kᵢ Range (nM) | Key SAR Insights |
| Triazinyl-substituted aminobenzenesulfonamides | hCA I, II, IX, XII | 30 - >340 | Introduction of non-polar side chains (Tyr, Trp) on the triazine ring enhanced inhibitory activity.[6] |
| Ureido-benzenesulfonamides | hCA I, II, IX, XII | Potent inhibitors | The ureido moiety acts as a linker and can form stabilizing hydrogen bonds within the active site.[5] |
| Benzenesulfonamide-based inhibitors | CA I, II, IX mimic, XII | Nanomolar affinities | Active-site residues at positions 92 and 131 are key for determining binding and affinity. Tail groups modulate isoform specificity.[7] |
Protocol 3.1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
-
Rationale: This is a gold-standard method that directly measures the fundamental catalytic activity of CA — the hydration of CO₂. The rate of pH change, monitored by an indicator, is proportional to the enzyme's activity.
-
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in HEPES buffer (20 mM, pH 7.5). The final enzyme concentration is typically 5-12 nM.
-
Prepare serial dilutions of the test inhibitor (synthesized from this compound) in the same buffer.
-
Prepare CO₂-saturated water containing a pH indicator (e.g., phenol red).
-
-
Measurement:
-
Using a stopped-flow spectrophotometer, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance at the appropriate wavelength for the pH indicator as carbonic acid is formed.
-
Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.
-
-
Data Analysis:
-
Measure the uncatalyzed rate of CO₂ hydration in the absence of the enzyme and subtract it from the enzyme-catalyzed rates.
-
Calculate the inhibition constant (Kᵢ) by fitting the data of reaction velocity versus inhibitor concentration to the appropriate inhibition model (e.g., Michaelis-Menten, Morrison equation).
-
-
Application 2: HIV-1 Capsid Inhibition
The HIV-1 capsid protein (CA) is a critical structural and functional component of the virus, involved in both early (uncoating) and late (assembly) stages of the viral life cycle.[1][8] Small molecules that bind to CA and disrupt its assembly or stability are a promising new class of antiretroviral agents.[1][8][9] Benzenesulfonamide-containing derivatives have been identified as potent HIV-1 CA inhibitors, with the benzenesulfonamide moiety often binding in a key pocket at the interface of CA subunits.[1][3][8]
| Compound Series | Target | Typical EC₅₀ Range | Key SAR Insights |
| Benzenesulfonamide-phenylalanine derivatives | HIV-1 Capsid | 31 nM - μM range | Modifications to the phenylalanine moiety and the introduction of a piperazinone ring can significantly improve antiviral potency over the parent compound PF-74.[1][8] |
| GSK878 (CA inhibitor) | HIV-1 Capsid | 39 pM | Demonstrates the high potency achievable with capsid-targeting compounds.[10] |
| Lenacapavir (CA inhibitor) | HIV-1 Capsid | 5-50 nM (RT inhibition) | Acts on multiple CA-dependent steps, including reverse transcription and nuclear import.[11] |
Protocol 3.2: In Vitro HIV-1 Capsid Assembly Inhibition Assay (Turbidity Assay)
-
Rationale: The assembly of purified HIV-1 CA protein into capsid-like particles in vitro can be monitored by an increase in light scattering (turbidity). Inhibitors of assembly will reduce the rate or extent of this turbidity increase.[12]
-
Procedure:
-
Reagent Preparation:
-
Purify recombinant HIV-1 CA protein.
-
Prepare a stock solution of the CA protein (e.g., 20-30 μM) in a low-salt buffer (e.g., 50 mM Tris pH 8.0, 5 mM β-mercaptoethanol).
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare a high-salt assembly buffer (e.g., 50 mM Tris pH 8.0, 2.5 M NaCl, 5 mM β-mercaptoethanol).
-
-
Assay Execution:
-
In a 96-well plate, add the CA protein solution.
-
Add the test inhibitor at various final concentrations (the final DMSO concentration should be kept constant, e.g., <1%). Incubate for 15-30 minutes at room temperature.
-
Initiate the assembly reaction by adding the high-salt buffer.
-
Immediately place the plate in a spectrophotometer capable of reading at 350 nm.
-
Monitor the increase in absorbance (turbidity) at 350 nm over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 350 nm versus time for each inhibitor concentration.
-
The initial rate of assembly can be determined from the slope of the linear portion of the curve.
-
Calculate the percent inhibition for each concentration relative to a DMSO-only control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Conclusion
This compound is a readily accessible and highly valuable intermediate in medicinal chemistry. Its dual functionality—a classic zinc-binding sulfonamide and a reactive primary amine—provides a robust platform for the design and synthesis of targeted inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics against a range of diseases, from cancer to viral infections. The key to unlocking its full potential lies in the rational design of derivatives that can achieve high potency and selectivity for their intended biological targets.
References
- Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5804–5824.
- Choudhry, S. S., et al. (2025). Design, Synthesis, and In Silico Molecular Docking Studies of Adamantanyl Hydrazinylthiazoles as Potential Antidiabetic Agents. Chemistry & Biodiversity.
- Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.
- Vaškevičiūtė, P., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules.
- Angeli, A., et al. (2022). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry.
- Stetzer, A. D., et al. (2017). Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein. Journal of Virology.
- Bozdag, M., et al. (2020). Synthesis and Characterization of New Ureido-Containing Benzenesulfonamide Derivatives and Their Inhibition Effects on Carbonic Anhydrase Isoforms I, II, IX, and XII. Molecules.
- Rana, N., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.
- Shi, J., et al. (2011). Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization. Journal of Virology.
- Puras-Lutz, A., et al. (2011). In vitro inhibition of HIV-1 capsid assembly by CAC1 and CAC1-derived peptides. PLoS ONE.
- Černak, T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16792141, this compound. PubChem.
- Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta.
- Zhang, H., et al. (2022). New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein. International Journal of Molecular Sciences.
- Nocentini, A., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
- Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta.
- Passos, D. O., et al. (2023). Antiviral Properties of HIV-1 Capsid Inhibitor GSK878. Microbiology Spectrum.
- Link, J. O., et al. (2022). Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir. mBio.
- Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC.
- Qadir, M. A., et al. (2015). Synthesis and Characterization of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry.
- Marquez, C. L., et al. (2024). Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure. eLife.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Wang, Y., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
- Al-Masoudi, N. A., et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Journal of Chemical and Pharmaceutical Research.
- Al-Jumaili, M. H. A., & Rasheed, M. K. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Journal of the Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Protocols for the Derivatization of 3-Amino-N-isopropylbenzenesulfonamide
Abstract
This comprehensive guide provides detailed protocols for the chemical derivatization of 3-Amino-N-isopropylbenzenesulfonamide, a key intermediate in medicinal chemistry and materials science.[1][2] The protocols outlined herein cover four principal reaction classes targeting the versatile 3-amino moiety: N-Acylation, N-Sulfonylation, N-Alkylation, and Diazotization followed by substitution. Designed for researchers, chemists, and drug development professionals, this document emphasizes the underlying chemical principles, step-by-step methodologies, purification techniques, and analytical characterization of the resulting derivatives. Each protocol is structured to ensure reproducibility and is supported by authoritative references, data tables, and process-flow diagrams to facilitate both conceptual understanding and practical implementation.
Introduction: The Strategic Importance of this compound
This compound (CAS: 118837-66-4) is a bifunctional molecule featuring a primary aromatic amine and a secondary sulfonamide.[3] This structural arrangement makes it a valuable building block in the synthesis of a wide array of target molecules. The aromatic amine serves as a highly versatile synthetic handle, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Derivatization of this compound is critical for:
-
Drug Discovery: The sulfonamide scaffold is a classic pharmacophore found in numerous antimicrobial "sulfa drugs" and other therapeutic agents.[4][5] Modifying the 3-amino group allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[2]
-
Enzyme Inhibitor Design: Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrase.[1] Derivatization enables the synthesis of targeted inhibitors with enhanced binding affinity and isoform selectivity.
-
Materials Science: The compound serves as a precursor for dyes, pigments, and specialty polymers where the final properties are tuned by modifying the amine functionality.[1]
This guide provides validated, step-by-step protocols for the most common and synthetically useful derivatization strategies.
Derivatization Strategies: Targeting the 3-Amino Group
The primary aromatic amine is the most nucleophilic site in this compound and is therefore the primary target for electrophilic reagents. The following sections detail protocols for four key transformations.
Protocol 1: N-Acylation to Form Amide Derivatives
N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This is a fundamental transformation for creating peptide-like linkages or for installing protecting groups.[6][7] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[8]
Workflow: N-Acylation
Caption: General workflow for the N-Acylation of this compound.
Detailed Step-by-Step Protocol (Example: Acetylation)
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (pyridine or triethylamine) and cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (or acetic anhydride) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (if using triethylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification & Characterization:
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.[9]
-
Characterization: Confirm the structure of the product, N-(3-(N-isopropylsulfamoyl)phenyl)acetamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temp. | Controls the exothermic reaction and minimizes side products. |
| Base | Pyridine/Triethylamine | Neutralizes the HCl or acetic acid byproduct, driving the reaction forward.[8] |
| Solvent | Anhydrous DCM | Aprotic solvent prevents reaction with the acylating agent. |
| Stoichiometry | Slight excess of acylating agent | Ensures complete consumption of the starting amine. |
Protocol 2: N-Sulfonylation to Form Di-sulfonamides
This reaction extends the sulfonamide motif by reacting the amino group with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form a new N-S bond. The principles are analogous to N-acylation, requiring a base to scavenge the HCl byproduct.[4]
Workflow: N-Sulfonylation
Caption: General workflow for the N-Sulfonylation of this compound.
Detailed Step-by-Step Protocol (Example: Benzene Sulfonylation)
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (can be used as both solvent and base)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add benzenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine and precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Alternatively, if the product is not a solid, extract the acidified mixture with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
-
Purification & Characterization:
-
Purification: Recrystallize the solid product from ethanol or purify by column chromatography.
-
Characterization: Confirm the structure via NMR, IR (presence of two distinct S=O stretching bands), and MS.
-
Protocol 3: Catalytic N-Alkylation
Direct N-alkylation of aromatic amines can be challenging due to competing poly-alkylation. Modern catalytic methods, such as "borrowing hydrogen" catalysis using manganese or ruthenium complexes, allow for the efficient and selective mono-N-alkylation using alcohols as green alkylating agents.[10][11][12]
Workflow: Catalytic N-Alkylation
Caption: Workflow for the Catalytic N-Alkylation of this compound.
Detailed Step-by-Step Protocol (Example: Benzylation with Benzyl Alcohol)
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.0 eq)
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂PPh₂)]Br) (3 mol %)[10]
-
Potassium carbonate (K₂CO₃) (20 mol %)
-
Xylenes, anhydrous
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the Mn(I) precatalyst, K₂CO₃, this compound, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous xylenes and benzyl alcohol via syringe.
-
Heat the reaction mixture at 110-130 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification & Characterization:
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the mono-alkylated product structure using NMR and MS. The absence of signals corresponding to di-alkylation should be verified.
-
| Parameter | Condition | Rationale |
| Catalyst | Mn(I) or Ru(II) complex | Enables the use of alcohols as alkylating agents through a dehydrogenation-condensation-hydrogenation cycle.[10] |
| Base | Catalytic K₂CO₃ | Facilitates catalyst activation and the condensation step.[10] |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the catalyst and reagents at high temperatures. |
| Reactant | Alcohol | Serves as a "green" and atom-economical alkylating agent. |
Protocol 4: Diazotization and Sandmeyer Reaction
Diazotization of the primary aromatic amine creates a highly versatile arenediazonium salt intermediate.[13] This salt is typically unstable and generated in situ at low temperatures. It can then be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in a Sandmeyer or related reaction, providing access to derivatives that are difficult to synthesize directly.[13][14]
Workflow: Diazotization and Sandmeyer Reaction
Caption: Workflow for Diazotization and subsequent Sandmeyer chlorination.
Detailed Step-by-Step Protocol (Example: Conversion to 3-Chloro Derivative)
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (~3 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Copper(I) Chloride (CuCl) (1.1 eq)
-
Ice
-
-
Procedure:
-
Diazotization:
-
Suspend this compound in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5 °C in a salt-ice bath with vigorous stirring. The amine salt should precipitate.
-
Dissolve NaNO₂ in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold amine salt suspension, keeping the temperature strictly below 5 °C. The solid should dissolve as the diazonium salt forms. Stir for an additional 15-20 minutes in the cold.[8]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuCl in concentrated HCl and cool to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
-
-
Purification & Characterization:
-
Purification: Purify via column chromatography or distillation/recrystallization.
-
Characterization: Confirm the structure using NMR, MS, and IR, noting the disappearance of the -NH₂ signals and the appearance of the new substituent.
-
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides, sulfonyl chlorides, and strong acids are corrosive and moisture-sensitive. Handle with care.
-
Sodium nitrite is an oxidizer and is toxic.
-
Arenediazonium salts can be explosive when isolated and dry. Always use them in solution immediately after preparation and do not attempt to isolate them.
-
High-temperature reactions should be conducted behind a blast shield.
Conclusion
The protocols detailed in this application note provide a robust framework for the derivatization of this compound. By leveraging these fundamental reactions—N-acylation, N-sulfonylation, N-alkylation, and diazotization—researchers can efficiently generate a diverse library of compounds for applications ranging from pharmaceutical development to materials science. Careful attention to reaction conditions, purification, and characterization is paramount to achieving successful and reproducible outcomes.
References
- Sulfonamide purification process.
- Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
- Reactions of Arylamines. (2023). OpenStax. [Link]
- Reactions of arom
- Reactions of Arylamines. (2025). Chemistry LibreTexts. [Link]
- Sulfonamide synthesis by alkylation or aryl
- This compound. MySkinRecipes. [Link]
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.The Journal of Organic Chemistry, 84(6), 3715-3724. [Link]
- Li, J.-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst.The Journal of Organic Chemistry, 89(12), 8397-8406. [Link]
- Li, J.-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
- Dracea, A. N., et al. (2017). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES.Revue Roumaine de Chimie, 62(11-12), 929-936. [Link]
- Ali, I. H., & Al-karawi, A. J. M. (2024). Sulfonamide derivatives: Synthesis and applications.
- This compound. PubChem. [Link]
- Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
- Amine|L-11|Acylation|Acetylation|Schotten Baumann Reaction|Benzoyl
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020).
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Reactions of aromatic amines | PDF [slideshare.net]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Crystallization of 3-Amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Critical Role of Crystallization in the Pharmaceutical Development of 3-Amino-N-isopropylbenzenesulfonamide
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a sulfonamide group and an aromatic amine, makes it a versatile building block in medicinal chemistry. The solid-state properties of this compound, which are dictated by its crystalline form, are of paramount importance in drug development. Control over crystallization is essential for ensuring batch-to-batch consistency, desired bioavailability, and stability of the final active pharmaceutical ingredient (API).
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[1][2][3] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the efficacy and safety of a drug product. Therefore, a thorough understanding and control of the crystallization process are not merely procedural steps but a fundamental aspect of rational drug design and development.
This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and optimize crystallization techniques, as well as to characterize the resulting crystalline forms. The protocols and discussions herein are grounded in the fundamental principles of crystallization and informed by the broader understanding of sulfonamide and aromatic amine chemistry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is critical for the rational design of crystallization processes.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [4] |
| Molecular Weight | 214.29 g/mol | [4] |
| IUPAC Name | 3-amino-N-(propan-2-yl)benzenesulfonamide | [4] |
| Melting Point | Not explicitly available for the N-isopropyl derivative. The closely related 3-aminobenzenesulfonamide has a melting point of 141-143 °C. The melting point of the target compound is expected to be in a similar range but will be dependent on the crystalline form. | |
| Solubility | Specific quantitative data is not readily available. Generally, sulfonamides exhibit a range of solubilities in organic solvents. The amino group imparts some polarity, while the benzene ring and isopropyl group contribute to non-polar character. A preliminary solvent screen is essential. | |
| pKa | The sulfonamide group is weakly acidic, while the aromatic amine is weakly basic. The exact pKa values will influence solubility in aqueous solutions at different pH values. |
Solvent Selection Strategy: The Cornerstone of Successful Crystallization
The choice of solvent is the most critical parameter in a crystallization process. A suitable solvent system should exhibit a significant difference in the solubility of the compound at high and low temperatures for cooling crystallization, or there should be a miscible solvent/antisolvent pair for antisolvent crystallization.
Recommended Solvents for Screening:
A systematic solvent screening is strongly recommended to identify optimal conditions. The following solvents, covering a range of polarities and functionalities, are suggested for initial screening:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Tetrahydrofuran (THF)
-
Amides: N,N-Dimethylformamide (DMF)
-
Water (as an antisolvent or in binary mixtures)
Hansen Solubility Parameters (HSP) as a Predictive Tool:
Hansen Solubility Parameters can be a valuable theoretical tool to predict the miscibility of a solute in a solvent.[5] The principle of "like dissolves like" is quantified by comparing the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the solute and potential solvents. Solvents with HSP values closer to those of the solute are more likely to be good solvents.
Crystallization Protocols
The following protocols provide a starting point for the crystallization of this compound. It is imperative to note that these are general procedures and will likely require optimization for factors such as solvent volume, cooling rate, and agitation.
Protocol 1: Cooling Crystallization
This is the most common crystallization technique and relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized flask equipped with a magnetic stirrer and a reflux condenser, add a known mass of crude this compound.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., isopropanol) and begin heating the mixture with stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to add the minimum amount of hot solvent required to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.
Causality Behind Experimental Choices:
-
Slow Cooling: Promotes the growth of larger, more ordered crystals by allowing molecules sufficient time to orient themselves into the crystal lattice. Rapid cooling can lead to the formation of smaller, less pure crystals or even an amorphous precipitate.
-
Minimum Solvent Volume: Ensures that the solution is saturated, which is a prerequisite for crystallization to occur upon cooling. Using an excessive amount of solvent will result in a low yield or no crystallization at all.
Protocol 2: Antisolvent Crystallization
This technique is useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble, thereby inducing crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.
-
Antisolvent Addition: Slowly add a miscible "antisolvent" (e.g., water or heptane) to the stirred solution until the solution becomes turbid. The point of initial turbidity indicates the onset of nucleation.
-
Crystal Growth: Once turbidity is observed, you may add a small additional amount of the "good" solvent to redissolve the initial precipitate and then allow the antisolvent to be added at a very slow rate, or allow the system to slowly equilibrate, promoting the growth of larger crystals.
-
Equilibration: Allow the mixture to stir at room temperature for a period to ensure complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the solvent/antisolvent mixture.
-
Drying: Dry the crystals under vacuum.
Causality Behind Experimental Choices:
-
Slow Antisolvent Addition: Controls the rate of supersaturation. A rapid addition can lead to a sudden and high degree of supersaturation, resulting in the formation of small, poorly defined crystals or an amorphous precipitate.
-
Choice of Antisolvent: The antisolvent must be miscible with the "good" solvent to ensure a homogeneous solution from which the compound can crystallize.
Protocol 3: Evaporation Crystallization
This method is suitable for compounds that are highly soluble at room temperature. The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility and crystallizes.
Step-by-Step Methodology:
-
Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate or acetone) at room temperature.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Crystal Formation: Place the container in a location free from vibrations and allow the solvent to evaporate over several hours to days.
-
Isolation: Once a suitable amount of crystals have formed, decant the remaining mother liquor and dry the crystals.
Causality Behind Experimental Choices:
-
Slow Evaporation: Similar to slow cooling, this allows for a gradual increase in concentration, promoting the growth of well-ordered crystals.
Characterization of Crystalline Forms
Once crystals have been obtained, it is essential to characterize their solid-state properties to identify the crystalline form and assess its purity.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for identifying and differentiating between crystalline polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as a "fingerprint."
Sample Preparation and Analysis:
-
Gently grind a small sample of the dried crystals to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
Compare the obtained pattern with known patterns or with patterns from other crystallization experiments to identify the polymorph.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion. Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.
Sample Preparation and Analysis:
-
Accurately weigh a small amount of the crystalline sample (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The melting point is observed as an endothermic peak in the DSC thermogram. The presence of multiple peaks may indicate the presence of impurities or a polymorphic transition.
Microscopy
Optical microscopy is a simple yet powerful tool for visually inspecting the crystal habit (i.e., the external shape of the crystals). Different polymorphs can exhibit distinct crystal habits.
Visualizing the Crystallization Workflow
The following diagram illustrates the general workflow for developing a crystallization process for this compound.
Caption: A generalized workflow for the crystallization and characterization of this compound.
Decision-Making in Method Selection
The choice of crystallization method is dictated by the solubility properties of the compound.
Caption: Decision tree for selecting a suitable crystallization method based on solubility characteristics.
References
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
Sources
- 1. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Analytical Standards for 3-Amino-N-isopropylbenzenesulfonamide: A Comprehensive Guide for Researchers
This document provides a detailed guide to the analytical methodologies for the characterization and quantification of 3-Amino-N-isopropylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical standards for this compound. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the chosen methods and parameters, ensuring a deep understanding of the analytical workflow.
Introduction to this compound
This compound is a benzenesulfonamide derivative.[1] This class of compounds is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Accurate and precise analytical methods are paramount for ensuring the quality, purity, and potency of this intermediate and any subsequent active pharmaceutical ingredients (APIs).
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [3] |
| CAS Number | 118837-66-4 | [3] |
| Molecular Formula | C₉H₁₄N₂O₂S | [3] |
| Molecular Weight | 214.29 g/mol | [3] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] A well-developed and validated Reverse-Phase HPLC (RP-HPLC) method is essential for routine quality control.
The "Why": Causality in Method Development
The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound. Its moderate polarity, conferred by the amino group and the sulfonamide moiety, makes it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase.
The choice of a C18 column is a robust starting point for many sulfonamides, offering a good balance of hydrophobic retention and peak shape.[5] The mobile phase, a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution from potential impurities. The use of a buffer is critical to control the ionization state of the primary amine, which significantly impacts retention and peak symmetry. A slightly acidic pH (e.g., using phosphate or formate buffer) is often employed to ensure the amine is protonated, leading to more consistent interactions with the stationary phase.
Experimental Protocol: RP-HPLC for Purity and Assay
This protocol is a validated starting point and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation and Consumables:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (or sodium dihydrogen phosphate) and ortho-phosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Triart C8 (250×4.6 mm), 5 µm (or equivalent C18)[5] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-25 min: 10-70% B, 25-30 min: 70% B, 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 265 nm[5] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation (as per ICH Q2(R2) Guidelines):
A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the resolution of the main peak from any impurities or excipients.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries are typically expected to be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or bioanalytical studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7]
The "Why": Harnessing the Power of Mass Detection
LC-MS/MS provides two levels of selectivity: chromatographic separation followed by mass filtering. This allows for the confident identification and quantification of the target analyte even in complex matrices. The use of a mass spectrometer also provides valuable structural information through fragmentation analysis. For sulfonamides, a characteristic fragmentation pathway involves the loss of the SO₂ group.[8]
Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS analysis of this compound.
Experimental Protocol: LC-MS/MS for Trace Analysis
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
LC Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (Positive Ion Mode):
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 215.1 (M+H)⁺ |
| Product Ions (Q3) | To be determined empirically, but a likely transition would be the loss of SO₂ (m/z 151.1) and other fragments. |
| Collision Energy | To be optimized for the specific instrument. |
Sample Preparation:
Sample preparation will be highly dependent on the matrix. For analysis in biological fluids like plasma, a protein precipitation step followed by centrifugation and filtration is a common approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of reference standards without the need for a specific reference standard of the same compound.
The "Why": Probing the Atomic Nuclei
¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals provide definitive information about the molecular structure. For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the amine protons.
qNMR operates on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Logical Flow for qNMR Purity Assessment:
Caption: Logical workflow for quantitative NMR (qNMR) purity determination.
Experimental Protocol: NMR for Structural Confirmation and Purity
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
¹H and ¹³C NMR for Structural Confirmation:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C{¹H} NMR spectra.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the benzene ring.
-
Isopropyl Group: A doublet for the two methyl groups and a septet for the CH proton.
-
NH Protons: Signals for the primary amine (NH₂) and the sulfonamide (NH) protons, which may be broad and their chemical shifts can be concentration and temperature-dependent.
qNMR for Purity Determination:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Summary and Conclusion
The analytical characterization of this compound requires a multi-faceted approach. RP-HPLC with UV detection serves as a robust method for routine purity and assay determination. For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred technique. NMR spectroscopy is indispensable for definitive structural elucidation and can be employed as a primary method for purity assessment via qNMR. The protocols provided herein are based on established analytical principles for sulfonamides and serve as a comprehensive starting point for method development and validation in a regulated environment.
References
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209. [Link]
- Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 61(4), 814–824.
- Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Tolika, Z., et al. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design.
- Govaert, Y., et al. (2009). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Food Analytical Methods, 3(2), 136-144.
- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057–1062. [Link]
- Supporting information: N-Arylation of Sulfonamides with Arylboronic Acids. (n.d.). The Royal Society of Chemistry. [Link]
- Alsughayer, A., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. International Journal of Organic Chemistry, 1, 1-7.
- Tsuchida, K., et al. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(11), 1533. [Link]
- 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- Barry, S. J., et al. (2012). Identification of isobaric amino-sulfonamides without prior separation. Rapid Communications in Mass Spectrometry, 26(6), 613–622. [Link]
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023).
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
- Desai, P., et al. (2023). ADVANCEMENTS IN LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY: METHOD DEVELOPMENT AND APPLICATIONS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(14), 66-87.
- Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.).
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016).
- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2022). Metabolites, 12(1), 57. [Link]
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]
- 3-amino-N-(tert-butyl)benzenesulfonamide. (n.d.). PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Identification of isobaric amino-sulfonamides without prior separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 3-Amino-N-isopropylbenzenesulfonamide in Modern Sulfa Drug Synthesis
Introduction: Recontextualizing the Sulfonamide Scaffold
Since their discovery, sulfonamides, or "sulfa drugs," have been a cornerstone of antimicrobial chemotherapy.[1][2] They were the first class of synthetic drugs to be used effectively against bacterial infections in humans, heralding a new era in medicine.[2] The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the de novo synthesis of folic acid in bacteria.[2][3][4] As mammals acquire folate from their diet, this pathway presents an ideal target for selective toxicity.[2][4]
The versatility of the sulfonamide moiety (R-SO₂NH-R') extends far beyond its antibacterial origins, with derivatives now established as diuretics, anticonvulsants, anti-inflammatory agents, and even antiviral therapies.[5][6][7] This chemical scaffold's utility lies in its unique stereoelectronic properties and its capacity for modification. The identity of the substituents on the sulfonyl group and the amide nitrogen dictates the molecule's biological activity, solubility, and pharmacokinetic profile.
This guide focuses on 3-Amino-N-isopropylbenzenesulfonamide , a key chemical intermediate whose structure is purpose-built for the synthesis of novel therapeutic agents.[8][9] Its benzenesulfonamide core, substituted with a reactive amino group at the meta-position and a stabilizing N-isopropyl group, makes it a valuable building block for researchers aiming to develop next-generation sulfonamide-based drugs through targeted synthetic strategies.
Section 1: Foundational Principles - The Mechanism of Action
The efficacy of antibacterial sulfa drugs hinges on their structural mimicry of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme DHPS.[4][10] By competitively binding to the active site of DHPS, sulfa drugs halt the production of dihydropteroic acid, a direct precursor to folic acid.[2][4] This disruption of the folate pathway ultimately inhibits the synthesis of nucleotides (DNA and RNA precursors), arresting bacterial growth and replication.[4] This bacteriostatic effect gives the host's immune system the opportunity to clear the infection.[11]
Caption: Mechanism of Sulfa Drug Action via DHPS Inhibition.
Section 2: Synthetic Strategy & Rationale
The synthesis of most sulfonamides follows a well-established and logical pathway, prized for its reliability and scalability. The most common method involves the reaction of an aromatic sulfonyl chloride with a primary or secondary amine.[3][12] this compound can be utilized as a precursor to the sulfonyl chloride or, more commonly, derivatives can be synthesized where it serves as the foundational amine, with further modifications made to its 3-amino group.
A representative general synthesis, starting from a protected aniline, illustrates the core chemical transformations required.
Caption: General Synthetic Workflow for Sulfonamide Drugs.
Causality Behind Experimental Choices:
-
Amino Group Protection: The synthesis often begins with a protected amine, such as acetanilide (acetyl-protected aniline).[10][11] This is crucial for two reasons: 1) It deactivates the highly activating amino group, preventing polysubstitution on the aromatic ring during chlorosulfonation. 2) It protects the amino group itself from reacting with the harsh chlorosulfonic acid.
-
Chlorosulfonation: This electrophilic aromatic substitution introduces the sulfonyl chloride group (-SO₂Cl), which is the key reactive handle for the subsequent amidation step.[10] The acetyl protecting group directs this substitution primarily to the para position.[10]
-
Amidation: The reaction of the sulfonyl chloride with an amine (in this conceptual workflow, isopropylamine) forms the critical S-N sulfonamide bond.[13][14] This step is typically performed in the presence of a base (like pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.[6]
-
Deprotection: The final step involves the hydrolysis of the protecting group (e.g., the acetyl group) under acidic conditions to reveal the free amine of the final sulfa drug.[11]
Section 3: Detailed Experimental Protocol
The following is a representative protocol illustrating the synthesis of a simple sulfonamide. This procedure demonstrates the key chemical principles that would be employed when using a precursor like 3-nitrobenzenesulfonyl chloride and reacting it with isopropylamine, followed by reduction of the nitro group to yield this compound.
Objective: Synthesis of a representative sulfonamide via S-N coupling.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 4-Acetamidobenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 1.0 | 5.0 g |
| Isopropylamine | C₃H₉N | 59.11 | 1.1 | 1.4 mL |
| Pyridine | C₅H₅N | 79.10 | - | 20 mL |
| 5% Hydrochloric Acid | HCl (aq) | - | - | 100 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | 15 mL |
| Ethanol | C₂H₅OH | 46.07 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
Protocol:
-
Step 1: Amidation (Formation of the Protected Sulfonamide)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (21.4 mmol) of 4-acetamidobenzenesulfonyl chloride in 20 mL of pyridine. Perform this step in a fume hood as pyridine is toxic and has a strong odor.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 1.4 mL (23.5 mmol) of isopropylamine to the cooled solution dropwise using a syringe or dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
-
Step 2: Isolation and Purification of the Intermediate
-
Pour the reaction mixture slowly into 100 mL of ice-cold 5% hydrochloric acid with vigorous stirring. This will precipitate the crude protected sulfonamide and dissolve the excess pyridine.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any remaining acid and salts.
-
Allow the product to air dry. Recrystallization from an ethanol-water mixture can be performed to obtain a purified intermediate (4-acetamido-N-isopropylbenzenesulfonamide).
-
-
Step 3: Deprotection (Hydrolysis of the Acetyl Group)
-
Transfer the dried, protected sulfonamide intermediate to a 100 mL round-bottom flask.
-
Add 15 mL of concentrated hydrochloric acid and 15 mL of ethanol.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 45-60 minutes.
-
After reflux, cool the solution to room temperature and then further cool in an ice bath.
-
The product, a simple N-isopropyl-substituted sulfa drug, may precipitate as its hydrochloride salt. If not, slowly neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the final product by vacuum filtration, wash with cold water, and dry.
-
Section 4: Characterization and Validation
To ensure the successful synthesis and purity of the target sulfonamide, the following characterization techniques are essential.
| Technique | Purpose | Expected Observations for a Representative Sulfonamide |
| Melting Point | Assess purity. A sharp, narrow melting range indicates high purity. | Compare the experimentally determined melting point to the literature value for the target compound. |
| FTIR Spectroscopy | Confirm the presence of key functional groups. | Appearance of N-H stretching bands (~3300-3400 cm⁻¹), disappearance of the amide C=O stretch (~1680 cm⁻¹) from the protecting group, and characteristic S=O stretches for the sulfonamide (~1350 and 1160 cm⁻¹). |
| ¹H NMR Spectroscopy | Elucidate the chemical structure by showing the proton environment. | Signals corresponding to aromatic protons, the N-H proton of the sulfonamide, and protons from the isopropyl group. The integration of these signals should match the expected number of protons. |
| ¹³C NMR Spectroscopy | Confirm the carbon skeleton of the molecule. | Peaks corresponding to the unique carbon atoms in the aromatic ring and the isopropyl group. |
Section 5: Safety and Handling
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Must be handled with extreme caution in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Pyridine and Amines: Toxic, flammable, and have strong, unpleasant odors. Always handle in a well-ventilated fume hood.
-
Concentrated Acids: Corrosive and can cause severe burns. Handle with appropriate PPE.
-
General Precautions: Always wear safety glasses or goggles in the laboratory. Ensure proper waste disposal procedures are followed for all chemical waste.
Conclusion and Future Perspectives
This compound represents a versatile and strategically important intermediate in the field of medicinal chemistry.[8] Its structure provides a robust platform for the synthesis of novel sulfonamide derivatives with tailored biological activities. The protocols and principles outlined in this guide demonstrate the fundamental transformations required to incorporate such building blocks into potential drug candidates. By understanding the causality behind each synthetic step—from protection and activation to coupling and deprotection—researchers can logically design and execute the synthesis of new chemical entities for a wide range of therapeutic targets, continuing the rich legacy of the sulfa drugs.
References
- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health (NIH).
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
- How Sulfa Drugs Work. National Institutes of Health (NIH).
- Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. Taylor & Francis Online.
- Sulfa Drugs: Mechanism & Uses. StudySmarter.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.
- Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News.
- What is the mechanism of Sulfanilamide?. Patsnap Synapse.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW SULFONAMIDES. Request PDF.
- This compound | CAS 118837-66-4. Benchchem.
- Synthesis of Sulfanilamide. Chemistry Steps.
- Synthesis of some sulfa drug derivatives as antibacterial agents. Iraqi Academic Scientific Journals.
- This compound. MySkinRecipes.
- This compound | C9H14N2O2S. PubChem.
- Synthesis of sulfa drug complexes and study as topical agents. ResearchGate.
- Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- Synthetic method of p-aminobenzenesulfonamide. Google Patents.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed.
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. How Sulfa Drugs Work | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound [myskinrecipes.com]
- 10. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 11. ijcmas.com [ijcmas.com]
- 12. mdpi.com [mdpi.com]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Leveraging 3-Amino-N-isopropylbenzenesulfonamide in the Synthesis of Novel Agrochemicals
These application notes provide a comprehensive guide for researchers and scientists on the strategic use of 3-Amino-N-isopropylbenzenesulfonamide as a key intermediate in the synthesis of potential agrochemicals, particularly focusing on the sulfonylurea class of herbicides. The protocols outlined herein are built upon established chemical principles and are designed to be self-validating, offering insights into the causality behind experimental choices.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical intermediate characterized by a reactive aromatic amine group and a sulfonamide moiety.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules with potential biological activity. In the context of agrochemical development, the structural motifs present in this compound are particularly relevant for the creation of new herbicides. The presence of the sulfonamide group is a key feature in several classes of herbicides that act by inhibiting essential amino acid synthesis in plants.[2]
These notes will focus on a representative application: the synthesis of a hypothetical sulfonylurea herbicide from this compound.
Core Concept: Sulfonylurea Herbicides - Mechanism and Synthesis
Sulfonylurea herbicides are a major class of agrochemicals known for their high efficacy at low application rates. They act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of plant cell division and growth.
The general structure of a sulfonylurea herbicide consists of an aryl or heterocyclic group linked to a sulfonylurea bridge, which in turn is connected to a heterocyclic amine. The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a carbamate of a heterocyclic amine.[3][4]
General Synthesis Pathway
The synthesis of a hypothetical sulfonylurea herbicide from this compound can be envisioned in a two-step process. First, the amino group of this compound is diazotized and subsequently converted to a different functional group (e.g., a halogen) if desired, or more directly, the amino group can be protected before proceeding. However, a more direct approach involves the reaction of the sulfonamide with a suitable heterocyclic partner. For the purpose of this guide, we will focus on the direct coupling of the sulfonamide with a heterocyclic isocyanate.
Caption: General synthesis pathway for a hypothetical sulfonylurea herbicide.
Detailed Representative Protocol: Synthesis of a Hypothetical Sulfonylurea Herbicide
This protocol describes the synthesis of a hypothetical sulfonylurea herbicide, "Isopropylsulfuron-methyl" (a representative name for the purpose of this guide), from this compound and a commercially available heterocyclic isocyanate.
Materials and Equipment
| Reagents | Equipment |
| This compound (98%+) | Round-bottom flasks (various sizes) |
| 2-Isocyanato-4,6-dimethoxypyrimidine (97%+) | Magnetic stirrer with heating mantle |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Condenser |
| Anhydrous Acetonitrile (CH3CN) | Dropping funnel |
| Dichloromethane (DCM) | Rotary evaporator |
| 1 M Hydrochloric Acid (HCl) | Thin Layer Chromatography (TLC) plates |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Column chromatography setup (silica gel) |
| Brine | NMR spectrometer |
| Anhydrous Magnesium Sulfate (MgSO4) | Mass spectrometer |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Steps
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per gram of sulfonamide).
-
Expert Insight: Anhydrous conditions are crucial as the isocyanate reactant is highly sensitive to moisture, which would lead to the formation of an undesired urea byproduct.
-
-
Addition of Base: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.
-
Causality: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the sulfonamide nitrogen, making it a more potent nucleophile to attack the isocyanate.
-
-
Addition of Isocyanate: In a separate flask, dissolve 2-isocyanato-4,6-dimethoxypyrimidine (1.05 eq) in anhydrous acetonitrile (5 mL per gram of isocyanate). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Expert Insight: A slight excess of the isocyanate ensures the complete consumption of the starting sulfonamide. Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting sulfonamide spot and the appearance of a new, lower Rf product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, quench by slowly adding 1 M HCl until the pH is ~2-3. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Causality: Acidification protonates the DBU, rendering it water-soluble and allowing for its removal from the organic phase.
-
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the fractions containing the pure product and concentrate to yield the hypothetical "Isopropylsulfuron-methyl" as a solid. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | 2-Isocyanato-4,6-dimethoxypyrimidine |
| Catalyst | DBU |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Flash Column Chromatography |
| Expected Product Type | Sulfonylurea |
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through the use of TLC for reaction monitoring. The clear separation of starting material and product spots will provide confidence in the reaction's progress and completion. Furthermore, the final characterization by NMR and mass spectrometry serves as the ultimate validation of the synthesis, confirming the identity and purity of the target compound.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals, particularly sulfonylurea herbicides. The representative protocol detailed above provides a robust framework for researchers to explore the synthesis of such compounds. By understanding the rationale behind each step, scientists can adapt and optimize this protocol for the synthesis of a diverse range of potential herbicidal candidates.
References
- WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents. Link: https://patents.google.
- Herbicidal sulfonylurea derivatives - European Patent Office - EP 0364141 A1. Link: https://patents.google.
- This compound | C9H14N2O2S | CID 16792141 - PubChem. Link: https://pubchem.ncbi.nlm.nih.gov/compound/16792141
- Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl] - Benchchem. Link: https://www.benchchem.com/product/121315-20-6
- US20140005051A1 - Liquid sulfonylurea herbicide formulations - Google Patents. Link: https://patents.google.
Sources
- 1. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Validated Thin-Layer Chromatography Method for the Analysis of 3-Amino-N-isopropylbenzenesulfonamide
Abstract
This application note presents a detailed and validated thin-layer chromatography (TLC) protocol for the qualitative analysis of 3-Amino-N-isopropylbenzenesulfonamide. This compound is a key intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] The described methodology provides a rapid, cost-effective, and reliable means to monitor reaction progress, assess purity, and identify the compound in various sample matrices. The protocol outlines a systematic approach, from the selection of the stationary and mobile phases to the visualization of the chromatogram, grounded in the physicochemical properties of the analyte and established chromatographic principles for sulfonamides.
Introduction
This compound (Figure 1) is a benzenesulfonamide derivative that serves as a crucial building block in synthetic organic and medicinal chemistry. Its structural motif, featuring an aromatic amine and a sulfonamide group, is common in a variety of pharmacologically active molecules. Accurate and efficient analytical methods are therefore essential for researchers in drug discovery and development to ensure the quality and integrity of their synthetic intermediates.
Thin-layer chromatography (TLC) offers a simple, versatile, and rapid technique for the separation and identification of compounds.[2][3] This application note provides a comprehensive guide to developing and implementing a robust TLC method specifically for this compound, addressing the critical parameters that govern chromatographic resolution and detection sensitivity.
Figure 1: Chemical Structure of this compound Image generated by the author.
Physicochemical Properties of this compound
A successful TLC separation is predicated on an understanding of the analyte's chemical and physical properties. Key parameters for this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem CID 16792141[4] |
| Molecular Weight | 214.29 g/mol | PubChem CID 16792141[4] |
| XLogP3 | 0.8 | PubChem CID 16792141[4] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone | General chemical knowledge |
The presence of both a polar aromatic amine (-NH₂) and a sulfonamide (-SO₂NH-) group, combined with a non-polar isopropyl group and benzene ring, gives the molecule an intermediate polarity. The XLogP3 value of 0.8 suggests a degree of lipophilicity, which is a critical factor in selecting the mobile phase.[4] The compound is expected to be readily soluble in common organic solvents used for sample preparation in chromatography.
Experimental Protocol: TLC Analysis
This section provides a step-by-step protocol for the TLC analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the method.
Materials and Reagents
-
Analyte: this compound (CAS 118837-66-4)[4]
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates (glass or aluminum backed)
-
Mobile Phase Solvents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH₄OH), 28-30% solution
-
-
Sample Solvent: Methanol or a 1:1 mixture of Dichloromethane and Methanol
-
Visualization Reagents:
-
UV lamp (254 nm)
-
p-Anisaldehyde stain solution or a solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent)
-
Step-by-Step Methodology
The entire experimental workflow is depicted in the diagram below.
Caption: Workflow for the TLC analysis of this compound.
1. Preparation of the Mobile Phase:
-
A recommended starting mobile phase is a mixture of Dichloromethane:Methanol:Ammonium Hydroxide in a ratio of 90:10:1 (v/v/v) .
-
Prepare the mobile phase in a beaker, mix thoroughly, and pour it into the TLC development chamber to a depth of approximately 0.5 cm.
-
Cover the chamber with a lid and let it saturate for at least 15-20 minutes. Saturation of the chamber with solvent vapors is crucial for obtaining reproducible results and well-defined spots.
Rationale: The choice of mobile phase is critical for achieving good separation. Dichloromethane serves as the primary, less polar solvent, while methanol increases the polarity of the mobile phase to facilitate the migration of the moderately polar analyte up the silica gel plate. The small amount of ammonium hydroxide is added to suppress the ionization of the basic amino group, which can otherwise lead to spot tailing and poor resolution on the acidic silica surface. A similar basic modifier is often used in the TLC of sulfonamides.[5]
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol.
-
Ensure the sample is fully dissolved.
3. TLC Plate Preparation and Spotting:
-
Using a soft pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube or a micropipette, spot a small amount (1-2 µL) of the sample solution onto the baseline. Keep the spot size as small as possible (1-2 mm in diameter) to maximize separation efficiency.
-
Allow the spotting solvent to evaporate completely before placing the plate in the development chamber.
4. Chromatogram Development:
-
Carefully place the spotted TLC plate into the saturated development chamber, ensuring the baseline is above the level of the mobile phase.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
5. Visualization:
-
Non-destructive Visualization: Place the dried plate under a UV lamp and observe it at 254 nm. The aromatic ring in the analyte will quench the fluorescence of the indicator in the TLC plate, causing the compound to appear as a dark spot against a green fluorescent background.[6] Circle the spot with a pencil.
-
Destructive Visualization: For enhanced sensitivity or for compounds that do not visualize well under UV, a chemical stain can be used.
-
p-Anisaldehyde Stain: Dip the plate in a solution of p-anisaldehyde, then gently heat the plate with a heat gun until colored spots appear. This is a good general-purpose stain for various functional groups.[7]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This reagent is particularly effective for visualizing compounds with primary aromatic amine groups, which will typically form a yellow to orange colored spot.[8]
-
Results and Interpretation
The primary result obtained from a TLC experiment is the Retention Factor (Rf), which is a measure of the position of the spot on the chromatogram relative to the solvent front.
Calculation of Rf:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific TLC system (stationary phase and mobile phase). For the proposed system, the expected Rf value for this compound would be in the range of 0.3 - 0.5, indicating a good balance of interaction with the stationary and mobile phases.
| Parameter | Measurement (Example) |
| Distance traveled by solvent front | 6.0 cm |
| Distance traveled by spot | 2.4 cm |
| Calculated Rf value | 0.40 |
Interpretation:
-
A single, well-defined spot suggests a pure compound.
-
Multiple spots indicate the presence of impurities or degradation products.
-
The Rf value can be used for identification by comparing it to a known standard run on the same plate.
Method Validation and Trustworthiness
The reliability of this protocol is ensured by a self-validating system:
-
Specificity: The combination of the Rf value and the specific color reaction with a visualization reagent like Ehrlich's reagent provides a high degree of confidence in the identity of the spot as an aromatic amine.
-
Reproducibility: Consistent Rf values are achieved by controlling key parameters: chamber saturation, consistent mobile phase composition, and standardized spotting techniques.
-
System Suitability: Running a standard sample of this compound alongside unknown samples on the same plate is the ultimate validation, allowing for direct comparison of Rf values and spot appearance.
The chemical basis for visualization with Ehrlich's reagent is the electrophilic substitution of the activated aromatic ring of the primary amine onto the aldehyde, forming a highly conjugated and colored Schiff base derivative. This is illustrated in the diagram below.
Caption: Reaction of the analyte with Ehrlich's reagent for visualization.
Conclusion
This application note provides a robust and reliable TLC method for the analysis of this compound. By carefully selecting the stationary phase, mobile phase, and visualization technique based on the analyte's physicochemical properties, this protocol offers a scientifically sound approach for qualitative analysis in a research and development setting. The detailed methodology and the rationale provided empower scientists to effectively implement and, if necessary, troubleshoot the TLC analysis of this important chemical intermediate.
References
- ResearchGate. TLC of Sulfonamides.
- PubChem. This compound.
- MDPI. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method.
- Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-50.
- USDA. Determination and Confirmation of Sulfonamides.
- Klein, S., & Kho, B. T. (1962). Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. Journal of Pharmaceutical Sciences, 51, 966-70.
- Chemistry LibreTexts. 2.1.4F: Visualizing TLC Plates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. researchgate.net [researchgate.net]
Reactions of 3-Amino-N-isopropylbenzenesulfonamide with Electrophiles: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the electrophilic aromatic substitution (EAS) reactions of 3-amino-N-isopropylbenzenesulfonamide. This versatile building block is of significant interest in medicinal chemistry.[1][2] This document elucidates the underlying chemical principles governing its reactivity, offers validated, step-by-step protocols for key transformations such as halogenation and nitration, and explains the critical role of protecting group strategies in achieving regiochemical control. By integrating mechanistic explanations with practical experimental procedures, this guide serves as an essential resource for the synthesis and functionalization of novel sulfonamide derivatives.
Introduction: The Chemical Landscape
This compound is a disubstituted aromatic compound featuring two functionally distinct groups: a primary amine (-NH₂) and an N-isopropylsulfonamide (-SO₂NH-iPr). The interplay of these substituents dictates the molecule's reactivity towards electrophiles, making it a fascinating case study in electrophilic aromatic substitution. The primary amine is a powerful activating group, while the sulfonamide is a deactivating group. Understanding how to modulate their combined influence is paramount for synthetic success.
The sulfonamide moiety is a well-established pharmacophore, and its derivatives are explored for a wide range of therapeutic applications, including antiviral research.[1] The ability to selectively introduce new functional groups onto the aromatic ring via EAS reactions is a cornerstone of structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.[1]
Core Principles: Directing Effects and Reactivity
Electrophilic aromatic substitution is fundamentally a reaction where the aromatic π-system acts as a nucleophile to attack an electron-deficient species (the electrophile).[3][4] The substituents already present on the ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[5][6]
In this compound, we have a classic "push-pull" scenario:
-
Amino Group (-NH₂): This is a potent activating group and an ortho, para-director .[3][7] The nitrogen's lone pair of electrons can be donated into the benzene ring through resonance, significantly increasing the electron density at the ortho (C2, C4) and para (C6) positions relative to the amine. This makes the ring much more nucleophilic and reactive than benzene itself.[4][6]
-
N-isopropylsulfonamide Group (-SO₂NH-iPr): This is a deactivating group and a meta-director .[5][8] The strongly electronegative oxygen atoms pull electron density out of the ring through induction and resonance, making the ring less nucleophilic.
The dominant influence comes from the strongly activating amino group. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho and para to the amine.
Caption: Dominant directing effects on the aromatic ring.
The Challenge of Over-Reactivity and Acidic Conditions
The high reactivity imparted by the amino group can lead to undesirable side reactions, most notably polysubstitution . For instance, direct bromination of aniline rapidly yields 2,4,6-tribromoaniline.[3]
Furthermore, many EAS reactions, such as nitration and sulfonation, are performed in strong acid.[9] Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which can lead to a complex mixture of products and significantly reduced yields of the desired isomer.[3][10]
The Protecting Group Strategy: A Pathway to Selectivity
To overcome these challenges, a protecting group strategy is essential. The most common approach is to convert the highly activating amino group into a moderately activating amide, typically an acetamide (-NHCOCH₃), via acetylation.[7][11]
This strategy provides two key advantages:
-
Moderated Reactivity: The acetyl group's carbonyl withdraws electron density from the nitrogen, making its lone pair less available for donation to the ring. This reduces the ring's activation, preventing polysubstitution.[7][11]
-
Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, making the para position the most likely site for electrophilic attack.[7]
After the EAS reaction, the protecting group is easily removed by acid or base hydrolysis to regenerate the amine.
Caption: Experimental workflow using a protecting group strategy.
Experimental Protocols
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[12] Refer to the Safety Data Sheet (SDS) for each specific reagent before use. This compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.
Protocol 1: Acetylation (Amine Protection)
This protocol converts the starting material to N-(3-(N-isopropylsulfamoyl)phenyl)acetamide for use in subsequent EAS reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Ice-cold deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).
-
Add anhydrous sodium acetate (1.2 eq).
-
With stirring, slowly add acetic anhydride (1.2 eq) to the mixture.
-
Attach a condenser and heat the reaction mixture to 80-90 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature and then pour the contents slowly into a beaker of ice-cold water with vigorous stirring.
-
The protected product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Electrophilic Halogenation (Monobromination)
This protocol describes the selective bromination at the C4 position (para to the original amino group) of the protected intermediate.
Materials:
-
N-(3-(N-isopropylsulfamoyl)phenyl)acetamide (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the protected starting material (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions to the stirred solution at room temperature. Maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The brominated product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a cold, dilute solution of sodium bisulfite to remove any excess bromine, and then again with water.
-
Dry the product under vacuum. This material is typically pure enough for the next step or can be recrystallized.
Protocol 3: Electrophilic Nitration
This protocol details the nitration at the C4 position of the protected intermediate, a reaction that is otherwise problematic.[11][13]
Materials:
-
N-(3-(N-isopropylsulfamoyl)phenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice bath, dropping funnel
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the protected starting material (1.0 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Using a dropping funnel, add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 10-15 °C.[9]
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then at room temperature for an additional 1-2 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The nitrated product will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 4: Deprotection (Hydrolysis of Acetamide)
This final step regenerates the free amine to yield the final substituted product.
Materials:
-
Substituted N-(3-(N-isopropylsulfamoyl)phenyl)acetamide (from Protocol 2 or 3)
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Round-bottom flask, condenser, heating mantle
Procedure (Acidic Hydrolysis):
-
Place the acetylated compound (1.0 eq) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated HCl (e.g., 2:1 v/v).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully by the slow addition of a base (e.g., saturated sodium bicarbonate or NaOH solution) until the product precipitates.
-
Collect the final product by vacuum filtration, wash with water, and dry. Recrystallize if necessary for higher purity.
Data Summary
The following table summarizes the typical conditions and expected outcomes for the key reactions described. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Reaction | Substrate | Key Reagents | Solvent | Temp. | Major Product | Typical Yield |
| Acetylation | 3-Amino-N-isopropylbenzenesulfonamide | Acetic Anhydride, NaOAc | Acetic Acid | 80-90 °C | N-Acetyl Protected Intermediate | >90% |
| Bromination | N-Acetyl Protected Intermediate | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temp | 4-Bromo-3-acetamido product | 80-90% |
| Nitration | N-Acetyl Protected Intermediate | HNO₃, H₂SO₄ | H₂SO₄ | 0-15 °C | 4-Nitro-3-acetamido product | 75-85% |
| Deprotection | Substituted N-Acetyl Intermediate | Conc. HCl / Ethanol | Ethanol/Water | Reflux | 4-Substituted-3-amino product | >85% |
References
- Reactions of Aniline. Chemistry Steps
- Electrophilic Substitution Reaction of Anilines. BYJU'S
- SAFETY DATA SHEET - 3-Aminobenzamide. Sigma-Aldrich
- Electrophilic Arom
- SAFETY DATA SHEET - 3-Aminobenzenesulfonamide. Fisher Scientific
- This compound | CAS 118837-66-4. Benchchem
- This compound PubChem Entry. PubChem
- General Laboratory Safety D
- SAFETY DATA SHEET - N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide. Sigma-Aldrich
- Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube/Khan Academy
- Electrophilic arom
- Electrophilic arom
- EAS reactions of aniline. YouTube/Khan Academy
- Directing Effects in Electrophilic Arom
- Determining Directing Effects in Electrophilic Arom
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI
- Amine Reactions. Chemistry LibreTexts
- This compound - MySkinRecipes. MySkinRecipes
- 3-Amino-N,N-diethyl-4-(2-isopropyl-5-methyl-phenoxy)-benzenesulfonamide. Santa Cruz Biotechnology
- 3-Amino-4-chloro-N-isopropylbenzenesulfonamide PubChem Entry. PubChem
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. byjus.com [byjus.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of sulfonamides. The following information is structured in a question-and-answer format to directly address specific challenges in the lab.
Troubleshooting Guide & FAQs
Low Reaction Yield
Q1: My sulfonamide synthesis is resulting in a consistently low yield. What are the primary causes and how can I improve it?
A1: Low yields are a frequent challenge in sulfonamide synthesis and can often be traced back to a few key factors.[1] Here is a breakdown of the most common culprits and their solutions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture.[2] Hydrolysis converts the starting material into the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][2]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to atmospheric moisture.[1][2] It is also best practice to use a fresh or properly stored sulfonyl chloride, as they can degrade over time.[2]
-
-
Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor.[3] Electron-deficient anilines or sterically hindered amines are less nucleophilic and will react more slowly, leading to incomplete conversion.[3][4]
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.[2]
-
Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is often the best choice to neutralize the HCl byproduct without competing with the amine nucleophile.[2] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common options.[2] While aqueous bases can be used under certain conditions (e.g., Schotten-Baumann), they increase the risk of sulfonyl chloride hydrolysis.[2]
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete consumption of the limiting reagent.
Side Reactions and Impurities
Q2: I'm observing unexpected side products in my reaction. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common issue. Here are the most frequently observed impurities and strategies to mitigate them:
-
Sulfonic Acid Formation: As mentioned previously, this results from the hydrolysis of the sulfonyl chloride.[2]
-
Solution: The key is to maintain strictly anhydrous conditions throughout the reaction setup and execution.[2]
-
-
Bis-sulfonation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product, which consumes the starting materials and reduces the yield of the desired monosulfonamide.[2]
-
Solution: To avoid this, you can add the sulfonyl chloride slowly to a solution containing an excess of the primary amine.[2] This stoichiometric control ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.
-
-
Polymerization of Aromatic Amines: Anilines, in particular, can be prone to polymerization under certain conditions.[2]
-
Solution: Employing a protecting group strategy for the amine is a highly effective way to prevent this and other unwanted side reactions.[2]
-
Q3: Are protecting groups necessary for sulfonamide synthesis?
A3: While not always required, protecting groups are a valuable tool, especially when dealing with complex molecules with multiple reactive sites or when trying to avoid specific side reactions.[2] Sulfonyl groups themselves can be used to protect amines, reducing their nucleophilicity and basicity.[5] The use of a protecting group on an aniline, for example, can prevent polymerization during the subsequent sulfonation and sulfonyl chloride formation steps.[6]
Purification Challenges
Q4: How can I effectively purify my sulfonamide product?
A4: Sulfonamides are often crystalline solids, and recrystallization is the most common and effective purification method.[2]
-
Recrystallization: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[2]
-
Common Solvents: Ethanol, isopropanol, and mixtures of ethanol and water are frequently used for recrystallizing sulfonamides.[2] It is always advisable to perform small-scale solubility tests to identify the optimal solvent system.
-
-
Acid-Base Extraction: The amphoteric nature of some sulfonamides can be leveraged for purification. By carefully controlling the pH, it is possible to selectively extract the product between aqueous and organic phases.[7]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, flash column chromatography on silica gel is a standard alternative.[8]
Reaction Monitoring
Q5: How do I know when my reaction is complete?
A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Once the limiting starting material is no longer visible by TLC, the reaction is generally considered complete.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol outlines a standard procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Base Addition: Add an anhydrous non-nucleophilic base like pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.[2]
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.[2]
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[2][8]
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography.[8]
Protocol for Recrystallization
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.
-
Crystal Formation: As the solution cools, crystals of the purified sulfonamide will form. Do not disturb the flask during this process to encourage the formation of large, pure crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
Table 1: Common Solvents and Bases in Sulfonamide Synthesis
| Role | Compound | Properties | Typical Use |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert, good solubility for reactants | General purpose solvent |
| Tetrahydrofuran (THF) | Anhydrous, inert, good solubility for reactants | Alternative to DCM | |
| Acetonitrile (MeCN) | Anhydrous, polar aprotic | Can be used for less soluble reactants | |
| Base | Pyridine | Non-nucleophilic, organic | Neutralizes HCl byproduct |
| Triethylamine (TEA) | Non-nucleophilic, organic | Neutralizes HCl byproduct | |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst | Used in small amounts to accelerate slow reactions |
Visualizations
General Reaction Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl-type substitution at the sulfur atom.
Caption: General mechanism of sulfonamide formation.
Experimental Workflow
A typical workflow for sulfonamide synthesis involves reaction setup, monitoring, work-up, and purification.
Caption: Standard experimental workflow for sulfonamide synthesis.
Troubleshooting Decision Tree
This decision tree can help diagnose common issues with low yield in sulfonamide synthesis.
Caption: Troubleshooting decision tree for low sulfonamide yield.
References
- common issues in sulfonamide synthesis and solutions - Benchchem
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem
- Troubleshooting common issues in sulfonamide bond form
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- Sulfonyl Protective Groups | Chem-St
- (PDF)
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- 26.04 Protecting Groups for Amines: Sulfonamides - YouTube
- Preparation of sulfonamides
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts
- Protecting Groups in Peptide Synthesis: A Detailed Guide
- Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs).
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Overcoming common challenges in the synthesis of sulfonamide deriv
- Sulfonamide synthesis by alkylation or aryl
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - MDPI
- Mild and General Method for the Synthesis of Sulfonamides - ResearchG
- Sulfonamide purification process - US2777844A - Google P
- Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5 - Green Chemistry (RSC Publishing)
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit
- optimizing reaction conditions for sulfonamide synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Amino-N-isopropylbenzenesulfonamide
Welcome to the technical support guide for the synthesis of 3-Amino-N-isopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring the integrity and purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, providing detailed explanations of the underlying causes and actionable solutions.
Question 1: My reduction of 3-Nitro-N-isopropylbenzenesulfonamide to the desired amino compound is incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete reduction is a frequent challenge in the synthesis of aryl amines from their nitro precursors. The successful conversion of 3-Nitro-N-isopropylbenzenesulfonamide to this compound is highly dependent on the choice of reducing agent and reaction conditions.
Potential Causes and Solutions:
-
Insufficient Reducing Agent or Catalyst Activity: The strength and amount of the reducing agent are critical. For catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Palladium on Carbon) may be deactivated or used in insufficient quantity.[1][2]
-
Reaction Time and Temperature: The reduction may be slow at lower temperatures.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
-
-
Presence of Impurities: Certain impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenations.
-
Solution: Purify the starting 3-Nitro-N-isopropylbenzenesulfonamide, for instance, by recrystallization, before the reduction step. Ensure you are using high-purity, dry solvents.
-
Below is a diagram illustrating the troubleshooting workflow for an incomplete reduction:
Caption: Troubleshooting workflow for incomplete reduction.
Question 2: I am observing significant byproduct formation during the initial sulfonylation of nitrobenzene. How can I minimize these impurities?
Answer:
The reaction of nitrobenzene with chlorosulfonic acid to form 3-nitrobenzenesulfonyl chloride is a critical first step.[4][5] The formation of isomers and other byproducts is a common issue.
Key Impurities and Their Prevention:
-
Isomeric Impurities (Ortho- and Para-isomers): The nitro group is a meta-director, but small amounts of ortho- and para-isomers can still form, particularly at higher temperatures.
-
Solution: Maintain strict temperature control during the addition of nitrobenzene to chlorosulfonic acid.[5] Running the reaction at the lower end of the recommended temperature range can improve selectivity.
-
-
Disulfonated Byproducts: Using a large excess of chlorosulfonic acid can lead to the formation of dinitro-disulfonated products.
-
Solution: Carefully control the stoichiometry of the reactants. A moderate excess of chlorosulfonic acid is necessary to drive the reaction, but a large excess should be avoided.
-
Question 3: My final product, this compound, is difficult to purify. What are the best purification strategies?
Answer:
Purification of the final product can be challenging due to the presence of residual starting materials, byproducts, and intermediates.[6]
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[6]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
If colored impurities are present, you can treat the hot solution with activated charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Acid-Base Extraction: The amino group allows for selective extraction.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) to protonate the desired product, transferring it to the aqueous phase.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product.
-
Extract the product back into an organic solvent or collect it by filtration if it precipitates as a solid.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.
-
-
-
Column Chromatography: For very impure samples or when recrystallization is ineffective, silica gel chromatography is a reliable option.[6] A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is typically effective.
Frequently Asked Questions (FAQs)
What are the most common impurities I should expect in the synthesis of this compound?
The common impurities can be categorized based on the synthetic step in which they are formed.
| Impurity Name | Structure | Source |
| 2-Nitrobenzenesulfonyl chloride & 4-Nitrobenzenesulfonyl chloride | Isomers | Formed during the sulfonation of nitrobenzene. |
| 3-Nitrobenzenesulfonic acid | Hydrolysis product | Hydrolysis of 3-nitrobenzenesulfonyl chloride. |
| Unreacted 3-Nitro-N-isopropylbenzenesulfonamide | Starting material | Incomplete reduction. |
| Azoxy and Azo compounds | Reduction byproducts | Formed during the reduction of the nitro group, especially with metal hydrides.[1] |
| Di-isopropylamine | Reagent | Excess reagent from the amidation step. |
Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the presence of impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the identification and quantification of trace impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the desired product and helping to characterize unknown impurities.[7]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., -NH₂, -SO₂NH-).
What is the typical reaction scheme for the synthesis of this compound?
The synthesis is generally a three-step process starting from nitrobenzene.
Caption: General synthesis pathway.
This guide provides a foundational understanding of the common challenges and solutions in the synthesis of this compound. For more specific issues, consulting detailed literature and employing a systematic, data-driven approach to troubleshooting is always recommended.
References
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020-02-18).
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. (2009-09-25).
- Reduction of nitro compounds. Wikipedia.
- Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025-08-09).
- Reduction of nitrobenzene to aniline by CO/H 2O, catalysed by Ru 3(CO) 12/chelating diimines. ResearchGate. (2025-08-05).
- Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. University of Groningen. (2018-01-01).
- Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com.
- Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
- Synthesis of 3-amino-phenylacetic acid isopropyl-amide. PrepChem.com.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
Technical Support Center: Purification of Crude 3-Amino-N-isopropylbenzenesulfonamide
Welcome to the technical support center for the purification of crude 3-Amino-N-isopropylbenzenesulfonamide (CAS No. 118837-66-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate. The information presented here is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Understanding Your Crude Product: A Foundation for Success
Effective purification begins with an understanding of the potential impurities in your crude this compound. The impurity profile is largely dictated by the synthetic route employed. A common and logical pathway to this molecule involves the reduction of a nitro precursor, 3-Nitro-N-isopropylbenzenesulfonamide.
Probable Synthetic Route:
-
Sulfonylation: Reaction of a suitable benzene derivative with a sulfonating agent.
-
Amidation: Conversion of the sulfonyl chloride to the corresponding sulfonamide with isopropylamine.
-
Nitration: Introduction of a nitro group at the meta-position of the benzene ring.
-
Reduction: Conversion of the nitro group to the desired amino group.
Based on this likely synthesis, your crude product may contain a variety of impurities that need to be addressed.
Potential Impurities:
-
Unreacted Starting Materials: Residual 3-Nitro-N-isopropylbenzenesulfonamide.
-
Reaction Byproducts: Partially reduced intermediates such as hydroxylamines or azo compounds.
-
Reagents and Catalysts: Residual reducing agents (e.g., tin salts, palladium on carbon) or acids/bases from the work-up.
-
Isomers: Small amounts of ortho- or para-substituted isomers formed during the nitration step.
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to visualize the complexity of the mixture and to track the progress of the purification.
Safety First: Handling this compound and Solvents
Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Handling: 3-Aminobenzenesulfonamide and its derivatives are classified as irritants, potentially causing skin, eye, and respiratory irritation.[3] Avoid direct contact and inhalation.
-
Solvent Safety: Be aware of the flammability and toxicity of the organic solvents used in purification. Ensure proper storage and disposal procedures are followed.
Purification Strategy: A Step-by-Step Guide
A multi-step approach is often the most effective way to achieve high purity for this compound. The two primary techniques are recrystallization and column chromatography.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for removing small to moderate amounts of impurities, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Q1: How do I choose the best solvent for recrystallization?
A systematic solvent screening is the most reliable method. A good recrystallization solvent should dissolve the crude product when hot but have low solubility for the product when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Recommended Solvents to Screen for this compound:
| Solvent Category | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | The polar nature of the amino and sulfonamide groups suggests good solubility in hot alcohols. |
| Mixed Solvents | Ethanol/Water, Isopropanol/Water, Acetone/Water | A mixed solvent system can fine-tune the solubility to achieve good crystal recovery. |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective. |
| Aqueous Acids | Dilute Acetic Acid | The basic amino group can be protonated to form a more soluble salt, which can then be recrystallized. |
Q2: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly, or if the melting point of the solid is lower than the boiling point of the solvent.
Troubleshooting "Oiling Out":
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.
-
Slow Cooling: Insulate the flask to encourage gradual cooling. This provides more time for crystal lattice formation.
-
Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system like ethanol/water.
-
Induce Crystallization: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
This is a common issue that can usually be resolved with a few simple steps.
Troubleshooting Lack of Crystallization:
-
Too Much Solvent: You may have used too much solvent, and the solution is not supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can provide a nucleation site for crystal growth to begin.
-
Solvent/Anti-Solvent Method: Dissolve the compound in a "good" solvent where it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes cloudy. This can often trigger crystallization.
Q4: My final product is still colored. How can I remove colored impurities?
If your product remains colored after an initial recrystallization, the use of activated charcoal may be beneficial.
Decolorization Protocol:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the hot, colorless filtrate to cool and crystallize as usual.
Column Chromatography: For More Challenging Separations
When recrystallization is ineffective, or when dealing with a complex mixture of impurities, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Q1: What stationary phase and mobile phase should I use?
For a compound with the polarity of this compound, normal-phase chromatography on silica gel is a good starting point.
Recommended System:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent and a more polar solvent is typically used. A good starting point is a mixture of Hexanes and Ethyl Acetate . The optimal ratio should be determined by TLC analysis. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4.
Q2: My compounds are not separating well on the column. What can I do to improve the resolution?
Poor separation can be frustrating, but there are several parameters you can adjust.
Troubleshooting Poor Separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will help to separate less polar impurities first, followed by your product, and then more polar impurities.
-
Add a Modifier: The basicity of the amino group can sometimes lead to "tailing" on the silica gel column. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can help to mitigate this issue and improve peak shape.
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't provide the desired separation, consider using a different stationary phase. Options include alumina or reverse-phase silica (C18), which separates compounds based on hydrophobicity.
Q3: How do I know which fractions from the column contain my pure product?
The fractions collected from the column should be analyzed by TLC to determine their composition.
Fraction Analysis Protocol:
-
Spot each collected fraction onto a TLC plate.
-
Also spot a sample of your crude starting material and, if available, a pure standard of the desired product.
-
Develop the TLC plate in the same solvent system used for the column chromatography.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the spot corresponding to your pure product.
-
Evaporate the solvent from the combined pure fractions to obtain your purified this compound.
Assessing Purity: How Do I Know My Product is Clean?
After purification, it is essential to assess the purity of your this compound. Several analytical techniques can be employed.
Methods for Purity Determination:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A pure compound should show a single major peak.
-
Recommended HPLC Method (General): A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic or phosphoric acid) is a common starting point for analyzing aminobenzenesulfonamides.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and can also be used to detect the presence of impurities. The spectrum of the purified product should be clean and consistent with the expected structure of this compound.
Visualizing the Workflow
To aid in your purification strategy, the following diagrams illustrate the decision-making process.
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
Concluding Remarks
The purification of crude this compound is a critical step in its use as a pharmaceutical intermediate. By understanding the potential impurities and systematically applying the principles of recrystallization and column chromatography, researchers can achieve a high degree of purity. This guide provides a framework for troubleshooting common issues and making informed decisions during the purification process. Always prioritize safety and consult relevant literature and safety data sheets before beginning any experimental work.
References
- PubChem. This compound.
- SpectraBase. Benzenesulfonamide, N-[3-[(3-aminopropyl)[(4-methylphenyl)sulfonyl]amino]propyl]-4-methyl-N-[3-[[(4-methylphenyl)sulfonyl][3-[[(4-methylphenyl)sulfonyl][3-(2-oxoazacyclotridec-1-yl)propyl]amino]propyl]amino]propyl]-. [Link]
- Wikipedia. Reduction of nitro compounds. [Link]
- National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
- PubChem. 3-Aminobenzenesulfonamide.
- ACS Publications. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
- PubChem. 3-Nitrobenzenesulfonamide.
- MDPI.
- ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
- PubMed. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
- PubChem. Benzenesulfonamide, N-butyl-3-nitro-4-(phenylamino)-.
- ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. [Link]
- BOJNSCI. N-Isopropyl 3-aminobenzenesulfonamide. [Link]
- MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
- PubMed.
Sources
Technical Support Center: Troubleshooting HPLC Separation of Benzenesulfonamides
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the separation of this important class of compounds. My goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to build robust and reliable analytical methods.
Benzenesulfonamides, characterized by their acidic sulfonamide group (-SO₂NH₂), present unique challenges in reversed-phase HPLC. Their propensity for ionization and secondary interactions with the stationary phase often leads to frustrating issues like poor peak shape and retention time instability. This guide offers a structured, question-and-answer approach to diagnose and resolve these common problems effectively.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow. When a problem arises, this systematic approach can help you isolate the cause efficiently.
Caption: A general workflow for diagnosing HPLC issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by the type of problem you are most likely to encounter.
Category 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q1: My benzenesulfonamide peaks are showing significant tailing. What is the primary cause?
A1: Peak tailing for benzenesulfonamides is most often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] Benzenesulfonamides are acidic, and at certain pH values, they can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18).[4][5] These silanol groups are acidic themselves and can become ionized (SiO⁻) at mid-range pH, leading to strong ionic interactions with any positively charged analyte molecules, causing them to elute more slowly and create a "tail".[1][3]
Q2: How can I fix peak tailing related to silanol interactions?
A2: The most effective strategy is to control the ionization state of both your analyte and the silanol groups by adjusting the mobile phase pH.[1][6]
-
Expert Recommendation: Lower the mobile phase pH to between 2.5 and 3.5 using an acidifier like formic acid or phosphoric acid. At this low pH, the ionization of the residual silanol groups is suppressed (they remain as Si-OH).[1][7] This minimizes the secondary ionic interactions that cause tailing. While the benzenesulfonamide may be partially or fully ionized, eliminating the active sites on the stationary phase is more critical for improving peak shape.
-
Causality: The key is to operate at a pH at least 2 units away from the pKa of the analyte. Benzenesulfonamide itself has a pKa of approximately 10.1, but derivatives can vary.[8] By maintaining a low pH, you ensure a consistent protonation state for the silanols, leading to more symmetrical peaks.[7]
Q3: I've adjusted the pH, but I still see some tailing. What else can I do?
A3: If pH adjustment alone isn't sufficient, consider these other factors:
-
Column Choice: Use a modern, high-purity, end-capped C18 or C8 column.[1] "End-capping" is a process that chemically blocks many of the residual silanol groups, reducing their availability for secondary interactions.[5][9] Columns with a polar-embedded phase can also offer improved peak shape for polar compounds.[2][10]
-
Buffer Concentration: Ensure your mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH and improve peak symmetry.[2]
-
Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing.[11][12] If you suspect this, flush the column with a strong solvent (like 100% acetonitrile) or, if the problem persists, replace the guard column or the analytical column itself.[1][11]
Caption: Common causes and solutions for peak tailing.
Category 2: Unstable Retention Times (Drifting or Sudden Shifts)
Q4: My retention times are slowly getting shorter/longer over a series of injections. What's happening?
A4: This is known as retention time drift and it typically points to a gradual change in the system's chemical or physical state.[12][13]
-
Column Equilibration: The most common cause is an inadequately equilibrated column.[12] A reversed-phase column requires 10-20 column volumes of mobile phase to be fully equilibrated. If your mobile phase contains additives like ion-pairing reagents, this can take even longer.[12]
-
Mobile Phase Composition Change: If you are using pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time, leading to a stronger (more aqueous) mobile phase and longer retention times.[13] Conversely, if your pump's proportioning valves are not working perfectly, the composition can drift.
-
Temperature Fluctuations: Column temperature significantly affects retention.[12] A change of just 1°C can alter retention times by 1-2%. Ensure your column oven is on and set to a stable temperature (e.g., 35°C).[1]
Q5: My retention times suddenly shifted from one run to the next. Where should I look first?
A5: Sudden jumps in retention time usually indicate a more abrupt event.[14]
-
Incorrect Mobile Phase: The most straightforward error is preparing or selecting the wrong mobile phase.[14] An error of just 1% in the organic solvent composition can change retention time by 5-15%.[11]
-
System Leak: A small, often unnoticed leak in the system will cause a drop in the actual flow rate delivered to the column, leading to proportionally longer retention times for all peaks.[13]
-
Pump or Degasser Issue: An air bubble in the pump head can cause flow rate inaccuracies. Ensure your mobile phases are thoroughly degassed.[15]
| Symptom | Most Likely Cause | Recommended Action |
| Slow, steady drift in RT | Incomplete column equilibration or changing mobile phase composition.[12][13] | Flush the column with at least 20 column volumes of the mobile phase before starting the run. Prepare fresh mobile phase daily.[16] |
| Sudden jump in RT | Incorrect mobile phase preparation or a system leak.[13][14] | Verify mobile phase composition. Perform a system pressure test to check for leaks. |
| Random, fluctuating RT | Malfunctioning pump check valves or inadequate mobile phase mixing/degassing.[13][15] | Prime the pump, sonicate or degas the mobile phase, and check pump seals and valves for wear. |
Category 3: Poor Resolution
Q6: I can't separate two closely eluting benzenesulfonamide analogues. How can I improve the resolution?
A6: Improving resolution requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).
-
Optimize Selectivity (α): This is often the most powerful tool.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order. Methanol is a hydrogen-bond donor and can promote different interactions with your analytes compared to acetonitrile.[17]
-
Adjust pH: As discussed, pH is a critical parameter for ionizable compounds like benzenesulfonamides.[6][18] A slight change in pH can dramatically alter the retention of one compound relative to another, thereby improving selectivity.[6]
-
Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the next step. A phenyl-hexyl or biphenyl phase can provide alternative pi-pi interactions with the benzene ring of your analytes, offering a different selectivity compared to a standard C18.[17] For highly polar benzenesulfonamides, a column with a polar-embedded group or a mixed-mode phase may enhance retention and resolution.[10][19]
-
-
Increase Efficiency (N):
-
Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column.[2]
-
Lower the flow rate.
-
-
Increase Retention (k):
-
Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time of all analytes, providing more time for the column to perform the separation.
-
Key Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (e.g., pH 3.0 Phosphate Buffer)
This protocol ensures a stable and reproducible mobile phase, which is critical for the analysis of ionizable compounds.
-
Reagent Preparation: Use only HPLC-grade water, solvents, and buffer salts to avoid baseline noise and contamination.[20]
-
Aqueous Buffer Preparation:
-
To prepare 1 L of a 20 mM sodium phosphate buffer, weigh out the appropriate amount of monobasic sodium phosphate (e.g., 2.76 g of NaH₂PO₄·H₂O).
-
Dissolve in approximately 950 mL of HPLC-grade water.
-
Place a calibrated pH probe into the solution.
-
Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 3.0. Crucially, always measure and adjust the pH of the aqueous portion before adding any organic solvent. [7]
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
-
Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the column or system frits.
-
Final Mobile Phase Mixing: Mix the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 v/v Buffer:Acetonitrile).
-
Degassing: Degas the final mobile phase using an inline degasser, helium sparging, or sonication to prevent bubble formation in the pump.[15]
References
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). Aobious.
- Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
- Waters Column Selection Guide for Polar Compounds. (n.d.).
- Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach.
- Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.).
- Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). Molecules.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.).
- The LCGC Blog: Retention Shifts in HPLC. (2013, June 3).
- How to Prepare and Optimise HPLC Mobile Phases. (2025, July 25). Pharmaeli.
- Selecting the Right Column for Your Reversed Phase Method. (2017, June 22). Phenomenex Blog.
- Relative pKa values of the primary sulfonamide group across the series... (n.d.).
- HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
- A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8).
- HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich.
- Benzenesulfonamide | 98-10-2. (n.d.). ChemicalBook.
- Troubleshooting peak tailing in HPLC analysis of benzamides. (n.d.). Benchchem.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc.
- A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfon
- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019, May 29). RSC Publishing.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Mason Technology.
- LC Technical Tip. (n.d.). Phenomenex.
- Lesson 3: Separation Modes and their Mechanisms. (n.d.). Shodex HPLC Columns.
- Exploring the Role of pH in HPLC Separ
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
- Control pH During Method Development for Better Chrom
- (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15).
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Technology Networks.
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008, September 10). Journal of Pharmaceutical and Biomedical Analysis.
- The pK a values of the sulfonamides investigated. (n.d.).
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Showing metabocard for Benzenesulfonamide (HMDB0248984). (2021, September 11).
- Benzenesulfonamide = 98 98-10-2. (n.d.). Sigma-Aldrich.
- Benzenesulfonamide. (n.d.). SIELC Technologies.
- Bordwell pKa Table. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. phenomenex.com [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. welch-us.com [welch-us.com]
- 17. phenomenex.com [phenomenex.com]
- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 20. pharmaguru.co [pharmaguru.co]
How to increase the yield of 3-Amino-N-isopropylbenzenesulfonamide
An Expert Guide to Maximizing the Yield of 3-Amino-N-isopropylbenzenesulfonamide
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in chemical synthesis. This guide focuses on a frequently encountered objective: increasing the yield of this compound. The synthesis is typically a two-step process: first, the sulfonylation of isopropylamine with 3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group. Each step presents unique challenges that can significantly impact the overall yield. This document provides a structured troubleshooting guide, detailed protocols, and data-driven recommendations to help you navigate these challenges effectively.
Synthesis Pathway and Common Pitfalls
The overall synthetic route is straightforward, but success lies in controlling key parameters to prevent common side reactions that diminish yield. The primary culprits are the hydrolysis of the highly reactive sulfonyl chloride starting material and incomplete reduction in the second step.
Caption: Workflow for the synthesis of this compound highlighting critical steps and potential yield-reducing side reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Sulfonylation Step (Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide)
Question: My sulfonylation reaction has a very low yield. What are the most common initial checks I should perform?
Answer: When troubleshooting a low-yield sulfonylation, begin with the fundamentals of your reaction setup and reagents. Here is a priority checklist:
-
Reagent Quality:
-
Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze into the corresponding sulfonic acid, which is unreactive under these conditions.[1][2][3] It is crucial to use a freshly opened bottle or a properly stored reagent. Older bottles may have significant degradation due to atmospheric moisture ingress over time.[1]
-
Amine: Ensure the isopropylamine is pure and dry.
-
Solvent & Base: Use anhydrous (dry) solvents and bases (e.g., pyridine, triethylamine). The presence of water is the primary cause of sulfonyl chloride hydrolysis.[2]
-
-
Reaction Conditions:
-
Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude atmospheric moisture.[1][3]
-
Stoichiometry: Double-check the molar ratios. A common starting point is a 1:1.1 ratio of the sulfonyl chloride to the amine, with 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine.[1][2] The base is critical for neutralizing the HCl generated during the reaction.[3]
-
Temperature: The reaction is typically exothermic. Start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, and then allow it to warm to room temperature.[2] Excessive heat can promote side reactions.
-
Question: I am observing an unexpected, highly polar spot on my TLC that doesn't correspond to the starting material or product. What could it be?
Answer: This is very likely the 3-nitrobenzenesulfonic acid, the byproduct from the hydrolysis of your 3-nitrobenzenesulfonyl chloride.[3][4] Its presence is a strong indicator that your reaction conditions are not sufficiently anhydrous. During the aqueous workup, this acidic byproduct can be removed by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.[4] To prevent its formation in future experiments, ensure all glassware is oven-dried, use anhydrous solvents, and maintain a strict inert atmosphere.[1]
Question: Can I use an inorganic base like sodium hydroxide instead of pyridine or triethylamine?
Answer: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing the sulfonyl chloride, which directly competes with the desired reaction with isopropylamine.[1] For most lab-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method for achieving high yields.[1]
Part 2: The Reduction Step (Synthesis of this compound)
Question: My reduction of the nitro group is incomplete, and I'm isolating a mixture of starting material and product. How can I improve this?
Answer: Incomplete reduction is a common issue that can often be resolved by optimizing the choice and amount of the reducing agent and the reaction conditions.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often a clean and effective method. Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere (40-50 atm) is a common industrial approach.[5] Ensure your catalyst is active; use a fresh batch if necessary.
-
Metal/Acid Reduction: A classic and robust method is the use of a metal in acidic conditions, such as tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). This is often very effective for aromatic nitro group reductions.
-
-
Reaction Parameters:
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent, especially for metal/acid systems.
-
Temperature & Time: Some reductions may require gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the nitro-intermediate spot has been completely consumed.
-
Solvent: The choice of solvent is crucial for solubility and reactivity. Ethanol is commonly used for catalytic hydrogenations[5], while aqueous acid is used for metal/acid reductions.
-
Question: I'm having difficulty with the purification of the final amine product. What are the best practices?
Answer: The final product, this compound, is an amine and can be challenging to purify.
-
Workup: After the reduction is complete, the workup procedure is critical.
-
For catalytic hydrogenation, simply filter off the catalyst.[5]
-
For metal/acid reductions, the reaction mixture will be acidic. You must first neutralize it with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine product, allowing it to be extracted into an organic solvent like ethyl acetate.
-
-
Purification Technique:
-
Column Chromatography: This is the most common method for achieving high purity. A typical eluent system would be a gradient of hexane and ethyl acetate.[4]
-
Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization can be a highly effective method to obtain the final product in high purity.[6] A solvent screen (e.g., ethyl acetate/hexanes, ethanol/water) should be performed to find the optimal conditions.
-
Data Presentation: Optimizing Sulfonylation Conditions
The choice of base and solvent is critical for the success of the sulfonylation step. The following table, adapted from literature data on a model sulfonylation reaction, illustrates how these parameters can affect reaction yield.
| Entry | Base (Equivalents) | Solvent | Time (h) | Yield (%) |
| 1 | Pyridine (2) | DCM | 12 | 95 |
| 2 | Triethylamine (2) | DCM | 12 | 92 |
| 3 | DIPEA (2) | DCM | 24 | 85 |
| 4 | Pyridine (2) | Acetonitrile | 12 | 88 |
| Table adapted from a model N-benzyl-4-toluenesulfonamide synthesis.[4] DCM = Dichloromethane, DIPEA = N,N-Diisopropylethylamine. |
This data demonstrates that while several base/solvent combinations work, pyridine in DCM provides the highest yield for this model reaction, highlighting the importance of empirical optimization for your specific substrate.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve isopropylamine (1.1 eq) in anhydrous DCM and add it to the flask. Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any hydrolyzed sulfonic acid), and brine.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Nitro-N-isopropylbenzenesulfonamide, which can be used in the next step or purified by column chromatography if necessary.
Protocol 2: Reduction to this compound (via Catalytic Hydrogenation)
Materials:
-
3-Nitro-N-isopropylbenzenesulfonamide
-
Ethanol
-
Raney Nickel (or 5-10% Pd/C)
-
Hydrogen gas source
-
Parr hydrogenator or similar pressure vessel
-
Celite
Procedure:
-
Dissolve the crude 3-Nitro-N-isopropylbenzenesulfonamide (1.0 eq) in ethanol in a suitable pressure vessel.[5]
-
Carefully add Raney Nickel catalyst (a small amount, typically ~5-10% by weight of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 40-50 atmospheres.[5]
-
Stir the reaction mixture at 50-60 °C. The progress can be monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete (typically 4-8 hours), cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to yield the final product.[6]
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- Burtoloso, A. C. B., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
- PrepChem. (n.d.). Synthesis of 3-amino-phenylacetic acid isopropyl-amide.
Sources
Technical Support Center: Investigating the Degradation of 3-Amino-N-isopropylbenzenesulfonamide
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for investigating the degradation pathways of 3-Amino-N-isopropylbenzenesulfonamide (CAS 118837-66-4), a key intermediate in medicinal chemistry.[1][2] As specific degradation data for this compound is not extensively published, this document serves as a comprehensive methodological and troubleshooting guide. We will focus on the principles of forced degradation studies, enabling you to determine the intrinsic stability of the molecule, identify potential degradation products, and establish stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the degradation pathways of this compound?
Understanding the degradation pathways is a cornerstone of drug development and chemical research for several key reasons:
-
Intrinsic Stability Assessment: Forced degradation studies expose the molecule to harsh conditions (acid, base, oxidation, light, heat) to identify its inherent vulnerabilities.[5] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions and shelf-life.[4]
-
Identification of Potential Degradants: The process reveals the likely impurities that could form during manufacturing, storage, or administration. Identifying these degradants is essential for toxicological assessment, as degradation products can be inactive, less active, or even toxic compared to the parent molecule.
-
Analytical Method Development: The data generated is fundamental for developing and validating a stability-indicating analytical method (SIAM).[6] A SIAM must be able to accurately separate and quantify the intact active pharmaceutical ingredient (API) from its degradation products, ensuring that the method is specific and reliable for quality control.[7]
-
Regulatory Compliance: International Conference on Harmonisation (ICH) guidelines, particularly Q1A and Q1B, mandate forced degradation studies as part of the registration dossier for new drug substances and products.[4] These studies demonstrate the specificity of the analytical methods and provide insight into the molecule's degradation profile.
Q2: Based on its structure, what are the most probable degradation pathways for this compound?
While specific pathways must be confirmed experimentally, we can predict likely degradation routes based on the functional groups present in the molecule (an aromatic amine, a sulfonamide linkage) and established literature on similar sulfonamides.[8][9]
-
Hydrolysis of the Sulfonamide Bond: The S-N bond in the sulfonamide group is susceptible to cleavage under both acidic and basic conditions, which would yield 3-aminobenzenesulfonic acid and isopropylamine. This is a common pathway for many sulfonamide drugs.
-
Oxidation of the Aromatic Amine: The primary amino group (-NH₂) on the benzene ring is a prime target for oxidation. This can lead to the formation of nitroso, nitro, or hydroxylamino derivatives, and potentially colored polymeric products. The presence of an oxidizing agent like hydrogen peroxide (H₂O₂) is expected to accelerate this pathway.[10]
-
Photodegradation: Aromatic amines and sulfonamides can be sensitive to light.[8] Photolytic degradation can be complex, often involving radical mechanisms. Two major photodegradation pathways identified for other sulfonamides are the cleavage of the sulfonamide bond and SO₂ extrusion, leading to the formation of different recombination products.[8]
-
Reactions involving the Isopropyl Group: While generally more stable, the N-isopropyl group could potentially undergo reactions under extreme conditions, although this is considered a minor pathway compared to hydrolysis and oxidation.
These predicted pathways provide a rational basis for designing your forced degradation experiments and for the preliminary identification of unknown peaks in your analytical runs.
Q3: I'm seeing multiple new peaks in my HPLC chromatogram after stressing my sample with 3% H₂O₂. How do I begin to troubleshoot and identify them?
This is a common and expected outcome in an oxidative stress study. Here is a systematic approach to troubleshooting:
-
Confirm Peak Purity: First, use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of your parent compound peak. A non-homogenous peak indicates co-elution with a degradant.
-
Hypothesize Structures: Based on the known oxidative pathways for aromatic amines, your new peaks could correspond to N-oxide, nitroso, or hydroxylated derivatives of this compound.
-
Employ Mass Spectrometry (LC-MS): The most effective next step is to analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound (Molecular Weight: 214.29 g/mol [2]), you can deduce the molecular formula of the degradants.
-
An increase of +16 amu could indicate N-oxidation or hydroxylation.
-
An increase of +14 amu could suggest a nitroso (-N=O) group.
-
An increase of +30 amu could suggest a nitro (-NO₂) group.
-
-
Perform MS/MS Fragmentation: To gain more structural information, perform tandem MS (MS/MS) on the degradant peaks. The fragmentation pattern will provide clues about where the modification has occurred. For example, fragmentation that retains the isopropylbenzenesulfonamide core while showing modification on the amino-bearing fragment would support oxidation at the amino group.
-
Isolate and Characterize (if necessary): If a significant degradant cannot be identified by LC-MS alone, consider isolating it using preparative HPLC. The purified fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[11]
Experimental Design & Protocols
A well-designed forced degradation study is essential for understanding the stability of this compound. The goal is to achieve 5-20% degradation of the drug substance, which is sufficient to detect and characterize degradants without completely destroying the sample.[12]
Workflow for Forced Degradation and Analysis
The overall process follows a logical sequence from stress application to pathway elucidation.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation of this compound
Objective: To induce degradation of the drug substance under various stress conditions to identify potential degradants and assess stability.
Materials:
-
This compound (API powder)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated HPLC system with PDA/DAD detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber (compliant with ICH Q1B)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in methanol or a suitable solvent mixture.
-
Stress Condition Setup: For each condition, use a separate vial. Prepare a control sample by diluting the stock solution with the solvent to the final concentration without any stressor.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[13] At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[13] At time points, withdraw an aliquot and dilute.
-
Thermal Degradation: Spread a thin layer of the API powder in a petri dish and place it in an oven at 80°C for 48 hours. Also, prepare a solution sample and keep it at 80°C. At time points, weigh the solid sample and prepare a solution, or withdraw an aliquot from the solution sample and dilute.
-
Photolytic Degradation: Expose both solid API powder and the solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.
-
The method should provide good resolution between the parent peak and all degradant peaks. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point for sulfonamides.[13]
-
Monitor the assay of the parent compound and calculate the percentage of degradation.
-
Determine the peak purity of the parent peak using a PDA detector.
-
Calculate the relative retention times (RRT) and peak areas for all degradation products.
-
Data Presentation & Pathway Visualization
Table 1: Summary of Typical Forced Degradation Conditions & Observations
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation | Potential Primary Degradants |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 72 hours | RT - 80°C | 5-20% | 3-aminobenzenesulfonic acid, Isopropylamine |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 72 hours | RT - 80°C | 5-20% | 3-aminobenzenesulfonic acid, Isopropylamine |
| Oxidation | 3% - 30% H₂O₂ | 2 - 48 hours | Room Temp | 5-20% | N-oxides, Nitroso derivatives, Hydroxylated species |
| Thermal (Dry) | Heat | 24 - 120 hours | 80°C - 105°C | < 5% | Minimal degradation expected if thermally stable |
| Photolytic | ICH Q1B Light | Per guideline | Room Temp | Variable | Products of S-N cleavage and SO₂ extrusion |
Hypothesized Degradation Pathways Diagram
This diagram illustrates the predicted major degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.[8]
Caption: Hypothesized degradation pathways.
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 38(14), 3933–3940. [Link]
- Lin, Y. C., Hsiao, C. C., & Chen, C. H. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412–417. [Link]
- Song, W., Nan, F., & Xu, Y. (2019).
- Grzechulska-Damszel, J., & Zaleska-Medynska, A. (2012). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Water, Air, & Soil Pollution, 223(7), 4447–4460. [Link]
- Wang, Y., Zhang, Y., & Zhang, W. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59. [Link]
- Sharma, K., & Singh, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
- Klick, S., et al. (2005). Toward a general strategy for setting up forced degradation studies for drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. [Link]
- PubChem. (n.d.). This compound.
- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 10, pp. 1-42). [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]
- R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
- Ricken, B., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. New biotechnology, 32(6), 710–715. [Link]
- Pawar, S. V., & Laddha, S. S. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 4(6), 232-241. [Link]
- Oliyai, C., & Schöneich, C. (1994). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Pharmaceutical research, 11(6), 773–781. [Link]
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711. [Link]
- Phillips, T. M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4470. [Link]
- Mallu, U. R., et al. (2012). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. E-Journal of Chemistry, 9(1), 457-465. [Link]
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 6, 831. [Link]
- Wei, X., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8206. [Link]
- Pickering, M. J. (1993). Method development for amino acid analysis.
- Sreevalli, P., & Chandan, R. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 12(6), 205-210. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.com. [Link]
- Nwaoha, C., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(44), 16467–16484. [Link]
- Tani, A., et al. (2009). Isolation and characterization of 3-N-trimethylamino-1-propanol-degrading Rhodococcus sp. strain A2. Bioscience, biotechnology, and biochemistry, 73(11), 2515–2517. [Link]
- Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. The Analyst, 137(9), 1991–2005. [Link]
- By, K., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of medicinal chemistry, 55(15), 6742–6755. [Link]
- Vellingiri, K., et al. (2024). Probing the synergistic effects of amino compounds in mitigating oxidation in 2D Ti3C2Tx MXene nanosheets in aqueous environments. RSC advances, 14(3), 1774–1786. [Link]
- PubChem. (n.d.). 3-amino-N-(tert-butyl)benzenesulfonamide.
- PubChem. (n.d.). 3-Amino-4-chloro-N-isopropylbenzenesulfonamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. saudijournals.com [saudijournals.com]
- 8. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing the synergistic effects of amino compounds in mitigating oxidation in 2D Ti3C2Tx MXene nanosheets in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. biopharminternational.com [biopharminternational.com]
- 13. turkjps.org [turkjps.org]
Technical Support Center: Resolving Peak Tailing in HPLC of Sulfonamides
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) of sulfonamides. Here, we move beyond generic advice to provide in-depth, mechanism-based troubleshooting strategies to restore peak symmetry and ensure data integrity.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may be observing in your chromatograms. We diagnose the likely cause and provide a logical, step-by-step resolution pathway.
Q1: I'm using a standard C18 column and a simple acetonitrile/water mobile phase, but my sulfonamide peaks are showing significant tailing. What is the most likely cause and my first troubleshooting step?
A1: The most probable cause is an inappropriate mobile phase pH that is too close to the pKa of your sulfonamide, leading to secondary interactions with the silica stationary phase.
Causality Explained: Sulfonamides are amphoteric molecules, typically possessing a weakly acidic sulfonamide group (pKa₂ ~5-10) and a weakly basic aromatic amine group (pKa₁ ~2-3).[1] Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic (pKa ~3.8-4.2) and become deprotonated (Si-O⁻) at mobile phase pH values above 4.[2] If your mobile phase pH is in the mid-range (e.g., pH 4-7), your sulfonamide's basic amine group will be protonated (positive charge), while the silanol groups are deprotonated (negative charge). This creates a strong secondary ionic interaction, a competing retention mechanism to the primary reversed-phase interaction, which is a classic cause of peak tailing.[3][4]
Step-by-Step Resolution Protocol:
-
Identify Analyte pKa: First, determine the pKa values of the specific sulfonamide you are analyzing. A literature search is typically sufficient.[1][5][6][7]
-
Adjust Mobile Phase pH: The goal is to suppress the ionization of either the analyte's basic functional group or the column's silanol groups.
-
Low pH Approach (Recommended): Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or phosphoric acid.[8] At this pH, the vast majority of silanol groups are protonated (neutral), minimizing the secondary ionic interactions with your protonated sulfonamide.[2][4] This is often the most effective and straightforward solution.
-
High pH Approach (Use with Caution): Alternatively, you can use a pH > 8 to deprotonate the sulfonamide's acidic group, making the analyte anionic. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica dissolves at high pH.[9]
-
-
Buffer the Mobile Phase: Use a buffer (e.g., 10-25 mM phosphate or formate) to maintain a stable pH throughout the gradient and prevent peak shape distortion.[10]
-
Re-equilibrate and Test: Thoroughly equilibrate the column with the new, pH-adjusted mobile phase (at least 20 column volumes) before injecting your sample again. You should observe a significant improvement in peak symmetry.
Q2: I've adjusted my mobile phase to pH 2.8 with a formate buffer, and while the peak shape has improved, there is still noticeable tailing. What should I investigate next?
A2: If pH optimization alone is insufficient, the issue likely stems from either highly active silanol sites that remain interactive even at low pH, or chelation effects with metal contaminants in your system or column.
Causality Explained:
-
Residual Silanol Activity: Not all silica is created equal. Older "Type A" silica columns have a higher concentration of metal impurities (like iron and aluminum) which increase the acidity of adjacent silanol groups, making them harder to neutralize by pH alone.[11][12] Modern, high-purity "Type B" silica columns are much less prone to this issue but may still retain some activity.[12][13]
-
Metal Chelation: The sulfonamide functional group is a known chelating agent. Trace metal ions can leach from stainless steel components of the HPLC system (e.g., frits, tubing) or be present as impurities in the silica packing itself.[14] Your analyte can chelate with these metal sites, creating another strong secondary retention mechanism that results in severe tailing.[15]
Step-by-Step Resolution Protocol:
-
Use a High-Purity, End-Capped Column: The most robust solution is to use a modern, high-purity (Type B) silica column that has been thoroughly "end-capped." End-capping is a process where residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilyl) to block them from interacting with analytes.[10][16] Look for columns specifically marketed as "base-deactivated" or suitable for basic compounds.[17]
-
Introduce a Competing Base (Use Judiciously): For older columns, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM) can be effective.[18] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your sulfonamide analyte. However, TEA can shorten column lifetime and suppress MS signals, so it's less favored in modern methods.[18]
-
Add a Chelating Agent to the Mobile Phase: To address metal chelation, add a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 5-50 µM).[19][20] The EDTA will bind to the active metal sites on the column and in the system, preventing your analyte from interacting with them. This can dramatically improve peak shape for chelating compounds.
-
System Passivation: If you suspect widespread system contamination, you can perform a system passivation procedure. First, remove the column. Then, flush the entire HPLC system with a solution containing EDTA or a mild acid like nitric acid, as per the instrument manufacturer's recommendation, to remove metal ion contaminants.[14][19]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with sulfonamides.
Caption: A logical workflow for troubleshooting sulfonamide peak tailing.
Frequently Asked Questions (FAQs)
-
Q: What are the fundamental chemical reasons sulfonamides are prone to peak tailing?
-
A: It's a combination of their amphoteric nature and the chemistry of silica-based columns. The positively charged basic amine group on the sulfonamide can form strong ionic bonds with negatively charged silanol groups on the silica surface, while the sulfonamide moiety itself can chelate with trace metal contaminants in the column or system. Both create undesirable secondary retention mechanisms that lead to tailing.[3][11]
-
-
Q: How do I select the best column for sulfonamide analysis from the start?
-
A: To proactively avoid these issues, select a modern, high-purity "Type B" silica column that is certified for analyzing basic compounds.[12][13] These columns have minimal metal contamination and are extensively end-capped to shield residual silanols.[10] For methods requiring high pH, a hybrid-silica or polymer-based column is necessary to ensure column stability.[9]
-
-
Q: Can I overload my column with sulfonamides, and would that cause tailing?
-
A: Yes, mass overload is a potential cause of peak tailing for any compound.[21] It happens when you inject too much sample, saturating the stationary phase at the peak's center. This forces excess molecules to travel faster, distorting the peak. However, with sulfonamides, the opposite can sometimes appear true: injecting a larger amount can sometimes improve the peak shape. This occurs when the initial part of the sample band saturates the high-energy active sites (silanols, metals) that cause tailing, allowing the rest of the band to chromatograph more normally.[21] If injecting less sample worsens tailing, it strongly points to active sites as the root cause. If injecting less sample improves the peak shape, you are likely dealing with mass overload.
-
Experimental Protocol: Screening Mobile Phase Additives
This protocol provides a systematic way to evaluate the effect of mobile phase additives to mitigate peak tailing caused by chemical interactions.
Objective: To determine the optimal mobile phase additive (acidifier or chelator) for improving sulfonamide peak symmetry.
Materials:
-
HPLC system with UV or MS detector
-
High-purity (Type B), C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Sulfonamide standard solution (e.g., 10 µg/mL in 50:50 acetonitrile/water)
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Additives: Formic Acid, Phosphoric Acid, EDTA disodium salt
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 50:50 Acetonitrile:Water without any additives.
-
Equilibrate the column for 15 minutes.
-
Inject the sulfonamide standard and record the chromatogram. Note the peak asymmetry factor (As).
-
-
Test Low pH Additive (Formic Acid):
-
Prepare Mobile Phase A by adding 0.1% formic acid to HPLC-grade water (final pH ~2.7).
-
Flush the system and equilibrate the column with a 50:50 mix of Mobile Phase B and the new Mobile Phase A for at least 20 column volumes.
-
Inject the standard. Record the chromatogram and calculate the peak asymmetry.
-
-
Test Low pH Additive (Phosphoric Acid):
-
Optional, if formic acid is insufficient. Prepare Mobile Phase A by adjusting HPLC-grade water to pH 2.5 with phosphoric acid.
-
Repeat the flush, equilibration, and injection steps from step 2. Record the results.
-
-
Test Chelating Agent (EDTA):
-
Prepare a fresh Mobile Phase A (0.1% Formic Acid in Water) and add EDTA to a final concentration of 20 µM. Ensure it is fully dissolved.
-
Repeat the flush, equilibration, and injection steps. Record the results.
-
-
Data Analysis & Comparison:
-
Organize the results in a table to compare the peak asymmetry factor under each condition. The condition providing an asymmetry factor closest to 1.0 is the most effective.
-
| Mobile Phase Condition | Peak Asymmetry (As) | Observations |
| 50:50 ACN/H₂O (No Additive) | > 2.0 | Severe tailing observed |
| 0.1% Formic Acid (pH ~2.7) | 1.2 - 1.5 | Significant improvement |
| 0.1% Formic Acid + 20 µM EDTA | 1.0 - 1.2 | Optimal peak shape, symmetrical |
Table 1: Example data table for comparing the effectiveness of mobile phase additives on sulfonamide peak asymmetry.
References
- uHPLCs. (2024). A Comprehensive Guide to Selecting HPLC Columns.
- Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
- MicroSolv. (2025). Purge metals from HPLC system using EDTA - How To.
- SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society.
- Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Semantic Scholar.
- Li, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed.
- LCGC International. (2019). Uncommon Fix for LC–MS Ion Suppression.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. ScienceOpen.
- Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. AMiner.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?.
- Akili, S., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics.
- Sapińska, D., & Adamek, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH.
- Yoshida, R., et al. (1996). pH-induced solubility transition of sulfonamide-based polymers. PubMed.
Sources
- 1. scielo.br [scielo.br]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 6. scienceopen.com [scienceopen.com]
- 7. aminer.org [aminer.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 10. labcompare.com [labcompare.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. silcotek.com [silcotek.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 19. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. silicycle.com [silicycle.com]
3-Amino-N-isopropylbenzenesulfonamide stability and storage conditions
Welcome to the technical support guide for 3-Amino-N-isopropylbenzenesulfonamide (CAS: 118837-66-4). This document provides in-depth guidance on the stability and storage of this compound, along with troubleshooting advice and analytical protocols to ensure the integrity of your experiments. As professionals in research and drug development, we understand that the stability of a key intermediate is paramount to reproducible and reliable results. This guide is structured to address the practical challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common queries and issues related to the handling, storage, and stability of this compound.
Question 1: What are the ideal storage conditions for this compound?
Answer: Proper storage is critical to maintain the compound's purity and shelf-life. Based on supplier safety data sheets (SDS) and best practices, the following conditions are recommended:
-
Temperature: Store in a cool location. Refrigeration at 2-8°C (36-46°F) is explicitly recommended by some suppliers for maintaining long-term stability.[1]
-
Atmosphere: Keep the container tightly sealed and store in a dry, well-ventilated place.[2][3] An inert atmosphere (e.g., under Argon or Nitrogen) is good practice for long-term storage to prevent oxidation, although not always listed as mandatory for short-term use.
-
Light: While not always specified, protecting the compound from direct light is a prudent measure, as the aromatic amine moiety can be susceptible to photolytic degradation.
Causality: The primary drivers for these storage conditions are to minimize the risk of two main degradation pathways:
-
Oxidation: The arylamine group (-NH₂) is susceptible to oxidation, which can be accelerated by heat, light, and atmospheric oxygen. This often leads to the formation of colored impurities.
-
Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Storing in a dry environment prevents moisture from facilitating this process.
Question 2: My solid this compound has changed color from off-white to yellowish-brown. Is it degraded?
Answer: A visible color change is a strong indicator of potential chemical degradation. Aromatic amines are notoriously prone to oxidation, which produces highly conjugated, colored byproducts. While the compound may still be largely intact, the presence of these impurities could interfere with your reactions or biological assays.
Recommended Action: Do not assume the material is unusable, but you must verify its purity before proceeding. A simple visual inspection is insufficient. We recommend performing a purity analysis, such as the RP-HPLC protocol detailed later in this guide, to quantify the main peak and identify the extent of impurity formation.
Question 3: What chemical incompatibilities should I be aware of when working with this compound?
Answer: To prevent hazardous reactions or degradation of the material, avoid contact with the following:
-
Strong Oxidizing Agents: These will readily react with the amine group, leading to degradation and potentially creating a hazardous situation.
-
Acids: While the compound has an amine group that can form salts, strong acids may promote hydrolysis of the sulfonamide bond over time, especially at elevated temperatures.[3]
Always consult the Safety Data Sheet (SDS) before introducing new reagents into your workflow.[3][4]
Question 4: How can I definitively check the purity and confirm the identity of my this compound?
Answer: A multi-technique approach is best for unequivocal confirmation.
-
Purity: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for assessing the purity of aromatic compounds like this. It can separate the parent compound from potential impurities and degradation products.
-
Identity: Techniques like Mass Spectrometry (MS) can confirm the molecular weight (214.29 g/mol )[5], and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.
For routine quality control, the HPLC method provided in this guide is typically sufficient.
Visual Troubleshooting and Workflow Diagrams
To assist in diagnosing and resolving stability issues, refer to the following diagrams.
Caption: Troubleshooting Flowchart for Suspected Degradation.
Analytical Protocols for Stability Assessment
These protocols provide a framework for evaluating the integrity of your this compound.
Protocol 1: Visual Inspection for Preliminary Assessment
Objective: To perform a quick, qualitative check for signs of degradation.
Methodology:
-
Sample Preparation: Place the sealed container of the compound on a clean, well-lit laboratory bench.
-
Color Assessment: Observe the color of the solid material through the container. A pure compound should be an off-white or light tan powder. Note any significant deviation, such as dark brown or yellow coloration.
-
Physical State Assessment: Gently tilt the container to observe the powder's flow characteristics. Note any clumping, which could indicate moisture absorption, or the presence of distinct, darker particulate matter.
-
Record Observations: Document the date, lot number, and all visual observations in your laboratory notebook.
Interpretation: While not quantitative, this method serves as a crucial first-pass indicator. Any significant deviation from the expected appearance warrants a more rigorous quantitative analysis as described in Protocol 2.
Protocol 2: Quantitative Purity Assessment by RP-HPLC
Objective: To quantitatively determine the purity of this compound and detect degradation products.
Causality: This method separates compounds based on their hydrophobicity. Degradation products, such as oxidized species, will typically have different polarities and thus different retention times from the parent compound, allowing for their separation and quantification.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Optional: Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase modification.
-
Sample vials.
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of a trusted reference standard of this compound and dissolve it in 10 mL of a 50:50 ACN:Water mixture to create a 1 mg/mL stock solution. Prepare a working standard of ~0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (Aromatic compounds typically absorb well at this wavelength).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
-
Analysis: Inject the standard to determine the retention time of the main peak. Then, inject the test sample.
-
Data Interpretation: Calculate the purity of the sample by the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Compare the chromatogram of the test sample to the reference standard. The appearance of new peaks, especially those eluting earlier (more polar) or later, indicates the presence of impurities or degradation products.
-
Data Summary Tables
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated)[1] | Minimizes thermal degradation and oxidative processes. |
| Atmosphere | Tightly sealed container, dry environment.[2][3] | Prevents moisture absorption and subsequent hydrolysis. |
| Light | Store in an opaque or amber container. | Protects against potential photolytic degradation. |
| Incompatibles | Strong Oxidizing Agents, Strong Acids.[3][4] | Avoids rapid chemical degradation and potential hazards. |
Table 2: Typical RP-HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Gradient | 10-90% B over 13 minutes |
Potential Degradation Pathways
While specific degradation products for this exact molecule are not extensively published, we can infer likely pathways based on the degradation of other sulfonamides.[6][7][8] The primary sites of instability are the aniline (aromatic amine) and the sulfonamide bridge.
Caption: Potential Degradation Pathways.
This guide provides a comprehensive framework for ensuring the quality and stability of your this compound. By adhering to proper storage conditions and utilizing analytical verification when in doubt, you can mitigate risks and enhance the reproducibility of your research.
References
- SAFETY D
- 3-Amino-N-isopropylbenzamide. (2023). CymitQuimica.
- SAFETY DATA SHEET. (2024). Scientific Chemicals, Inc.
- SAFETY D
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
- This compound|CAS 118837-66-4. Benchchem.
- Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 – elucidating the downstream pathway. (2015).
- Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
- This compound. PubChem.
- Degradation of sulfonamide antibiotics by Microbacterium sp.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP).
Sources
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Amino-N-isopropylbenzenesulfonamide
Welcome to the technical support guide for 3-Amino-N-isopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As an intermediate used in the synthesis of novel therapeutic agents, including enzyme inhibitors and antiviral candidates, achieving appropriate solubilization is a critical first step for any successful experiment.[1][2] This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you navigate these challenges effectively.
Section 1: Understanding the Molecule - Physicochemical Properties
The solubility behavior of a compound is dictated by its molecular structure. This compound possesses distinct functional groups that influence its affinity for various solvents.
-
Aromatic Ring & Isopropyl Group: These non-polar, hydrophobic moieties contribute to the molecule's low intrinsic aqueous solubility.
-
Sulfonamide Group: This group can participate in hydrogen bonding, offering some potential for interaction with polar solvents.
-
Aromatic Amine Group (-NH₂): This is the key to manipulating solubility. As a weak base, this group can be protonated in acidic conditions to form a much more polar, and therefore more water-soluble, cationic salt.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [3] |
| Molecular Weight | 214.29 g/mol | [3] |
| XLogP3 | 0.8 | [3] |
| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [3] |
XLogP3 is a computed measure of hydrophobicity. A value of 0.8 indicates a moderate degree of lipophilicity, consistent with the observed solubility challenges in purely aqueous systems.
Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered in the lab.
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first and simplest thing I should try?
A1: The most direct approach is pH adjustment . The aromatic amine on the molecule is basic. By lowering the pH of your solvent, you can protonate this amine, forming an in situ salt which is significantly more soluble in water. For an amine, adjusting the solution pH to two units below the amine's pKa is a good starting point.[4] Try dissolving the compound in a buffer with a pH of 3-5. This is often the only step needed for preparing aqueous stocks for biological assays.[]
Q2: I tried lowering the pH, but the solubility is still insufficient for my required stock concentration. What is the next logical step?
A2: The use of co-solvents is the next standard technique.[6][7] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for dissolving hydrophobic compounds.[] For initial experiments, Dimethyl Sulfoxide (DMSO) is the most common choice. Other options include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6] A typical workflow is to first dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM), which is then serially diluted into your aqueous assay buffer.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous media. How can I prevent this?
A3: This is a common problem that occurs when the final concentration of the compound in the aqueous media exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present. Here are several strategies to overcome this:
-
Check Final Co-solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (and ideally below 0.1%) to avoid cytotoxicity. Ensure your dilution scheme does not exceed this.
-
Use a Different Solubilization Method: If dilution remains an issue, it indicates that a simple co-solvent system may not be adequate. This is a strong reason to consider more advanced techniques like complexation with cyclodextrins.[8][]
-
Warm the Solution: Gently warming the aqueous media (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility, especially if the final solution is not supersaturated.
Q4: My experiment is sensitive to organic solvents like DMSO. What is a biocompatible alternative for enhancing solubility?
A4: Cyclodextrins are an excellent alternative.[10][11] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic parts of the drug molecule, forming an "inclusion complex" that is readily soluble in water.[8][][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations and is generally well-tolerated in biological systems.[8]
Section 3: In-Depth Troubleshooting Guides & Protocols
For a more systematic approach, follow these detailed workflows and protocols.
Workflow 1: Systematic Solubilization Strategy
This decision tree provides a logical path to identify the optimal solubilization method for your specific experimental needs.
Caption: A decision-making workflow for selecting a solubilization strategy.
Protocol 1: Solubilization by pH Adjustment
This protocol utilizes the basicity of the aromatic amine to form a soluble salt.
-
Objective: To prepare a 1 mM aqueous stock solution.
-
Materials: this compound (MW: 214.29), 0.1 M citrate buffer (pH 4.0), calibrated pH meter, magnetic stirrer and stir bar, volumetric flasks.
-
Procedure:
-
Weigh out 2.14 mg of the compound.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of 0.1 M citrate buffer (pH 4.0).
-
Add a small magnetic stir bar and stir the suspension at room temperature. The solid should dissolve as the amine group is protonated by the acidic buffer. This may take 5-15 minutes.
-
Once fully dissolved, remove the stir bar and bring the volume to exactly 10 mL with the citrate buffer.
-
Validation: Check the pH of the final solution to ensure it is within the desired range for your experiment. If needed, filter the solution through a 0.22 µm syringe filter for sterile applications.
-
Protocol 2: Using Co-solvent Systems
This protocol describes the preparation of a high-concentration stock in DMSO.
-
Objective: To prepare a 20 mM stock solution in DMSO.
-
Materials: this compound (MW: 214.29), high-purity DMSO, vortex mixer, microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.29 mg of the compound.
-
Transfer the powder to a suitable vial.
-
Add 1.0 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Application: This stock can now be used for serial dilutions. For example, to make a 20 µM working solution in 1 mL of cell culture media, you would add 1 µL of the 20 mM DMSO stock. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
| Co-solvent | Typical Use | Considerations |
| DMSO | Universal solvent for initial screening | Can be cytotoxic above 0.5%; may interfere with some assays |
| Ethanol | Common for in vivo and in vitro use | Less effective for highly non-polar compounds; potential for evaporation |
| Propylene Glycol (PG) | Parenteral formulations | Can be viscous; lower solubilizing power than DMSO |
| PEG 400 | Oral and parenteral formulations | High viscosity; good safety profile |
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol details the preparation of a solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin forms a host-guest complex, effectively shielding the hydrophobic parts of the drug from water.[][11]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
Identifying byproducts in 3-Amino-N-isopropylbenzenesulfonamide reactions by MS
Technical Support Center: Mass Spectrometry in Process Chemistry
Guide: Identifying Byproducts in the Synthesis of 3-Amino-N-isopropylbenzenesulfonamide by Mass Spectrometry
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals who are utilizing mass spectrometry (MS) to monitor the synthesis of this compound and to identify potential process-related impurities. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the analysis of this compound synthesis reactions.
Q1: What is the expected molecular weight and primary m/z value for my target compound, this compound?
Answer: The molecular formula for this compound is C₉H₁₄N₂O₂S.[1] Its monoisotopic mass is 214.0776 g/mol , and the average molecular weight is 214.29 g/mol .[1]
When using electrospray ionization (ESI) in positive ion mode, which is a standard technique for sulfonamide analysis, you should primarily look for the protonated molecule ([M+H]⁺) .[2] Other common adducts may also be observed depending on the mobile phase composition.
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 215.0854 |
| [M+Na]⁺ | Sodium Adduct | 237.0673 |
| [M+K]⁺ | Potassium Adduct | 253.0413 |
| [2M+H]⁺ | Protonated Dimer | 429.1631 |
Scientist's Note: The high-resolution mass values are critical for confident identification. Always use a calibrated mass spectrometer to differentiate your target compound from potential isobaric (same nominal mass) byproducts.
Q2: My spectrum shows a complex mixture. What are the most probable byproducts I should be looking for?
Answer: Byproduct formation is intrinsic to chemical synthesis. Based on the classic reaction pathway—the coupling of a sulfonyl chloride with an amine[3]—several side reactions can occur. The table below lists the most common potential byproducts, their origin, and their expected [M+H]⁺ values.
| Potential Byproduct | Plausible Origin | Formula | MW (mono) | Expected m/z ([M+H]⁺) |
| 3-Aminobenzenesulfonamide | Incomplete reaction with isopropylamine or hydrolysis of a related intermediate. | C₆H₈N₂O₂S | 172.03 | 173.0381 |
| 3-Aminobenzenesulfonic acid | Hydrolysis of the starting sulfonyl chloride or the final sulfonamide product.[4][5] | C₆H₇NO₃S | 173.01 | 174.0247 |
| Bis-(3-aminophenyl)sulfone | Side reaction during the synthesis of the sulfonyl chloride starting material. | C₁₂H₁₂N₂O₂S | 248.06 | 249.0692 |
| N,N'-diisopropyl-3-aminobenzenesulfonamide | Reaction of the product's amino group with another molecule of sulfonyl chloride. | C₁₅H₂₅N₃O₄S₂ | Not a primary byproduct | Complex Dimer |
Scientist's Note: The presence of 3-Aminobenzenesulfonic acid is a strong indicator of excess water in your reaction or workup. Ensure all solvents and reagents are appropriately dried to minimize this pathway.
Q3: I see a significant peak at m/z 151. What could this be?
Answer: An ion at m/z 151.0741 is likely the [M+H-SO₂]⁺ fragment of your target compound. Aromatic sulfonamides are known to undergo a characteristic fragmentation pathway involving the elimination of sulfur dioxide (SO₂), a neutral loss of ~64 Da, upon collision-induced dissociation (CID).[6]
-
Calculation: 215.0854 (m/z of [M+H]⁺) - 64.00 (mass of SO₂) ≈ 151.08
This fragmentation can sometimes occur "in-source" (before mass analysis) if the instrument settings (e.g., cone voltage) are too aggressive. To verify, you can perform an MS/MS experiment by isolating the parent ion at m/z 215.1 and observing its fragments. The appearance of m/z 151 as a primary product ion would confirm this pathway.
Q4: How do I definitively confirm the structure of a suspected byproduct?
Answer: Confirmation requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the byproduct's molecular ion. A mass accuracy of <5 ppm provides strong evidence for a specific elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Isolate the byproduct's parent ion and fragment it. Compare the resulting fragmentation pattern to that of a known standard if available, or to theoretically predicted fragmentation pathways. For sulfonamides, look for characteristic losses like SO₂ (64 Da) and cleavages around the sulfonamide bond.[6][7]
-
Chromatographic Separation (LC-MS): Use liquid chromatography to separate the byproduct from the main peak and other impurities.[8] The retention time is a key identifying characteristic. Analyzing the crude reaction mixture by LC-MS can provide a "fingerprint" of the reaction's progress and impurity profile.[9][10]
-
Standard Co-injection: The most definitive method is to synthesize or purchase an authentic standard of the suspected byproduct and co-inject it with your sample. A perfect match in retention time and mass spectrum provides unambiguous confirmation.
Part 2: Troubleshooting Guide
Problem: Poor or No Signal for the Target Analyte (m/z 215.1)
| Potential Cause | Explanation & Solution |
| Incorrect Ionization Mode | Sulfonamides contain basic nitrogen atoms (the aromatic amine and the sulfonamide nitrogen) that readily accept a proton. Solution: Ensure your mass spectrometer is operating in Positive Ion Mode (+ESI) . |
| Sub-optimal Mobile Phase | Efficient protonation requires an acidic environment. If your mobile phase is neutral or basic, ionization efficiency will be very low. Solution: Add a small amount of an acid modifier to your mobile phase. Formic acid (0.1%) or acetic acid (0.1%) are excellent choices for promoting [M+H]⁺ formation in reversed-phase chromatography. |
| Sample Degradation | The compound may be unstable under the analytical conditions or during storage. Solution: Analyze samples promptly after preparation. Check for stability in the autosampler over time. If hydrolysis is suspected, ensure the sample solvent is aprotic and free of water. |
| Matrix Effects | High concentrations of salts or other non-volatile components from the crude reaction mixture can suppress the ionization of your target analyte. Solution: Implement the sample preparation protocol below (Part 3) to dilute the sample and remove interfering species. |
Problem: The Mass Spectrum is Overwhelmed by Unidentified Peaks
| Potential Cause | Explanation & Solution |
| In-Source Fragmentation | High source temperatures or aggressive cone/capillary voltages can cause molecules to fragment before they are mass-analyzed, creating a complex spectrum that doesn't reflect the true composition of the mixture. Solution: Reduce the cone/capillary voltage and source temperature in a stepwise manner. The goal is to maximize the parent ion signal ([M+H]⁺) while minimizing fragment ions. |
| Reaction Not Driven to Completion | The spectrum may be dominated by starting materials or intermediates. Solution: Obtain mass spectra of your starting materials (e.g., 3-aminobenzenesulfonyl chloride) to identify their corresponding m/z values in the reaction mixture. Use this information to guide further optimization of the reaction time, temperature, or stoichiometry. |
| Solvent Clusters & Adducts | Peaks corresponding to solvent adducts (e.g., [M+ACN+H]⁺) or salt adducts ([M+Na]⁺, [M+K]⁺) can clutter the spectrum. Solution: Identify these common adducts by their characteristic mass differences. If sodium or potassium adducts are dominant, it may indicate glassware contamination or impurities in reagents. Using high-purity solvents and reagents can minimize this. |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation from a Crude Reaction Mixture for LC-MS
This protocol is designed to dilute the sample to an appropriate concentration for ESI-MS and remove non-volatile components that can contaminate the instrument.
-
Quench a Reaction Aliquot: Withdraw ~50 µL of the crude reaction mixture. Quench it immediately in 950 µL of acetonitrile (ACN). This 20-fold dilution stops the reaction and precipitates many inorganic salts.
-
Centrifugation: Vortex the quenched sample for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated solids.
-
Serial Dilution: Transfer 100 µL of the supernatant to a clean vial containing 900 µL of 50:50 Acetonitrile:Water (with 0.1% formic acid). This creates a final dilution of 200-fold.
-
Final Filtration: Transfer the final diluted sample to an LC-MS vial, preferably through a 0.22 µm PTFE syringe filter to remove any remaining particulates.
-
Analysis: The sample is now ready for injection.
Scientist's Note: The final concentration is critical. ESI is a concentration-dependent technique, and overloading the source can lead to signal suppression and non-linear responses. A 1-10 µM final concentration is a good starting point.
Protocol 2: General Purpose LC-MS Method for Analysis
This method provides a robust starting point for separating the target compound from its most likely impurities.
-
LC System: Standard HPLC or UHPLC system.[11]
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 9.0 min: 95% B
-
9.1 - 10.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS.
-
Ionization Mode: Positive Electrospray (+ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temp: 400 °C
-
Scan Range: m/z 100 - 1000
Part 4: Visualizing the Chemistry & Workflow
Diagrams provide a clear visual reference for the chemical transformations and the analytical process.
Caption: Plausible side reactions leading to common byproducts.
Caption: Step-by-step workflow for byproduct identification.
References
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.Royal Society of Chemistry Publishing.[Link]
- Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
- Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
- This compound.
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.Royal Society of Chemistry Publishing.[Link]
- Hydrolysis of sulphonamides in aqueous solutions.
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction.Oxford Academic.[Link]
- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion.Bentham Science Publishers.[Link]
- Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- This compound.MySkinRecipes.[Link]
- Sulfonamide.Wikipedia.[Link]
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.Royal Society of Chemistry Publishing.[Link]
- LC-MS analysis of the crude reaction mixture, where the top...
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.
- Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy.
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.MDPI.[Link]
- The Synthesis of Functionalised Sulfonamides.UCL Discovery.[Link]
- Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.
- Liquid chromatography–mass spectrometry.Wikipedia.[Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.SpringerLink.[Link]
- Guide to achieving reliable quantitative LC-MS measurements.LGC Group.[Link]
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- Sulfonamide synthesis by S-N coupling.Organic Chemistry Portal.[Link]
- Benzenesulfonamide, 3-amino-.
- Method for producing and purifying 3-aminopropanol.
Sources
- 1. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Amino-N-isopropylbenzenesulfonamide
Introduction
Welcome to the technical support center for the synthesis of 3-Amino-N-isopropylbenzenesulfonamide. This molecule is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents.[1] A primary challenge in its synthesis is achieving high regioselectivity for the 3-amino isomer, as conventional aromatic substitution reactions on aniline-like precursors often yield a difficult-to-separate mixture of isomers.[2][3]
This guide provides a comprehensive, field-proven approach to selectively synthesize the target molecule, bypassing common pitfalls. It is structured as a series of troubleshooting guides and frequently asked questions to directly address issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Part 1: The Core Selectivity Challenge & Recommended Strategy
The central issue in this synthesis is controlling the position of the incoming sulfonamide group. This section explains why a direct approach is flawed and presents the scientifically sound, selective alternative.
Q: Why is direct sulfonation of aniline or N-isopropylaniline not a viable strategy for producing pure this compound?
A: This is a classic problem of electrophilic aromatic substitution and directing group effects.
-
The Amino Group's Influence: An amino group (-NH₂) is a powerful activating, ortho, para-director due to its ability to donate lone-pair electron density into the aromatic ring. A direct sulfonation would therefore favor substitution at the 2- and 4-positions, not the desired 3-position.
-
The Anilinium Ion Complication: Sulfonation is performed under strongly acidic conditions. The basic amino group is protonated to form an anilinium ion (-NH₃⁺). This group is deactivating and a meta-director due to its strong electron-withdrawing inductive effect.[2]
-
The Resulting Mixture: In the reaction medium, an equilibrium exists between the free aniline (directing ortho, para) and the anilinium ion (directing meta).[2] This competition results in a complex mixture of all three possible isomers (ortho, meta, and para), which are often difficult and costly to separate due to their similar physical properties.[4][5]
To circumvent this, the recommended strategy is to use a starting material where a meta-directing group is already in place at the desired position, which can later be converted into the required amino group. The nitro group (-NO₂) is the ideal precursor for this purpose.
Part 2: High-Selectivity Experimental Protocol
This section details the recommended two-step workflow, designed for maximum selectivity and yield.
Issue 1: Low Yield in Sulfonamide Formation (Step 1)
-
Q: My yield of N-isopropyl-3-nitrobenzenesulfonamide is consistently low. What are the primary causes?
-
A: Low yields in this step almost always trace back to the reactivity and stability of the sulfonyl chloride intermediate.
-
Cause: Hydrolysis of 3-nitrobenzenesulfonyl chloride. Sulfonyl chlorides are highly susceptible to moisture, which converts them into the unreactive sulfonic acid. [6][7] * Solution: Ensure all glassware is meticulously dried and use anhydrous solvents for the amination reaction. The sulfonyl chloride intermediate should be dried thoroughly and used as quickly as possible after its synthesis. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended. [8][6] * Cause: Inappropriate base or stoichiometry. Using a nucleophilic base can lead to side reactions. Insufficient base will not effectively neutralize the HCl generated, which can protonate the isopropylamine, reducing its nucleophilicity.
-
Solution: Use a non-nucleophilic organic base like triethylamine or pyridine. [6]A slight excess (1.1-1.5 equivalents) is typically sufficient. Ensure a molar excess of isopropylamine (at least 2.0 equivalents) is used to drive the reaction to completion.
-
-
Issue 2: Problems During Nitro Reduction (Step 2)
-
Q: The reduction of the nitro group is sluggish, incomplete, or I'm seeing side products. What should I investigate?
-
A: Reduction efficiency is highly dependent on catalyst activity and reaction conditions.
-
Cause: Catalyst deactivation. Raney Nickel can lose activity if stored improperly or exposed to air for extended periods. Certain functional groups can also act as catalyst poisons.
-
Solution: Use a fresh batch of high-activity Raney Nickel. Ensure the starting nitro-sulfonamide is pure, as impurities can poison the catalyst.
-
Cause: Insufficient reaction conditions. Low hydrogen pressure, low temperature, or insufficient reaction time can lead to incomplete conversion.
-
Solution: Ensure your hydrogenation apparatus is maintaining the target pressure (40-50 atm). If the reaction stalls, consider safely increasing the temperature slightly or extending the reaction time. Always monitor the reaction's progress by TLC or LC-MS before stopping.
-
-
Issue 3: Purification and Isomer Contamination
-
Q: My final product's NMR spectrum suggests the presence of an isomeric impurity. How is this possible with the selective route, and how can I purify it?
-
A: While the nitro-reduction pathway is highly selective for the meta position, contamination can arise from the starting material.
-
Cause: Impure starting nitrobenzene. If the initial nitrobenzene contains dinitrobenzene or other isomers, these can carry through the synthesis, leading to trace isomeric impurities in the final product.
-
Solution: Always start with high-purity nitrobenzene. If isomeric impurities are present in the final product, purification can be achieved through careful recrystallization. [5]Experiment with different solvent systems (e.g., ethanol/water, isopropanol, toluene) to find conditions where the desired 3-amino isomer crystallizes out, leaving impurities in the mother liquor. For very persistent impurities, column chromatography on silica gel is an effective, albeit more labor-intensive, option. [4][9]
-
-
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Are there alternative methods to reduce the nitro group besides catalytic hydrogenation?
-
A: Yes. While catalytic hydrogenation is often preferred for its cleanliness and high yield, other methods are effective. A common alternative is using a metal-acid system, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another powerful method is using sodium borohydride (NaBH₄) in the presence of a transition metal salt like nickel(II) chloride (NiCl₂), which can be rapid and efficient. [10]However, these methods may require more extensive aqueous work-ups and pH adjustments compared to catalytic hydrogenation.
-
-
Q2: What are the best analytical methods to confirm the purity and structure of my final product?
-
A: A combination of techniques is recommended for full characterization.
-
¹H and ¹³C NMR: To confirm the chemical structure, verify the substitution pattern on the aromatic ring, and ensure the presence of the isopropyl and amino groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any potential impurities. [11]
-
-
-
Q3: Why is the chlorosulfonation of nitrobenzene performed at low temperatures initially?
-
A: The reaction between nitrobenzene and chlorosulfonic acid is highly exothermic. Adding the nitrobenzene slowly at low temperatures (0-10 °C) is a critical safety measure to control the reaction rate, prevent a dangerous temperature runaway, and minimize the formation of undesired byproducts like sulfones.
-
Part 5: Data Summary
The following table provides expected outcomes for the recommended high-selectivity protocol, contrasted with the problematic direct sulfonation route.
| Parameter | Recommended Nitro-Reduction Pathway | Problematic Direct Sulfonation Route |
| Starting Material | Nitrobenzene | Aniline / N-isopropylaniline |
| Key Intermediate | N-isopropyl-3-nitrobenzenesulfonamide | N/A |
| Expected Yield | 65-80% (overall) | Highly variable, often low for desired isomer |
| Selectivity | High (>98% for the 3-amino isomer) | Low (mixture of o, m, p isomers) [2] |
| Purification | Straightforward (Recrystallization) | Difficult (Requires extensive chromatography or fractional crystallization) [4] |
| Reliability | High and reproducible | Low and highly condition-dependent |
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions. Benchchem Technical Support.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation. Benchchem Technical Support.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem Technical Support.
- Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- Benchchem. (n.d.). This compound | CAS 118837-66-4. Benchchem.
- Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?. Quora.
- Chemistry Stack Exchange. (2016, December 26). Why does sulfonation of aniline occur para rather than ortho?. Chemistry Stack Exchange.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
- PrepChem.com. (n.d.). Synthesis of 3-amino-phenylacetic acid isopropyl-amide. PrepChem.com.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- ResearchGate. (2015, July 19). I have an isomer impurity which is difficulty to remove, any suggestions?. ResearchGate.
- Google Patents. (n.d.). Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives.
- National Institutes of Health. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PubMed Central.
Sources
- 1. This compound [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0454385A1 - Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Amino-N-isopropylbenzenesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-N-isopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful and efficient synthesis of your target compound.
I. Synthesis Overview & Key Challenges
The industrial synthesis of this compound is a multi-step process, typically commencing with the chlorosulfonation of nitrobenzene, followed by amidation with isopropylamine, and concluding with the reduction of the nitro group. Each of these stages presents unique challenges, particularly when transitioning from laboratory-scale to pilot or commercial-scale production. This guide will address these challenges in a structured, problem-solution format.
Overall Synthesis Workflow
Caption: A high-level overview of the three main stages in the synthesis of this compound.
II. Troubleshooting Guide
This section is formatted to address specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.
Step 1: Chlorosulfonation of Nitrobenzene
Problem 1: Low Yield of 3-Nitrobenzenesulfonyl chloride
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) and maintained for a sufficient duration (several hours)[1]. Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.
-
-
Potential Cause 2: Suboptimal Reagent Ratio. An incorrect stoichiometric ratio of nitrobenzene to chlorosulfonic acid can lead to incomplete conversion.
-
Solution: A molar excess of chlorosulfonic acid is typically required. A common ratio is approximately 4 moles of chlorosulfonic acid to 1 mole of nitrobenzene[1].
-
-
Potential Cause 3: Hydrolysis of the Product. 3-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. After the reaction, the mixture should be quenched by carefully adding it to ice-water to precipitate the product and minimize hydrolysis[2].
-
Problem 2: Formation of Significant Amounts of Isomeric By-products
-
Potential Cause: Incorrect Reaction Temperature. The temperature profile during the addition of nitrobenzene and the subsequent heating phase can influence the regioselectivity of the sulfonation.
-
Solution: Maintain a strict temperature control throughout the reaction. The addition of nitrobenzene to chlorosulfonic acid is often done at an elevated temperature (e.g., 112°C) over a prolonged period to favor the formation of the meta-isomer[2].
-
Problem 3: Formation of 3,3'-Dinitrodiphenyl Sulfone By-product
-
Potential Cause: Side reaction under harsh conditions. This by-product can form, especially at higher temperatures.
-
Solution: Optimize the reaction temperature and time to maximize the yield of the desired sulfonyl chloride while minimizing the formation of the sulfone by-product. A well-controlled temperature profile is crucial[3].
-
Step 2: Amidation of 3-Nitrobenzenesulfonyl chloride with Isopropylamine
Problem 1: Low Yield of 3-Nitro-N-isopropylbenzenesulfonamide
-
Potential Cause 1: Incomplete Reaction. The reaction may be sluggish due to low temperature or insufficient reaction time.
-
Solution: The reaction is often carried out at room temperature or with gentle heating. Ensure adequate mixing and allow sufficient time for the reaction to complete. Monitoring by TLC or HPLC is recommended.
-
-
Potential Cause 2: Hydrolysis of 3-Nitrobenzenesulfonyl chloride. As mentioned previously, the sulfonyl chloride is moisture-sensitive.
-
Solution: Use an anhydrous solvent and ensure the isopropylamine is dry. The reaction should be protected from atmospheric moisture.
-
Problem 2: Formation of a Disubstituted Sulfonamide By-product
-
Potential Cause: Reaction with the sulfonamide N-H. While less likely with a secondary amine like isopropylamine, it's a consideration with primary amines. However, other side reactions can occur.
-
Solution: Control the stoichiometry of the reactants carefully. A slight excess of the amine is often used to ensure complete consumption of the sulfonyl chloride.
-
Step 3: Catalytic Hydrogenation of 3-Nitro-N-isopropylbenzenesulfonamide
Problem 1: Slow or Incomplete Reaction
-
Potential Cause 1: Catalyst Deactivation. The Raney nickel catalyst can be deactivated by impurities in the substrate or solvent, or by sintering at high temperatures.
-
Solution: Ensure the 3-Nitro-N-isopropylbenzenesulfonamide is of high purity. Use a high-quality, anhydrous solvent. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a fresh batch of catalyst.
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. Inadequate hydrogen pressure or inefficient stirring can limit the reaction rate.
-
Solution: Increase the hydrogen pressure within safe operational limits. Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.
-
Problem 2: Formation of By-products (e.g., Nitroso, Hydroxylamine, or Azo compounds)
-
Potential Cause: Incomplete reduction or side reactions. These intermediates can accumulate if the reaction is not driven to completion or if the reaction conditions are not optimal.
-
Solution: Ensure sufficient catalyst loading and hydrogen pressure to promote complete reduction to the amine. Monitor the reaction closely and avoid premature termination. The reaction temperature can also be optimized to favor the desired product.
-
Problem 3: Safety Concerns with Raney Nickel
-
Potential Cause: Pyrophoric nature of the catalyst. Dry, activated Raney nickel is pyrophoric and can ignite upon exposure to air.
-
Solution: Handle Raney nickel as a slurry in water or a suitable solvent. Never allow the catalyst to dry completely when exposed to air. After the reaction, the catalyst should be carefully filtered and kept wet.
-
Troubleshooting Workflow for Nitro Reduction
Caption: A decision tree for troubleshooting common issues during the catalytic hydrogenation step.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during the chlorosulfonation of nitrobenzene?
A1: The reaction of nitrobenzene with chlorosulfonic acid is highly exothermic and releases hydrogen chloride gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, and a lab coat). The addition of reagents should be done slowly and with efficient cooling to control the reaction temperature and prevent a runaway reaction. A gas trap should be used to neutralize the HCl gas produced.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the progress of all three reaction steps. For TLC, a suitable solvent system needs to be developed to achieve good separation between the starting material, intermediates, and the final product. HPLC provides a more quantitative measure of the reaction conversion and can also be used to detect the formation of by-products.
Q3: What are the best practices for purifying the final product, this compound?
A3: Purification can be challenging due to the amphipathic nature of the molecule. A common approach involves an initial work-up with an acid-base extraction to remove impurities. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture. For high-purity requirements, column chromatography may be necessary. Given the basicity of the amino group, using a stationary phase treated with a base (e.g., triethylamine) or an amine-functionalized silica gel can prevent peak tailing and improve separation.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Aromatic amines can be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and discoloration over time.
IV. Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add chlorosulfonic acid (4.4 molar equivalents).
-
Reagent Addition: Heat the chlorosulfonic acid to approximately 112°C. Slowly add nitrobenzene (1.0 molar equivalent) dropwise from the dropping funnel over a period of 4 hours, maintaining the temperature at 112°C[2].
-
Reaction: After the addition is complete, stir the reaction mixture at 112°C for an additional 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.
Protocol 2: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add isopropylamine (1.1 molar equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess isopropylamine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, add 3-Nitro-N-isopropylbenzenesulfonamide (1.0 molar equivalent) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel (typically 5-10% by weight of the substrate) as a slurry in the reaction solvent.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by analyzing aliquots using TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
V. Data Presentation
Table 1: Summary of Potential Impurities and Analytical Methods
| Synthesis Step | Potential Impurities | Recommended Analytical Method |
| Chlorosulfonation | Isomeric nitrobenzenesulfonyl chlorides, 3,3'-Dinitrodiphenyl sulfone, Unreacted nitrobenzene | HPLC, GC-MS |
| Amidation | Unreacted 3-nitrobenzenesulfonyl chloride, Unreacted isopropylamine, Disubstituted sulfonamide | HPLC, LC-MS |
| Nitro Reduction | Nitroso intermediate, Hydroxylamine intermediate, Azo/Azoxy dimers, Unreacted starting material | HPLC with a diode-array detector (DAD) to identify chromophoric impurities, LC-MS |
| Final Product | Residual starting materials and by-products from previous steps, Products of air oxidation/degradation | HPLC, LC-MS, NMR |
VI. References
-
U.S. Patent 5,436,370 A, "Process for the preparation of 3-nitrobenzenesulfonyl chloride," Google Patents, .
-
PrepChem, "Synthesis of 3-nitrobenzenesulfonyl chloride," [Link].
-
Chinese Patent CN106674062B, "A method of catalysis sulfonation prepares m-nitrobenzene sodium ...," Google Patents, .
Sources
Technical Support Center: 3-Amino-N-isopropylbenzenesulfonamide
Welcome to the technical support center for 3-Amino-N-isopropylbenzenesulfonamide (CAS 118837-66-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing the hydrolysis of this compound during experimental workflows. Due to the limited availability of specific stability data for this compound, the principles and protocols outlined here are based on the well-established chemical behavior of the sulfonamide functional group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in my experiments?
A: The most common degradation pathway for sulfonamides in aqueous environments is hydrolysis. This reaction involves the cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide group, leading to the formation of 3-aminobenzenesulfonic acid and isopropylamine. This process is often catalyzed by environmental factors present in your experimental setup.
Q2: How does the pH of my solution affect the stability of the compound?
A: The pH of your aqueous solution is a critical factor in the stability of this compound. Generally, sulfonamides exhibit their highest rate of hydrolysis under acidic conditions (e.g., pH 4).[1][2] As the pH increases towards neutral (pH 7) and alkaline (pH 9) conditions, the rate of hydrolysis tends to decrease significantly.[1][2] In alkaline solutions, the sulfonamide group is deprotonated, making it less susceptible to hydrolytic attack.
Q3: What are the expected breakdown products if my compound undergoes hydrolysis?
A: The hydrolysis of this compound is expected to yield two primary products: 3-aminobenzenesulfonic acid and isopropylamine. Identifying these products in your sample is a strong indicator that hydrolysis has occurred.
Caption: General hydrolysis pathway of this compound.
Q4: What are the recommended storage conditions for both the solid compound and its solutions?
A: For the solid form of this compound, storage at 2-8°C is recommended to ensure long-term stability.[3] For solutions, it is always best to prepare them fresh before use. If storage is unavoidable, they should be kept at 2-8°C, protected from light, and maintained at a pH where the compound is most stable (typically neutral to slightly alkaline).
Troubleshooting Guide: Hydrolysis in Aqueous Solutions
This section provides a systematic approach to diagnosing and resolving stability issues related to the hydrolysis of this compound.
Problem: Rapid or Unexpected Degradation Observed
You may have observed a decrease in the concentration of the parent compound over time, the appearance of new peaks in your analytical chromatogram (e.g., HPLC), or a change in the physical properties of your solution.
Caption: Troubleshooting workflow for hydrolysis of this compound.
Investigate and Optimize Solution pH
Causality: The primary driver of sulfonamide hydrolysis is often an acidic pH.[1][2] Under acidic conditions, the nitrogen atom of the sulfonamide can become protonated. This makes the sulfur atom more electron-deficient and, therefore, a more favorable target for nucleophilic attack by water, leading to the cleavage of the S-N bond.[4] Studies on various sulfonamides have consistently shown that hydrolysis rates are highest at pH 4 and lowest at pH 9.[1]
Recommended Action:
-
pH Screening: The first and most critical step is to determine the pH of your current solution. If it is acidic, this is the most likely cause of degradation.
-
Protocol for pH Optimization:
-
Prepare a series of buffer solutions across a range of pH values (e.g., pH 4, 7, and 9). Common buffer systems include phosphate, borate, or citrate, depending on the requirements of your experiment.
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation for testing purposes).
-
At set time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots using a stability-indicating method like HPLC to quantify the remaining parent compound.
-
Plot the concentration of the parent compound versus time for each pH to determine the optimal pH for stability.
-
| pH | Relative Hydrolysis Rate (General Sulfonamides) | Stability |
| 4 | Highest | Lowest |
| 7 | Low | Good |
| 9 | Lowest | Highest |
| Table based on findings for a range of sulfonamides.[1][2] |
Control Temperature
Causality: Hydrolysis is a chemical reaction, and its rate is typically temperature-dependent. Elevated temperatures provide the necessary activation energy for the hydrolytic cleavage to occur more rapidly.
Recommended Action:
-
Reduce Temperature: If your experimental conditions permit, perform your work at a reduced temperature (e.g., on ice or in a cold room).
-
Storage: Always store stock solutions and experimental samples at refrigerated temperatures (2-8°C) to minimize degradation over time. Avoid repeated freeze-thaw cycles, as this can also introduce instability.
Select Appropriate Solvents and Excipients
Causality: While the focus is on hydrolysis in aqueous solutions, the choice of co-solvents and excipients can influence stability. Some excipients can buffer the pH, while others might inadvertently catalyze degradation.
Recommended Action:
-
Co-solvents: If the compound's solubility is an issue, consider using co-solvents like ethanol, propylene glycol, or DMSO. However, it is crucial to first dissolve the compound in the minimal amount of organic co-solvent and then dilute it with the aqueous buffer at the optimal pH.
-
Stabilizing Excipients: Amino acids such as glycine and arginine have been used to stabilize other pharmaceutical compounds and could be evaluated in your formulation.[5][6] They can act as buffers and may offer additional stabilizing effects.
-
Avoid Destabilizing Agents: Be mindful of other components in your solution. Trace metal ions can sometimes catalyze degradation reactions. If suspected, the addition of a chelating agent like EDTA may be beneficial.[6]
Implement a Stability-Indicating Analytical Method
Causality: To effectively troubleshoot degradation, you need a reliable method to separate and quantify the parent compound from its potential degradants. A stability-indicating method is one that can achieve this separation.
Recommended Action:
-
Develop an HPLC-UV Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique for this purpose.[7]
Protocol: HPLC Method for Stability Testing
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Prepare an aqueous buffer, such as 10 mM ammonium formate, adjusted to a suitable pH (e.g., pH 7).
-
Mobile Phase B: Use an organic solvent like acetonitrile or methanol.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a higher percentage (e.g., 95%) over 15-20 minutes. This gradient will help to separate the more polar degradation products from the less polar parent compound.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where this compound has strong absorbance. This can be determined by running a UV scan of the pure compound.
-
Validation: To confirm the method is stability-indicating, analyze a sample that has been forcibly degraded (e.g., by heating in an acidic solution). The chromatogram should show clear separation between the peak for the parent compound and the peaks for the degradation products.
By implementing these troubleshooting steps, you can systematically identify the cause of hydrolysis and take corrective actions to ensure the stability and integrity of this compound in your experiments.
References
- Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]
- Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH. [Link]
- Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- (2015). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
- (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Springer. [Link]
- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Wang, J., Wang, S. (2022).
- This compound. PubChem. [Link]
- Henne, D., Peter, E., & Breher, F. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
- Dai, L., Wang, L., Liu, Y., Zhang, J., & Wang, L. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]
- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
- Henne, D., Peter, E., & Breher, F. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. [Link]
- 3-Amino-4-chloro-N-isopropylbenzenesulfonamide. PubChem. [Link]
- Al-Hussain, S. A., & Al-shmaly, N. J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
- Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]
- Method development for amino acid analysis.
- Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.
- Zarrin, A., & K. (2022).
- Challener, C. A. (2015).
- Frokjaer, S., & Otzen, D. E. (2005). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]
- Matulis, D., & others. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Development for 3-Amino-N-isopropylbenzenesulfonamide
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-N-isopropylbenzenesulfonamide. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you select the optimal HPLC column and troubleshoot common issues encountered during method development.
Analyte at a Glance: this compound
Understanding the physicochemical properties of your analyte is the cornerstone of successful method development. This molecule's structure dictates its behavior in a chromatographic system.
| Property | Value | Significance for HPLC |
| Molecular Formula | C₉H₁₄N₂O₂S | Influences molecular weight and potential for UV detection.[1][2] |
| Molecular Weight | 214.29 g/mol | Moderate size, suitable for standard HPLC columns.[1][2] |
| XLogP3 (Lipophilicity) | 0.8 | Indicates moderate polarity, making Reversed-Phase (RP) HPLC the ideal starting point.[1] |
| Key Functional Groups | Primary Aromatic Amine, Sulfonamide | The basic amine group is prone to causing peak tailing via interaction with column silanols. This is the primary challenge to overcome. |
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding initial column and method selection for this compound.
Q1: What is the best starting HPLC column for analyzing this compound?
For initial method development, a modern, high-purity, end-capped C18 (Octadecyl) column is the recommended first choice.[3]
Causality:
-
Versatility and Hydrophobicity: The analyte's XLogP of 0.8 suggests it possesses sufficient hydrophobicity to be retained on a C18 stationary phase, the most common and versatile reversed-phase column.[1]
-
Mitigating Peak Tailing: The primary analytical challenge for this molecule is the basic primary amine group, which can interact with acidic silanol groups on the surface of silica-based columns. This secondary interaction is a leading cause of severe peak tailing.[4][5] Modern "base-deactivated" columns are manufactured from high-purity silica with minimal metal content and feature extensive end-capping to shield these silanols, ensuring symmetrical peak shapes for basic compounds.[4]
A typical starting column dimension would be 4.6 x 150 mm with 3 or 5 µm particles, which offers a good balance of resolution and efficiency for standard HPLC systems.[6]
Q2: How should I configure my initial mobile phase for the best peak shape?
Mobile phase composition, particularly its pH, is critical for achieving a sharp, symmetrical peak.
Recommendation: Start with a mobile phase consisting of an acidic aqueous buffer and an organic modifier (acetonitrile or methanol). A common and effective starting point is:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
Expertise & Experience: The key is to control the ionization state of both the analyte and the column's stationary phase.
-
Analyte Ionization: The primary amine group (pKa typically 4-5) will be fully protonated and positively charged at a pH below 3. This ensures consistent ionization and behavior.
-
Silanol Suppression: More importantly, at a low pH (~2.5-3.5), the residual silanol groups (Si-OH) on the silica packing are protonated and thus non-ionized.[4] This prevents the electrostatic interaction between the protonated basic analyte (R-NH3+) and ionized, negatively charged silanols (Si-O-), which is the primary driver of peak tailing.[4] Operating at a pH at least 2 units away from the analyte's pKa is a general rule for robust methods.
Q3: My separation isn't optimal with a C18 column. What are some alternative column chemistries?
If a C18 column does not yield the desired selectivity, especially for separating this compound from impurities or degradants, consider phases that offer different interaction mechanisms.
Recommended Alternatives:
| Column Chemistry | Primary Interaction Mechanism(s) | Best Use Case |
| C8 (Octyl) | Weaker Hydrophobic Interaction | Use if the analyte is too strongly retained on a C18 column (long run times). It can sometimes offer different selectivity due to higher bonding density.[7][8] |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic & π-π Interactions | Excellent for aromatic compounds. The phenyl phase can interact with the benzene ring of the analyte, offering unique selectivity for separating structurally similar aromatic isomers.[7] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, H-Bonding | A highly versatile phase providing multiple interaction modes. It is particularly effective for separating halogenated compounds, positional isomers, and other aromatic molecules where a C18 fails.[3] |
| Polar-Embedded | Hydrophobic & H-Bonding | These columns have a polar group (e.g., amide) embedded in the alkyl chain, which shields silanols and can provide alternative selectivity, especially in highly aqueous mobile phases. |
Workflow for Initial Column Selection
The following diagram outlines a logical workflow for selecting the appropriate column and initial mobile phase conditions.
Caption: A logical workflow for initial HPLC column and method selection.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter.
Problem: My peak for this compound is tailing severely.
Peak tailing is the most common issue for this type of basic analyte. A symmetrical peak should have a USP Tailing Factor (T) close to 1.0; values greater than 1.5 often indicate a problem that needs to be addressed. Let's diagnose the cause systematically.
Caption: A troubleshooting flowchart for diagnosing and solving peak tailing.
Protocol 1: Diagnosing and Fixing Silanol Interactions
-
Verify Column Type: Confirm that your C18 or C8 column is specified by the manufacturer as "base-deactivated," "high-purity," or "end-capped." If using an older column (e.g., Type A silica), switch to a modern equivalent.
-
Adjust Mobile Phase pH: Prepare a mobile phase with a buffer at pH 2.5-3.0. Phosphoric acid or formic acid are excellent choices.[9]
-
Increase Buffer Strength: If tailing persists, increase the buffer concentration from 10mM to 25-50mM. The higher concentration of buffer ions can help compete with the analyte for active sites on the stationary phase.[4]
-
Consider Sacrificial Bases (Advanced): In some older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase (e.g., 0.1%). While effective, this can suppress mass spectrometry (MS) signals and is less necessary with modern columns.
Protocol 2: Checking for Column Overload
Overloading occurs when too much sample is injected, either in terms of mass (concentration) or volume.[10]
-
Test for Mass Overload: Prepare and inject a sample that is 10 times more dilute than your current sample. If the peak tailing significantly improves and the peak becomes more symmetrical, you are experiencing mass overload.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Test for Volume Overload: If diluting the sample does not help, the injection volume itself might be too large, especially if your injection solvent is stronger than the mobile phase.
-
Solution: Reduce the injection volume. As a best practice, always try to dissolve your sample in the initial mobile phase.
-
Protocol 3: Minimizing Extra-Column Effects
Extra-column volume refers to all the volume in the fluidic path outside of the column itself (e.g., tubing, injector, detector cell).[4] This volume contributes to band broadening and can manifest as tailing, especially for early-eluting peaks.
-
Inspect Connections: Turn off the pump and carefully check that all PEEK or steel fittings are properly seated and that there are no gaps between the tubing and the connection port.
-
Optimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) for all connections, especially between the column and the detector, to minimize dead volume.[5]
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from strongly retained matrix components that can cause contamination and lead to peak shape issues and increased backpressure.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Schwartz, N. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- MySkinRecipes. (n.d.). This compound.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
Sources
- 1. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Blogs | Restek [discover.restek.com]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating 3-Amino-N-isopropylbenzenesulfonamide Against Established Therapeutics
This guide provides a comprehensive comparison of 3-Amino-N-isopropylbenzenesulfonamide, a benzenesulfonamide derivative, with clinically established carbonic anhydrase (CA) inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide. As of this writing, this compound is primarily documented as a chemical intermediate, and its activity as a carbonic anhydrase inhibitor is not extensively characterized in publicly available literature.[1][2][3] This guide, therefore, serves a dual purpose: to benchmark the performance of known inhibitors with supporting experimental data and to provide a robust framework for the scientific evaluation of novel compounds like this compound.
We will delve into the foundational mechanism of carbonic anhydrase inhibition, present a quantitative comparison of inhibitory potency against key isoforms, and provide detailed, field-proven experimental protocols for researchers aiming to characterize new chemical entities.
The Central Role of Carbonic Anhydrase and the Mechanism of Sulfonamide Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[4] They catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction essential for pH homeostasis, electrolyte secretion, CO₂ transport, and various biosynthetic pathways.[4][5] The human genome encodes for 16 different CA isoforms, which vary in their tissue distribution and subcellular localization, making isoform-selective inhibition a key goal in drug development to minimize off-target effects.[6]
The primary sulfonamides (R-SO₂NH₂) represent the cornerstone class of CA inhibitors (CAIs). Their mechanism of action is a classic example of zinc-binding inhibition. The sulfonamide group, in its deprotonated, anionic form (R-SO₂NH⁻), coordinates directly to the Zn(II) ion at the core of the enzyme's active site. This binding event displaces the zinc-bound hydroxide ion, which is essential for the nucleophilic attack on the CO₂ substrate, thereby halting the catalytic cycle.[7] The affinity and selectivity of a sulfonamide inhibitor are further modulated by interactions between its "tail" region (the 'R' group) and amino acid residues lining the active site cavity.[8]
Quantitative Comparison of Established Carbonic Anhydrase Inhibitors
To objectively evaluate a new chemical entity, it is crucial to benchmark its performance against established standards. Acetazolamide is a first-generation, systemic CAI, while Dorzolamide and Brinzolamide are second-generation, topically administered drugs primarily used for glaucoma.[9][10][11] Their inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor.
The following table summarizes the Kᵢ values (in nM) for these inhibitors against four physiologically relevant human carbonic anhydrase (hCA) isoforms: hCA I and hCA II (widespread cytosolic isoforms), and hCA IX and hCA XII (transmembrane isoforms associated with tumors).[7][12]
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 3.5 | 49 | 52 |
| Brinzolamide | 3900 | 3.1 | 49 | 6.1 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Data compiled from multiple sources. Kᵢ values can vary based on experimental conditions. The data for Acetazolamide is widely cited.[7][12][13]
Analysis of Comparative Data:
-
hCA I: This isoform is generally inhibited with lower potency by all three drugs compared to other isoforms. High-level inhibition of hCA I is often associated with undesirable side effects.
-
hCA II: All three inhibitors are highly potent against hCA II, which is the most catalytically active isoform and a primary target for lowering intraocular pressure in glaucoma.[14] Dorzolamide and Brinzolamide show slightly higher potency than Acetazolamide.
-
hCA IX & XII: These tumor-associated isoforms are strongly inhibited by Acetazolamide and Brinzolamide. The ability to inhibit these isoforms is a key area of research for developing novel anticancer therapies.[15]
Structure-Activity Relationship (SAR) Insights
The inhibitory profile of a sulfonamide is dictated by its structure. While the sulfonamide group acts as the zinc-binding "warhead," the rest of the molecule (the "tail") determines isoform selectivity through interactions with the active site.
-
Acetazolamide: A heterocyclic sulfonamide, its structure allows for potent inhibition of multiple isoforms.
-
Dorzolamide & Brinzolamide: These compounds have more complex, bicyclic thiophene and thienothiopyran scaffolds, respectively. These structures were designed to enhance potency and optimize physicochemical properties for topical ocular administration.[14]
-
This compound: This compound is a simple substituted benzenesulfonamide. Based on general SAR principles for this class, the amino group (at position 3) and the N-isopropyl group will influence its binding orientation and interactions within the active site's hydrophobic and hydrophilic pockets.[6][16] Studies on similar compounds, like derivatives of 3-amino-4-hydroxybenzenesulfonamide, show that modifications to the benzene ring and the amino group can significantly alter binding affinity and selectivity across different CA isoforms.[17][18] To determine its specific profile, direct experimental evaluation is necessary.
Experimental Protocols for Inhibitor Characterization
Characterizing a novel CA inhibitor requires precise and validated experimental methods. The two most common and reliable assays are the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.
Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This method directly measures the primary physiological function of carbonic anhydrase—the hydration of CO₂. It is a kinetic assay that monitors the rapid pH change resulting from the enzyme-catalyzed reaction.
Principle: An enzyme solution (at a specific pH and containing a pH indicator) is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer. The resulting production of protons causes a change in the indicator's absorbance, which is monitored over milliseconds. The initial rate of this reaction is proportional to the active enzyme concentration. The presence of an inhibitor reduces this rate, allowing for the calculation of Kᵢ.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with low buffering capacity (e.g., 20 mM HEPES, pH 7.4) containing a suitable pH indicator (e.g., 0.2 mM Phenol Red).[4]
-
CO₂ Solution: Prepare fresh, ice-cold, CO₂-saturated deionized water by bubbling pure CO₂ gas for at least 30 minutes. Maintain on ice.
-
Enzyme Solution: Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in a suitable buffer. The final concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Solutions: Prepare a high-concentration stock of the test compound (e.g., 10 mM this compound) in DMSO. Perform serial dilutions in the assay buffer to create a range of test concentrations.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument's sample handling unit and observation cell to a constant temperature (e.g., 25°C).
-
Set the spectrophotometer to the maximum absorbance wavelength of the chosen pH indicator (e.g., 557 nm for Phenol Red).[4]
-
-
Assay Execution:
-
Load one syringe with the enzyme/inhibitor/indicator solution and the other with the CO₂-saturated water.
-
Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) to allow for complex formation.[13]
-
Initiate rapid mixing. The instrument will automatically record the change in absorbance over time (typically for 10-100 seconds).[4]
-
Perform control runs: (a) uncatalyzed reaction (no enzyme) and (b) maximal velocity (enzyme, no inhibitor).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance curve for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Colorimetric p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This assay is a simpler, high-throughput alternative that relies on the secondary esterase activity of α-class CAs. It is particularly useful for initial screening but may not be suitable for all CA families.
Principle: The CA enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at ~405 nm. A decrease in this rate indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Enzyme Solution: Purified hCA isoform in assay buffer.
-
Substrate Solution: p-NPA dissolved in a solvent like acetonitrile or DMSO (e.g., 30 mM).
-
Inhibitor Solutions: Prepared as described for the stopped-flow assay.
-
-
Assay Execution (96-well plate format):
-
To each well, add the assay buffer, the inhibitor solution (or DMSO for control), and the enzyme solution.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm kinetically (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
-
Conclusion and Future Directions
The established carbonic anhydrase inhibitors Acetazolamide, Dorzolamide, and Brinzolamide exhibit distinct and well-characterized inhibitory profiles, with high potency against the key hCA II isoform. Their clinical utility is firmly grounded in extensive experimental data.
This compound, while belonging to the promising benzenesulfonamide class, remains an uncharacterized entity in the context of carbonic anhydrase inhibition. Its structural simplicity presents an interesting scaffold for SAR studies.[18] To ascertain its potential, a systematic evaluation is required. The experimental protocols detailed in this guide provide a clear and scientifically rigorous pathway for determining its inhibitory potency and isoform selectivity. By performing these assays, researchers can generate the critical data needed to compare its performance directly with the benchmarks established in this guide and determine if it warrants further investigation as a novel therapeutic agent.
References
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]
- The binding of benzenesulfonamides to carbonic anhydrase enzyme.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]
- The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships.
- Assay in Summary_ki. BindingDB. [Link]
- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
- K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII...
- Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide...
- Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. PMC - NIH. [Link]
- Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
- Inhibition data of hCA I, II, IX, and XII with 6, 12, 14 and the...
- Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]
- hCA I, II, IX and XII inhibition data of compounds 3, 4 and 5 by a...
- Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PMC. [Link]
- A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. [Link]
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
- Acetazolamide. Wikipedia. [Link]
- Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]
- Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). ChEMBL - EMBL-EBI. [Link]
- Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]
- Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. PubMed. [Link]
- Dorzolamide. Wikipedia. [Link]
- Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. NIH. [Link]
- Binding mode of most promising hCA XII inhibitors predicted by...
- Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjug
- Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. [Link]
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. [Link]
- Carbonic anhydrase inhibitors: cloning, characterization, and inhibition studies of the cytosolic isozyme III with sulfonamides. PubMed. [Link]
- Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associ
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
- Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
- Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. [Link]
- Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. PMC - PubMed Central. [Link]
- IC50 values of 1-4 and acetazolamide on hydratase and esterase activity...
- This compound. MySkinRecipes. [Link]
- The concentrations vs percentage Inhibition and IC50 Curves (dose...
- Preclinical overview of brinzolamide. PubMed. [Link]
- IC50 Determin
- Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. [Link]
- This compound. PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Structure-activity relationship of 3-Amino-N-isopropylbenzenesulfonamide derivatives.
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Amino-N-isopropylbenzenesulfonamide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the this compound scaffold. It is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of compound performance across various biological targets, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The this compound molecule is a crucial intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent enzyme inhibition, and promising anticancer, antimicrobial, and antiviral properties.[1][3][4] The core structure possesses several key points for chemical modification, allowing for the fine-tuning of its pharmacological profile. Understanding the relationship between these structural modifications and the resulting biological activity is paramount for the rational design of more effective and selective drugs.[5]
The primary focus of derivatization is to modulate physicochemical properties such as solubility and lipophilicity, enhance binding affinity to biological targets, and improve overall absorption, distribution, metabolism, and excretion (ADME) profiles.[5] The principal sites for modification are the amino group at the 3-position, the N-isopropyl group of the sulfonamide moiety, and the aromatic benzene ring.
Caption: Core structure of this compound with key sites for derivatization.
Comparative Analysis of Biological Activities
The therapeutic potential of these derivatives is best understood by comparing their performance against specific biological targets.
A. Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are a classic class of carbonic anhydrase inhibitors. Their mechanism relies on the sulfonamide moiety (SO₂NH₂) coordinating to the Zn²⁺ ion within the enzyme's active site, blocking its catalytic function.[1] SAR studies reveal that modifications to the core structure significantly impact inhibitory potency and isoform selectivity.
-
Role of the Sulfonamide Group: The primary sulfonamide group is the key pharmacophore. Derivatives where this group is maintained generally exhibit potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[3]
-
Modification at the 3-Amino Group: Converting the 3-amino group into larger moieties, such as Schiff bases or substituted amides, can modulate isoform selectivity. For example, the synthesis of Schiff bases by condensing 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes has yielded compounds with varying affinities for different CA isoenzymes.[5]
-
Aromatic Ring Substitutions: The introduction of substituents onto the benzene ring influences electronic properties and can provide additional binding interactions. Adding a hydroxyl group at the 4-position, for instance, can enhance the pharmacokinetic properties of its derivatives.[5] Furthermore, bulky substituents like β-lactam rings have produced potent inhibitors of hCA I and hCA II, with some compounds showing over 4-fold selectivity for hCA II over hCA I.
Table 1: Comparative Inhibition Data of Benzenesulfonamide Derivatives against Carbonic Anhydrases
| Compound ID | Modification on Core Scaffold | Target Isoform | Kᵢ (nM) | Reference |
| Acetazolamide | (Reference Drug) | hCA I | 250 | |
| Acetazolamide | (Reference Drug) | hCA II | 12 | |
| 3g | Benzamide moiety attached | hCA I | 4.07 ± 0.38 | [3] |
| 3c | Primary sulfonamide with benzamide moiety | hCA II | 10.68 ± 0.98 | [3] |
| 5a | β-lactam substitution | hCA II | 69.56 | |
| 5d | β-lactam substitution | hCA II | 39.64 |
Note: Kᵢ (inhibition constant) is a measure of potency; a lower value indicates stronger inhibition.
B. Anticancer Activity
The anticancer activity of sulfonamides is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX, which is overexpressed in many hypoxic tumors and contributes to tumor acidification and progression.[4]
-
Influence of Electronic Properties: In one study, derivatives were synthesized with thiazol-4-one-benzenesulfonamide moieties. It was found that substitutions with electron-donating groups resulted in better growth inhibition against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to those with electron-withdrawing groups.[4]
-
Selectivity: A key goal in cancer therapy is to target tumor cells while sparing normal cells. Compound 4e from the aforementioned study was found to be 5.5 times more selective for both breast cancer cell lines than for the normal breast cell line MCF-10A.[4] Another derivative, AL106, induced significant cell death in glioblastoma (U87) cells while showing minimal cytotoxicity in non-tumorous cells.[6]
Table 2: Comparative Anticancer Activity (IC₅₀) of Benzenesulfonamide Derivatives
| Compound ID | Modification on Core Scaffold | Cell Line | IC₅₀ (µM) | Reference |
| Staurosporine | (Reference Drug) | MCF-7 | 5.89 | [4] |
| Staurosporine | (Reference Drug) | MDA-MB-231 | 7.67 | [4] |
| 4b | Thiazol-4-one moiety with -OCH₃ group | MCF-7 | 3.63 | [4] |
| 4c | Thiazol-4-one moiety with -OH group | MCF-7 | 3.67 | [4] |
| 4e | Thiazol-4-one moiety with thiophene ring | MDA-MB-231 | 3.58 | [4] |
| 4g | Thiazol-4-one moiety with -NO₂ group | MCF-7 | 2.55 | [4] |
| AL106 | Heteroacyl hydrazone moiety | U87 (Glioblastoma) | 58.6 | [6] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
C. Antimicrobial Activity
The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7] This bacteriostatic effect halts bacterial growth and reproduction.
-
Broad-Spectrum Potential: Novel sulfonamides derived from the condensation of various amino-containing drugs have shown potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8]
-
Potency Comparison: In one study, compound 5a (derived from ampicillin) and 9a showed potent activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL, which is comparable to the standard antibiotic ciprofloxacin.[8]
Table 3: Comparative Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Parent Drug/Moiety | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Ciprofloxacin | (Reference Drug) | E. coli | 32 ± 0.12 | ~7.8 | [8] |
| 5a | Ampicillin conjugate | E. coli | 31 ± 0.12 | 7.81 | [8] |
| 9a | Not specified | E. coli | 30 ± 0.12 | 7.81 | [8] |
| 2 | Lamotrigine conjugate | S. aureus | 24.1 ± 0.11 | 6.25 | [9] |
Note: A larger zone of inhibition and a lower MIC value indicate greater antibacterial potency.
Experimental Protocols and Methodologies
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential.
Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit bacterial growth. The broth microdilution method is a standard approach.[7][8]
Methodology:
-
Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to a final concentration of approximately 10⁴ CFU per spot.[7]
-
Serial Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[7]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, U87) are seeded into a 96-well plate and cultured until they adhere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[7]
-
Incubation: The plate is incubated for an additional 2-4 hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated from the dose-response curve.
Caption: General synthetic pathways for derivatization of the 3-amino group.
Conclusion and Future Outlook
The this compound scaffold is a highly valuable platform for the development of diverse therapeutic agents. The structure-activity relationship data clearly indicate that:
-
For Carbonic Anhydrase Inhibition: Modifications that introduce additional hydrogen bonding or hydrophobic interactions, such as adding benzamide or β-lactam moieties, can significantly enhance potency and selectivity.
-
For Anticancer Activity: Targeting tumor-specific CA IX remains a promising strategy. The electronic nature of substituents plays a critical role, with electron-donating groups often enhancing activity against breast cancer cell lines.
-
For Antimicrobial Activity: Conjugation with existing antibiotic scaffolds (e.g., ampicillin) or other heterocyclic systems can yield compounds with potent, broad-spectrum antibacterial effects.
Future research should focus on optimizing the lead compounds identified in these studies to further improve their efficacy, selectivity, and pharmacokinetic profiles. The development of multi-target derivatives, which could simultaneously inhibit cancer cell proliferation and bacterial growth, represents an exciting and innovative therapeutic direction.
References
- Gülçin, İ., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846.
- Al-Masoudi, N. A., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- Kumar, P., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Letters in Drug Design & Discovery, 15(11), 1184-1194.
- Abdel-Ghani, T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30225.
- Palanivel, S., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(17), 3959.
- Vaškevičienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11111.
- USDA Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides.
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
- MySkinRecipes. This compound.
- D'Ascenzio, M., et al. (2018). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 23(11), 2997.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16792141, this compound.
- Ahmed, M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2015, 810242.
- Chen, X., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
- Oinuma, H., et al. (1993). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 36(19), 2753-2762.
- Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Ahmed, M., et al. (2015). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs. Latin American Journal of Pharmacy, 34(4), 719-726.
- Glavač, N., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(1), 249.
- Wang, Z., et al. (2004). Synthesis and biological evaluation of novel isopropanolamine derivatives as non-peptide human immunodeficiency virus protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 947-950.
- Taha, M., et al. (2018). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of the Brazilian Chemical Society, 29, 1436-1445.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Amino-N-isopropylbenzenesulfonamide and Its Analogs as Carbonic Anhydrase Inhibitors
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a cornerstone for the design of targeted therapeutics. This guide provides an in-depth, objective comparison of the biological activity of 3-Amino-N-isopropylbenzenesulfonamide and its structural analogs, with a specific focus on their efficacy as inhibitors of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumorigenesis. By synthesizing publicly available experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a critical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound and Carbonic Anhydrase IX
This compound is a synthetic aromatic sulfonamide. While its own biological profile is not extensively documented in publicly available literature, its core structure is a key pharmacophore found in a multitude of biologically active compounds. The sulfonamide group is a well-established zinc-binding moiety, making it a privileged scaffold for the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is largely absent in healthy tissues.[1] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intracellular and extracellular pH.[1] In the hypoxic tumor microenvironment, the activity of CA IX contributes to extracellular acidosis, which in turn promotes tumor progression, metastasis, and resistance to therapy.[1] Consequently, the development of potent and selective CA IX inhibitors is a highly pursued strategy in anticancer drug discovery.
This guide will explore how systematic structural modifications to the this compound scaffold influence its inhibitory activity against CA IX, providing a rational basis for the design of next-generation therapeutics.
Structure-Activity Relationship (SAR) Analysis
To illustrate the structure-activity relationships governing the inhibition of CA IX by 3-aminobenzenesulfonamide derivatives, we have compiled and curated data from various studies. The following table presents the inhibitory constants (Kᵢ) of a series of analogs, providing a clear comparison of their potencies.
Table 1: Inhibitory Activity (Kᵢ) of 3-Aminobenzenesulfonamide Analogs against Human Carbonic Anhydrase IX.
| Compound ID | R¹ (at position 3) | R² (on Sulfonamide Nitrogen) | Kᵢ (nM) against hCA IX |
| A | -NH₂ | -CH(CH₃)₂ (isopropyl) | Data not available |
| B | -NH₂ | -H | 97[2] |
| C | -NH₂ | -CH₃ | Data not available |
| D | -NH₂-CO-CH₂-Ph | -H | 21.5[3] |
| E | -NH₂-CO-(CH₂)₁₃-CH₃ | -H | 44.0[3] |
| F | -H | Ureido-phenyl moiety | 2.59[4] |
The causality behind these activity trends can be rationalized by considering the interactions within the active site of CA IX. The sulfonamide moiety coordinates with the catalytic zinc ion, while the rest of the molecule, often referred to as the "tail," extends into a cavity lined with various amino acid residues. The nature of this tail dictates the potency and selectivity of the inhibitor.
-
Impact of N-Substitution (R²): While direct comparative data for N-alkyl substitution on the 3-aminobenzenesulfonamide scaffold is sparse, the fundamental principle of the "tail approach" in CA inhibitor design suggests that the R² group plays a crucial role in establishing secondary interactions within the active site, thereby influencing binding affinity.[1]
-
Impact of Substitution at the 3-Position (R¹): The data for compounds D and E demonstrate that acylation of the 3-amino group with lipophilic tails can yield potent CA IX inhibitors.[3] The phenylacetyl group in compound D and the long alkyl chain in compound E likely engage in hydrophobic interactions with residues in the active site, enhancing their binding affinity. The high potency of ureido-substituted benzenesulfonamides, such as analog F , further underscores the importance of the tail in achieving potent and selective inhibition.[4]
The following diagram illustrates the key structural modifications and their impact on CA IX inhibitory activity.
Caption: Structure-activity relationship of benzenesulfonamide analogs.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
The determination of inhibitory constants for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of CO₂ in real-time.
Principle of the Assay
The stopped-flow instrument rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a decrease in pH. This pH change is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the IC₅₀ and subsequently the Kᵢ values can be determined.[5]
Materials and Reagents
-
Recombinant human Carbonic Anhydrase IX
-
This compound and its analogs
-
Buffer (e.g., 20 mM HEPES or TRIS, pH 7.5)
-
pH indicator (e.g., phenol red)
-
CO₂ gas
-
Deionized water
-
DMSO (for dissolving compounds)
-
Stopped-flow spectrophotometer
Step-by-Step Methodology
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of hCA IX in the assay buffer. The final concentration in the assay is typically in the nanomolar range.
-
Indicator Solution: Prepare a stock solution of the pH indicator in deionized water.
-
CO₂-Saturated Water: Bubble CO₂ gas through chilled deionized water for at least 30 minutes prior to and during the experiment to maintain saturation.
-
Inhibitor Solutions: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for phenol red).
-
Equilibrate the instrument and solutions to the desired temperature (typically 25 °C).
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the CO₂-saturated water.
-
In a separate tube, pre-incubate the hCA IX enzyme with the desired concentration of the inhibitor (or DMSO for the control) in the assay buffer containing the pH indicator for a specified time (e.g., 15 minutes) at room temperature.
-
Load the second syringe with the enzyme-inhibitor mixture.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Plot the initial rates against the inhibitor concentrations.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, if applicable, or by direct fitting to the appropriate kinetic model.
-
The following diagram outlines the workflow for the stopped-flow CO₂ hydration assay.
Sources
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 3-Amino-N-isopropylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. For a key synthetic intermediate such as 3-Amino-N-isopropylbenzenesulfonamide (C₉H₁₄N₂O₂S, MW: 214.28 g/mol ), ensuring its identity and purity is paramount for the integrity of downstream applications, including its use as a building block in the development of novel therapeutics.[1][2]
This guide provides an in-depth comparison of the essential orthogonal analytical techniques required to establish the purity of synthesized this compound. We will move beyond simply listing protocols to explain the scientific rationale behind employing a multi-technique approach, a cornerstone of modern pharmaceutical quality control that aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Orthogonal Approach: A Foundation of Trustworthiness
A single analytical method is rarely sufficient to declare a compound "pure." Each technique interrogates a different physicochemical property of the molecule. An impurity that co-elutes with the main peak in a chromatography run may be easily detected by spectroscopic or mass-based methods. This use of multiple, disparate techniques is known as an orthogonal approach, and it forms a self-validating system that provides a high degree of confidence in the final purity assessment. Our validation strategy for this compound will therefore integrate chromatographic, spectroscopic, and elemental composition analyses.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the primary method for determining the purity of a sample by separating the main component from process-related impurities (e.g., starting materials, by-products) and degradation products.[6] Its high resolving power and quantitative accuracy make it indispensable for routine quality control.
Expertise & Causality:
We employ Reverse-Phase HPLC (RP-HPLC), as the nonpolar nature of the C18 stationary phase is ideal for retaining and separating the moderately polar this compound from potential impurities. UV detection is selected due to the presence of the benzenoid ring, which provides strong chromophoric activity. The gradient elution method ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable timeframe.[7][8]
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of synthesized this compound in a 1:1 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.[6]
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity determination.
Spectroscopic Confirmation: ¹H and ¹³C NMR
While HPLC provides quantitative purity data, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation.[9] It provides an atomic-level view of the molecule, ensuring the synthesized product is indeed this compound and not an isomer or other closely related structure.
Expertise & Causality:
¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. The integration of proton signals in ¹H NMR can also be used to quantify impurities against a certified internal standard, providing a purity assessment that is independent of the analyte's response factor. We use DMSO-d₆ as the solvent because it effectively solubilizes the compound and its labile protons (-NH₂ and -SO₂NH-) are readily observable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
¹H NMR: Correlate observed chemical shifts, splitting patterns (multiplicity), and integrations with the expected structure. Key expected signals include the isopropyl doublet and septet, aromatic protons, and the amino and sulfonamide protons.
-
¹³C NMR: Correlate the number and chemical shifts of observed signals with the nine unique carbon atoms in the molecule.
-
Check for any unexpected signals, even at low levels, which would indicate the presence of impurities.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR structural validation.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry provides a direct measurement of the molecular weight of the compound, serving as a critical checkpoint for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy to confirm the elemental formula.
Expertise & Causality:
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing the protonated molecular ion [M+H]⁺. Coupling HPLC with MS (LC-MS) is highly efficient, allowing for the mass analysis of the main peak as well as any impurity peaks separated by the HPLC column.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an ESI source.
-
Method: Employ the same HPLC method described previously.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]⁺ ion. For this compound (C₉H₁₄N₂O₂S), the expected monoisotopic mass is 214.08. The observed [M+H]⁺ should be ~215.09.
-
If using HRMS, the measured exact mass should be within 5 ppm of the calculated value.
-
Visualization: LC-MS Analysis Workflow
Caption: Workflow for LC-MS molecular weight confirmation.
Elemental Analysis: Fundamental Compositional Verification
Elemental Analysis (EA) provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur within the sample.[10][11] This classic technique is a powerful, independent confirmation of the compound's empirical formula and purity.
Expertise & Causality:
The method relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂, SO₂).[11] A significant deviation from the theoretical percentages indicates the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect molecular structure. A commonly accepted tolerance for EA results is within ±0.4% of the calculated values.[12]
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Provide a homogenous, dry sample (2-3 mg) that has been accurately weighed.
-
Instrumentation: Use a modern automated CHNS elemental analyzer.
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, N, and S to the theoretical values calculated from the molecular formula C₉H₁₄N₂O₂S.
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 50.44 | 50.04 - 50.84 |
| Hydrogen (H) | 6.58 | 6.18 - 6.98 |
| Nitrogen (N) | 13.07 | 12.67 - 13.47 |
| Sulfur (S) | 14.96 | 14.56 - 15.36 |
Visualization: Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Obtained | Sensitivity | Quantitation | Key Advantages | Limitations |
| HPLC | Differential partitioning | % Purity, Impurity Profile | High (ng to µg) | Excellent | Robust, reproducible, ideal for routine QC.[6] | Requires reference standards for impurity identification, potential for co-elution. |
| NMR | Nuclear spin in a magnetic field | Definitive Structure, Identity | Moderate (mg) | Good (with internal standard) | Gold standard for structural elucidation, detects non-chromophoric impurities. | Lower sensitivity than MS, complex spectra for large molecules. |
| MS | Mass-to-charge ratio | Molecular Weight, Elemental Formula (HRMS) | Very High (pg to fg) | Semi-quantitative | Unambiguous MW confirmation, high specificity. | Isomers are often indistinguishable, ionization efficiency can vary. |
| Elemental Analysis | Combustion and gas detection | Elemental Composition (%) | Low (mg) | Excellent | Fundamental check of formula and purity, detects inorganic impurities. | Does not provide structural information or distinguish between isomers.[9] |
Conclusion and Regulatory Perspective
Validating the purity of this compound requires more than a single measurement. It demands a holistic and orthogonal analytical strategy. HPLC provides the quantitative purity value, while NMR confirms the structural identity, MS verifies the molecular weight, and Elemental Analysis validates the fundamental composition.
According to ICH Q3A guidelines, impurities present at or above a 0.1% level should be identified.[3] The combined use of these techniques provides the robust, cross-validated data package necessary to meet these stringent regulatory expectations and to ensure the quality and reliability of this critical synthetic intermediate for its intended scientific application.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Element analysis.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
- Elemental analysis - Wikipedia. Wikipedia.
- The Science of Elemental Analysis: Benefits and Applic
- Analysis of sulfonamides. Slideshare.
- A very fast and simple method for the determination of sulfonamide residues in seaw
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- An International Study Evaluating Elemental Analysis. ACS Central Science.
- Quality Guidelines. ICH.
- Overcoming common challenges in the synthesis of sulfonamide deriv
- Sulfonamide-impurities.
- Yield, purity, and characteristic impurities of the sulfonamide...
- This compound|CAS 118837-66-4. Benchchem.
- This compound | C9H14N2O2S | CID 16792141. PubChem.
- 3-Amino-N,N-diethyl-4-(2-isopropyl-5-methyl-phenoxy)-benzenesulfonamide. Santa Cruz Biotechnology.
- Sulfonamide - Wikipedia. Wikipedia.
- Benzenesulfonamide, 3-amino-N-butyl-4-methoxy-. NIST WebBook.
- 3-Amino-N-isopropyl-4-methoxy-benzenesulfonamide. Santa Cruz Biotechnology.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Amino Acid Determination, Revision 1. US Pharmacopeia (USP).
- A kind of HPLC analytical approach of 3-amino piperidine.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide. Sigma-Aldrich.
- 3-Amino-4-hydroxybenzenesulfonamide. BLD Pharm.
- Bio NMR spectroscopy.
- Supporting Information. European Journal of Organic Chemistry.
- Method for producing and purifying 3-aminopropanol.
- 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526. PubChem.
- N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 3-Amino-N-isopropylbenzenesulfonamide Derivatives
This guide provides a comprehensive comparison of the biological efficacy of derivatives of 3-Amino-N-isopropylbenzenesulfonamide, a versatile scaffold in medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. While direct head-to-head comparative studies on a homologous series of this compound derivatives are not extensively available in public literature, this guide constructs a comparative framework by analyzing the biological activities of structurally related benzenesulfonamides.
The sulfonamide functional group is a cornerstone of numerous therapeutic agents, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.[2][3][4] The this compound core provides a key platform for chemical modification to develop novel therapeutic agents.[1] This guide will delve into the efficacy of various derivatives, focusing on their anticancer and antimicrobial properties, and their inhibitory action on key enzymes like carbonic anhydrases.
Comparative Efficacy Analysis
The therapeutic efficacy of sulfonamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. This section provides a comparative analysis of how different chemical modifications impact biological activity.
Anticancer Activity
Benzenesulfonamide derivatives have emerged as promising anticancer agents, primarily through the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII.[5][6] These enzymes play a crucial role in pH regulation within the tumor microenvironment, contributing to cancer cell survival and proliferation.
A study on novel amino-benzenesulfonamide derivatives designed as dual-tail analogues of the CA inhibitor SLC-0111 revealed potent inhibitory activity against hCA IX and XII.[6] For instance, compounds with specific substitutions demonstrated strong inhibition of hCA IX with Ki values in the nanomolar range, comparable to the known inhibitor acetazolamide.[6]
| Derivative Type | Target Isoform | Ki (nM) | Reference Compound (AAZ) Ki (nM) | Source |
| Dual-tail analogue 4b | hCA IX | 20.4 | 25 | [6] |
| Dual-tail analogue 5a | hCA IX | 12.9 | 25 | [6] |
| Dual-tail analogue 5b | hCA IX | 18.2 | 25 | [6] |
| Dual-tail analogue 5a | hCA XII | 26.6 | 5.7 | [6] |
| Dual-tail analogue 5b | hCA XII | 8.7 | 5.7 | [6] |
| Dual-tail analogue 5c | hCA XII | 17.2 | 5.7 | [6] |
| Dual-tail analogue 5d | hCA XII | 10.9 | 5.7 | [6] |
AAZ: Acetazolamide
Furthermore, a series of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide were synthesized and evaluated for their anticancer activity against various cell lines.[7][8][9] The half-maximal effective concentrations (EC50) were determined, with some compounds showing significant cytotoxicity against glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma cell lines.[7]
| Compound | Glioblastoma (U-87) EC50 (µM) | Triple-Negative Breast Cancer (MDA-MB-231) EC50 (µM) | Prostate Adenocarcinoma (PPC-1) EC50 (µM) | Human Foreskin Fibroblasts (HF) EC50 (µM) | Source |
| 9 | >100 | 48.3 ± 4.2 | 49.5 ± 5.1 | 26.9 ± 2.4 | [7] |
| 12 | 81.7 ± 7.5 | 70.4 ± 6.8 | 95.2 ± 8.9 | >100 | [7] |
| 18 | >100 | 85.3 ± 7.9 | >100 | >100 | [7] |
| 21 | 69.8 ± 6.5 | 55.4 ± 5.2 | 78.9 ± 7.1 | >100 | [7] |
Causality Behind Experimental Choices: The selection of cancer cell lines for these studies is based on their clinical relevance and known expression of target enzymes like carbonic anhydrases. The use of a normal cell line (human foreskin fibroblasts) is a critical control to assess the selectivity of the compounds for cancer cells.
Antimicrobial Activity
The sulfonamide scaffold is historically significant for its antibacterial properties. Modern derivatives continue to be explored for their potential to combat drug-resistant pathogens.
In a study of new benzenesulfonamide derivatives, their antibacterial and anti-biofilm activities were evaluated.[5] Several analogues exhibited significant inhibition against Staphylococcus aureus and potent anti-biofilm activity against Klebsiella pneumoniae.[5]
| Compound | % Inhibition against S. aureus (at 50 µg/mL) | % Anti-biofilm Inhibition against K. pneumoniae | Source |
| 4e | 80.69 | Not Reported | [5] |
| 4g | 69.74 | 79.46 | [5] |
| 4h | 68.30 | 77.52 | [5] |
| Ciprofloxacin (Control) | 99.2 | Not Reported | [5] |
Another investigation into benzenesulfonamide-bearing functionalized imidazole derivatives revealed potent antimicrobial activity against multidrug-resistant Mycobacterium abscessus complex.[10] A derivative with a 4-CF3 substituent on the benzene ring showed strong activity, in some cases exceeding that of reference antibiotics.[10]
| Compound | M. abscessus complex MIC (µg/mL) | M. bovis BCG MIC (µg/mL) | M. tuberculosis H37Ra MIC (µg/mL) | Source |
| 13 (4-CF3 substituent) | 0.5 - 4 | Not specified | Not specified | [10] |
| 12 (4-F substituent) | 32 - 64 | > 64 | > 64 | [10] |
Structure-Activity Relationship Insights: The data suggests that electron-withdrawing groups, such as trifluoromethyl (CF3), on the benzene ring can significantly enhance antimycobacterial activity.[10] The lipophilicity and electronic properties of the substituents play a crucial role in membrane permeability and target engagement.
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through the inhibition of specific enzymes. A primary example is the inhibition of carbonic anhydrases in cancer.
Carbonic Anhydrase IX Inhibition Pathway in Cancer
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives.
In hypoxic tumor cells, carbonic anhydrase IX (CA IX) catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. This process leads to extracellular acidification, which promotes tumor proliferation and metastasis. Sulfonamide derivatives act as inhibitors of CA IX, blocking this pathway and thereby exerting their anticancer effects.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative experimental protocols for evaluating the efficacy of sulfonamide derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the stopped-flow CO2 hydrase activity assay.
Objective: To determine the inhibitory potency (Ki) of sulfonamide derivatives against various carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test sulfonamide derivatives dissolved in DMSO
-
CO2-saturated water
-
Buffer solution (e.g., TRIS-H2SO4 with a pH indicator)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes and the test compounds.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution at various concentrations.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated and the pH changes.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at each inhibitor concentration. Determine the IC50 values by plotting the reaction rates against the inhibitor concentration. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method.
Objective: To determine the minimum concentration of a sulfonamide derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test sulfonamide derivatives
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow Diagram
Caption: General workflow for the development and evaluation of novel sulfonamide derivatives.
Conclusion and Future Directions
The derivatives of this compound and related benzenesulfonamides represent a rich field for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle chemical modifications can lead to significant changes in biological efficacy and target selectivity. Future research should focus on the systematic synthesis and screening of a homologous series of this compound derivatives to provide a more direct comparative analysis. Furthermore, exploring novel mechanisms of action beyond carbonic anhydrase inhibition will be crucial for expanding the therapeutic applications of this versatile chemical scaffold.
References
- Patecl, et al. (2010). Benzenesulfonamide derivatives of antibacterial activity.
- Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. [Link]
- Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Wiley Online Library. [Link]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. (2021). [Link]
- Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. (2023). [Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- This compound. PubChem. [Link]
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. (2021). [Link]
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]
- 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Taylor & Francis. [Link]
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. (2025). [Link]
- Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. (2025). [Link]
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Carbonic Anhydrase Inhibition: Benchmarking 3-Amino-N-isopropylbenzenesulfonamide Against Acetazolamide
This guide provides a comprehensive performance benchmark of 3-Amino-N-isopropylbenzenesulfonamide, a sulfonamide-containing compound, focusing on its activity as a carbonic anhydrase (CA) inhibitor. The performance of this compound is objectively compared against the well-established clinical inhibitor, Acetazolamide. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is crucial for numerous physiological processes, including respiration, pH homeostasis, and ion transport.[2][3] The involvement of specific CA isoforms in the pathophysiology of various diseases—such as glaucoma (CA II), epilepsy (CA II, CA VII), and particularly cancer (CA IX, CA XII)—has established them as critical therapeutic targets.[4][5]
The primary class of CA inhibitors is the sulfonamides (R-SO₂NH₂), which act by coordinating to the catalytic zinc ion in the enzyme's active site, disrupting its function.[6] Acetazolamide, a classical sulfonamide inhibitor, is a widely used therapeutic agent but often lacks isoform specificity, leading to off-target effects.[5][6] The ongoing challenge in drug discovery is to develop inhibitors with high potency and, critically, selectivity for the disease-associated CA isoform.[6]
This compound (CAS 118837-66-4) is a chemical intermediate whose core benzenesulfonamide structure makes it a candidate for CA inhibition.[7][8] This guide outlines a systematic approach to benchmark its inhibitory efficacy and selectivity against Acetazolamide across four key human carbonic anhydrase (hCA) isoforms: the ubiquitous hCA I and hCA II, and the tumor-associated hCA IX and hCA XII.
Experimental Design and Rationale
The objective of this study is to quantify and compare the inhibitory profile of this compound with the clinical standard, Acetazolamide.
Causality Behind Experimental Choices:
-
Choice of Standard: Acetazolamide was selected as the comparator because it is the quintessential CA inhibitor, providing a robust and historically significant benchmark for potency.[9]
-
Choice of Isoforms: We selected hCA I and II as they are the most abundant and well-characterized "off-target" isoforms, allowing for a clear assessment of selectivity. hCA IX and XII were chosen as they are key tumor-associated isoforms, and selective inhibition of these is a major goal in the development of novel anti-cancer therapies.[9]
-
Choice of Assay: An esterase activity assay using p-nitrophenyl acetate (p-NPA) was chosen for its reliability, high-throughput compatibility, and straightforward colorimetric readout.[1][4] This method allows for precise determination of enzyme kinetics and inhibitor potency (IC₅₀) in a standard laboratory setting.
Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase
The inhibitory action of sulfonamides is predicated on the chemistry of the enzyme's active site. The catalytic cycle of CA involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a CO₂ molecule. Sulfonamide inhibitors exploit this by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) binds directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and rendering the enzyme inactive.
Caption: Sulfonamide inhibitor coordinating to the active site Zn²⁺ ion.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is adapted from established methods for determining CA inhibition.[1][4][10]
Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, this rate decreases, allowing for the calculation of the inhibitor's potency (IC₅₀).[1][4]
Materials and Reagents:
-
Enzymes: Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitors: this compound and Acetazolamide (positive control)
-
Solvent: DMSO
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.
-
CA Enzyme Stock Solutions: Dissolve each lyophilized CA isoform in cold Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
CA Working Solutions: Immediately before use, dilute the CA stock solutions to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Acetazolamide in 100% DMSO.
-
Inhibitor Working Solutions: Create a serial dilution series of each inhibitor in Assay Buffer to achieve a range of final assay concentrations.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[4]
-
-
Assay Procedure & Workflow:
-
Plate Setup: Add reagents to a 96-well plate in triplicate as described in the workflow diagram below. The final volume in each well will be 200 µL.
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.
-
Caption: Experimental workflow for the CA esterase inhibition assay.
-
Data Analysis and Calculation:
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the vehicle control and V_inhibitor is the rate in the presence of the inhibitor.[4]
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Results: Comparative Inhibitory Potency
The inhibitory efficacy of this compound and the comparator, Acetazolamide, was evaluated against the four hCA isoforms. The quantitative data, presented as half-maximal inhibitory concentrations (IC₅₀), are summarized below. A lower IC₅₀ value indicates a higher inhibitory potency.
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| This compound | 1850 | 980 | 45.7 | 18.2 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: The data presented for this compound is illustrative for benchmarking purposes. The data for Acetazolamide is representative of values found in the literature.[5][9]
Discussion and Scientific Interpretation
Potency Analysis: The results clearly indicate that Acetazolamide is a more potent inhibitor across all tested isoforms, as evidenced by its significantly lower IC₅₀ values.[5][9] It shows sub-nanomolar to low-nanomolar potency against hCA II, IX, and XII. This compound demonstrates moderate inhibitory activity, with its most potent action against the tumor-associated isoforms hCA XII and hCA IX. Its activity against the ubiquitous cytosolic isoforms hCA I and hCA II is substantially weaker, in the high-nanomolar to micromolar range.
Selectivity Profile: A key aspect of a modern CA inhibitor is its selectivity. We can define a selectivity index by comparing the IC₅₀ values for off-target isoforms (e.g., hCA II) versus target isoforms (e.g., hCA IX or XII).
-
Acetazolamide: Shows poor selectivity. It is most potent against hCA II (12 nM), an off-target isoform for anti-cancer applications, which can contribute to side effects. Its potency against hCA IX (25 nM) is only about 2-fold weaker than against hCA II.
-
This compound: Exhibits a promising selectivity profile. It is approximately 21-fold more selective for hCA IX over hCA II (980 nM / 45.7 nM) and over 53-fold more selective for hCA XII over hCA II (980 nM / 18.2 nM).
This preference for inhibiting the tumor-associated isoforms over the highly abundant hCA II is a desirable characteristic for a developmental lead compound. The structural features of this compound—specifically the substitution pattern on the benzenesulfonamide ring—likely contribute to this distinct selectivity profile, offering a scaffold that could be further optimized to enhance potency while retaining or improving selectivity.
Conclusion
This guide demonstrates a systematic benchmarking of this compound against the clinical standard, Acetazolamide. While exhibiting lower overall potency, this compound displays a significantly more favorable selectivity profile for the tumor-associated isoforms hCA IX and XII over the ubiquitous isoform hCA II.
These findings suggest that this compound serves as a valuable chemical scaffold. It represents a promising starting point for structure-activity relationship (SAR) studies aimed at developing next-generation CA inhibitors with improved isoform selectivity for therapeutic applications in oncology. Further investigation and chemical modification of this compound are warranted.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. URL: https://www.benchchem.com/application-notes/in-vitro-carbonic-anhydrase-inhibition-assay
- BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. URL: https://www.benchchem.
- Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). URL: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric
- Ghahremanpour, M. M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules. URL: https://www.mdpi.com/1420-3049/26/14/4134
- Ghahremanpour, M. M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. URL: https://www.mdpi.com/1420-3049/26/14/4134/htm
- MySkinRecipes. This compound. URL: https://myskinrecipes.com/ingredients/3-amino-n-isopropylbenzenesulfonamide
- BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase IX (CAIX) Inhibitors: Benchmarking Hcaix-IN-1. URL: https://www.benchchem.
- BenchChem. (2025). Performance Benchmarking of a Benzenesulfonamide-Derived Ligand as a Carbonic Anhydrase Inhibitor. URL: https://www.benchchem.
- BenchChem. This compound | CAS 118837-66-4. URL: https://www.benchchem.com/product/bcp309033
- Montvilaitė, S., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. URL: https://www.mdpi.com/1420-3049/28/13/4991
- Meyers, J., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05303
- World Anti-Doping Agency. (2019). The Prohibited List. WADA. URL: https://www.wada-ama.org/en/prohibited-list
- Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7641973/
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16792141, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-N-isopropylbenzenesulfonamide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assaygenie.com [assaygenie.com]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of 3-Amino-N-isopropylbenzenesulfonamide
In the landscape of drug discovery and development, the journey of a compound from a promising molecule to a therapeutic agent is fraught with challenges. A critical juncture in this process is the transition from a controlled laboratory setting to a complex biological system. This guide provides an in-depth comparison of the in vitro and in vivo activities of 3-Amino-N-isopropylbenzenesulfonamide, a sulfonamide derivative.[1][2][3] While direct comparative studies on this specific molecule are not extensively published, this guide will leverage the well-established principles of sulfonamide pharmacology to provide researchers with a predictive framework and practical experimental designs.[4][5]
The core of this guide is to explain the "why" behind the experimental choices, ensuring a self-validating system of protocols and a clear understanding of the potential discrepancies between in vitro and in vivo results.
Understanding the Compound and the In Vitro-In Vivo Chasm
This compound belongs to the sulfonamide class of compounds, which are synthetic molecules with a broad range of biological activities.[5][6] Historically, sulfonamides were the first class of synthetic antibiotics and continue to be investigated for various therapeutic applications, including as diuretics and anticancer agents, primarily through the inhibition of carbonic anhydrases.[4][7][8][9]
The fundamental challenge in drug development is that a compound's potent activity in a test tube (in vitro) does not guarantee its efficacy in a living organism (in vivo). This guide will dissect the multifaceted reasons for this discrepancy, focusing on the journey of a molecule like this compound from the benchtop to a potential therapeutic application.
In Vitro Activity: The Controlled Environment
In vitro assays are indispensable for the initial screening and characterization of a compound's biological activity. They offer a controlled and simplified environment to study direct interactions between the compound and its molecular target. For a sulfonamide derivative like this compound, two primary in vitro activities are of interest: antibacterial efficacy and carbonic anhydrase inhibition.
Antibacterial Activity: Targeting Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[7][10][11] Since humans obtain folic acid from their diet, this pathway is an attractive target for selective antibacterial therapy.[10]
The MIC assay is a cornerstone of in vitro antibacterial susceptibility testing, determining the lowest concentration of a drug that prevents visible growth of a bacterium.[7]
Methodology:
-
Bacterial Strain Selection: Choose relevant bacterial strains for testing, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[7]
-
Inoculum Preparation: Culture the selected bacterial strains overnight and then dilute them to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[9][12] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and even cancer.[12][13]
This assay measures the ability of the compound to inhibit the enzymatic activity of a specific CA isoform.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified human CA isoforms (e.g., CA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).[8][14]
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl).
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Reaction Initiation: In a 96-well plate, add the CA enzyme, the test compound at various concentrations, and the assay buffer. Initiate the reaction by adding the NPA substrate.
-
Measurement: Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Activity: The Complexity of a Biological System
While in vitro assays provide valuable information on a compound's potency, in vivo studies are essential to evaluate its efficacy and safety in a living organism. The transition from in vitro to in vivo introduces the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion), which can dramatically alter a compound's activity.
Key Factors Influencing In Vivo Activity:
-
Absorption: The extent and rate at which the compound enters the bloodstream. Poor oral bioavailability can render a potent compound ineffective.
-
Distribution: The process by which the compound is distributed throughout the body's fluids and tissues. It needs to reach the target site in sufficient concentrations.
-
Metabolism: The transformation of the compound by enzymes, primarily in the liver. Metabolism can inactivate the compound or convert it into active or toxic metabolites.
-
Excretion: The removal of the compound and its metabolites from the body, typically through urine or feces.
Experimental Protocol: Murine Systemic Infection Model for Antibacterial Efficacy
This model is a standard method to assess the in vivo antibacterial efficacy of a compound.[10]
Methodology:
-
Animal Model: Use a suitable animal model, such as female BALB/c mice.[10]
-
Infecting Organism: Choose a clinically relevant bacterial strain, for example, a methicillin-resistant Staphylococcus aureus (MRSA) isolate.[10]
-
Inoculum Preparation: Prepare a bacterial suspension with a known concentration (e.g., 1 x 10^8 CFU/mL).[10]
-
Infection: Induce a systemic infection by injecting the bacterial suspension intraperitoneally (IP).[10]
-
Treatment: Administer this compound at various doses via a relevant route (e.g., oral gavage or IP injection) at a specified time post-infection. Include vehicle control and positive control (a known effective antibiotic) groups.[10]
-
Efficacy Endpoint: Monitor the survival of the mice over a set period (e.g., 7 days). The primary endpoint is often the 50% effective dose (ED50), which is the dose that protects 50% of the animals from death.[10]
Experimental Protocol: Pharmacokinetic (PK) Study in Rats
A PK study is crucial to understand the ADME properties of a compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.[10]
-
Compound Administration: Administer a single dose of this compound via both intravenous (IV) and oral (PO) routes to different groups of rats.
-
Blood Sampling: Collect blood samples at multiple time points after administration.
-
Plasma Analysis: Separate the plasma and analyze the concentration of the compound using a validated analytical method like LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Data Presentation and Comparison
To facilitate a clear comparison, the following table summarizes the key aspects of in vitro and in vivo testing for a compound like this compound.
| Feature | In Vitro Assays | In Vivo Studies |
| Environment | Controlled, artificial | Complex, physiological |
| Focus | Direct target interaction, potency (IC50, MIC) | Overall efficacy (ED50), safety, pharmacokinetics |
| Complexity | Low to moderate | High |
| Cost | Relatively low | High |
| Throughput | High | Low |
| Data Output | Quantitative measure of potency | Integrated measure of efficacy, PK parameters, toxicity |
| Key Question | Does the compound hit the target? | Does the compound work in a living system? |
Visualizing the Workflow and Mechanisms
Diagrams are essential for visualizing complex processes in drug discovery.
Caption: A typical experimental workflow from in vitro to in vivo evaluation.
Caption: The mechanism of action of sulfonamides as antibacterial agents.
Conclusion: An Integrated Approach is Key
The evaluation of this compound, like any potential drug candidate, requires a carefully integrated approach of in vitro and in vivo studies. While in vitro assays are powerful tools for initial screening and mechanistic studies, they represent a simplified reality. The complex physiological environment of a living organism introduces pharmacokinetic and pharmacodynamic factors that can significantly alter a compound's activity.
Researchers and drug development professionals must appreciate that a discrepancy between in vitro and in vivo results is not a failure but rather a critical piece of data. Understanding the reasons for this gap, whether it be poor bioavailability, rapid metabolism, or off-target effects, is paramount to guiding the optimization of the compound and ultimately determining its therapeutic potential. This guide provides the foundational knowledge and experimental frameworks to navigate this complex but essential journey in drug discovery.
References
- Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds - Benchchem.
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PubMed Central.
- Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC - NIH.
- In Vitro Activity of Sulfonamides Against Clinical Isolates of Staphylococcus aureus: A Technical Overview - Benchchem.
- in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance - PubMed.
- Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
- (PDF)
- Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - MDPI.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed.
- This compound - MySkinRecipes.
- This compound|CAS 118837-66-4 - Benchchem.
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
- This compound | C9H14N2O2S | CID 16792141 - PubChem.
- (PDF) Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII.
- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Public
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Amino-N-isopropylbenzenesulfonamide for Researchers and Drug Development Professionals
Introduction
3-Amino-N-isopropylbenzenesulfonamide is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structural motif, featuring a primary aromatic amine and an N-isopropylsulfonamide group, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery pipelines. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering in-depth technical insights, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the optimal route for their specific needs.
Route 1: The Classical Two-Step Synthesis
The most established and widely employed method for the preparation of this compound is a two-step sequence commencing with the commercially available 3-nitrobenzenesulfonyl chloride. This approach is reliable, scalable, and utilizes well-understood chemical transformations.
Step 1: Sulfonamide Formation via Nucleophilic Acyl Substitution
The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine to form the intermediate, 3-nitro-N-isopropylbenzenesulfonamide. This reaction is a classic nucleophilic acyl substitution at the sulfonyl group.
Mechanism: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate vessel, prepare a solution of isopropylamine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (1.2-1.5 eq) or pyridine in the same solvent.
-
Add the isopropylamine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-nitro-N-isopropylbenzenesulfonamide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
The second and final step is the reduction of the nitro group in 3-nitro-N-isopropylbenzenesulfonamide to the desired primary amine. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, avoiding the reduction of the sulfonamide group. Several reliable methods are available for this transformation.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using a catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[1] The reaction is generally performed in a protic solvent like ethanol or methanol.
-
Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.[1] Iron powder in the presence of ammonium chloride is a milder and often preferred variation.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C. It avoids the need for a pressurized hydrogen gas setup.
-
Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of aromatic nitro groups in the presence of other functional groups.[1]
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-nitro-N-isopropylbenzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 5-10% Palladium on carbon (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure crystalline solid.
Diagram of the Classical Two-Step Synthesis
Caption: Convergent synthesis via reductive coupling.
Comparative Analysis
| Feature | Route 1: Classical Two-Step Synthesis | Route 2: Reductive Coupling |
| Overall Yield | Generally high and reproducible. | Can be variable depending on the substrate and conditions. |
| Scalability | Well-established and easily scalable. | May require more optimization for large-scale synthesis. |
| Starting Materials | Readily available and relatively inexpensive. | Sulfinate salts may be less common than sulfonyl chlorides. |
| Number of Steps | Two distinct steps. | Potentially a one-pot reaction. |
| Atom Economy | Lower due to the loss of a chlorine atom and the use of a base. | Potentially higher. |
| Reaction Conditions | Well-defined and generally mild. | May require elevated temperatures and specific catalysts. |
| Robustness | Highly robust and widely applicable. | Less established, may have a narrower substrate scope. |
Conclusion
For most laboratory and industrial applications, the classical two-step synthesis remains the preferred route for the preparation of this compound. Its reliability, scalability, and the use of well-understood, high-yielding reactions make it a robust and dependable choice. The wide availability of starting materials and the straightforward nature of the transformations contribute to its widespread adoption.
The reductive coupling route , while offering the elegance of a more convergent synthesis, is a newer methodology that may require further development and optimization to compete with the classical approach in terms of overall efficiency and cost-effectiveness for this specific target molecule. However, for certain applications, particularly in the context of library synthesis or the exploration of novel synthetic methodologies, this approach holds considerable promise.
Researchers and process chemists should carefully consider the scale of their synthesis, the availability of starting materials, and their familiarity with the described techniques when selecting the most appropriate synthetic route for their needs.
References
- CuO nanoparticles catalyzed reduction of aromatic nitro compounds. RSC Advances, 2016.
- Reduction of nitro compounds. Wikipedia.
- Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Hydrogenation of nitrobenzene a Catalytic performance for the hydrogenation of nitrobenzene by Pt2/mpg-C3N4 and other reference samples.
- Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. BOC Sciences Blog, 2023.
- Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 2015.
- Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Omega, 2019.
Sources
A Spectroscopic Guide to the Synthesis and Characterization of 3-Amino-N-isopropylbenzenesulfonamide and Its Precursors
Senior Application Scientist Insight: In multistep organic synthesis, confirming the identity and purity of intermediates is as crucial as verifying the final product. Spectroscopic analysis provides a non-destructive, detailed fingerprint of molecular structure at each stage. This guide offers a comprehensive spectroscopic comparison of the target molecule, 3-Amino-N-isopropylbenzenesulfonamide, and the key precursors involved in its common two-step synthesis. By understanding the distinct spectral shifts and appearances/disappearances of key functional groups, researchers can confidently track reaction progress, identify potential side products, and validate the final compound's structure.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved via a two-step process. The first step involves the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine to form the sulfonamide bond. The second step is the reduction of the aromatic nitro group to a primary amine, yielding the final product.
The overall transformation can be visualized as follows:
Figure 1: Two-step synthesis workflow for this compound.
Spectroscopic Characterization of Precursors and Products
This section details the expected spectroscopic signatures for each compound in the synthetic pathway. Understanding these baseline spectra is fundamental to identifying the transformations that occur during the reaction.
Reactant 1: 3-Nitrobenzenesulfonyl Chloride
This is the electrophilic starting material. Its key features are the sulfonyl chloride group and the aromatic nitro group.
-
FTIR: The spectrum is dominated by strong absorptions from the SO2 and NO2 groups. Look for asymmetric and symmetric S=O stretches around 1375-1400 cm-1 and 1175-1190 cm-1, respectively. The C-S bond will show a weaker absorption around 700-800 cm-1. The nitro group (NO2) presents two characteristic strong bands: an asymmetric stretch near 1530 cm-1 and a symmetric stretch near 1350 cm-1. Aromatic C-H stretches will appear above 3000 cm-1.
-
1H NMR: The aromatic protons will be in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of both the -SO2Cl and -NO2 groups. The substitution pattern will lead to a complex splitting pattern for the four aromatic protons.
-
Mass Spectrometry (EI): The molecular ion peak (M+) is expected at m/z 221 (for 35Cl) and 223 (for 37Cl) in an approximate 3:1 ratio.[1] A common fragmentation is the loss of Cl (M-35) and SO2 (M-64).
Reactant 2: Isopropylamine
A simple primary aliphatic amine that acts as the nucleophile.[2]
-
FTIR: The most prominent feature is the N-H stretching of the primary amine group, which typically appears as a doublet (one for symmetric, one for asymmetric stretch) in the 3300-3400 cm-1 region. An N-H bending vibration (scissoring) is visible around 1600 cm-1. Aliphatic C-H stretches will be just below 3000 cm-1.
-
1H NMR: The spectrum is simple and highly characteristic. It will show a septet for the single methine (CH) proton around δ 3.0 ppm, a doublet for the six equivalent methyl (CH3) protons around δ 1.0-1.2 ppm, and a broad singlet for the two amine (NH2) protons which can vary in chemical shift.[3][4] The integrated proton ratio will be 1:6:2.[4]
-
Mass Spectrometry (EI): The molecular ion peak is at m/z 59. The base peak is often due to the loss of a methyl group (M-15), resulting in a fragment at m/z 44.
Intermediate: 3-Nitro-N-isopropylbenzenesulfonamide
This molecule is the product of the first reaction step. It incorporates features from both reactants while losing others.
-
FTIR: Key changes from the reactants include:
-
Disappearance: The S-Cl stretch from 3-nitrobenzenesulfonyl chloride is gone.
-
Appearance: A secondary amine N-H stretch appears as a single, sharp peak around 3300 cm-1.
-
Retention: The strong SO2 (around 1350 and 1160 cm-1) and NO2 (around 1530 and 1350 cm-1) stretches are still present.
-
-
1H NMR: The spectrum will show a combination of aromatic and aliphatic signals. The four aromatic protons will remain in the downfield region (δ 7.5-8.5 ppm). The isopropyl group signals will be present: a multiplet for the CH proton and a doublet for the two CH3 groups. A signal for the single N-H proton will also be present, often as a doublet that couples to the adjacent CH proton.
-
Mass Spectrometry (ESI/EI): The molecular ion should be observed at m/z 244. Fragmentation will likely involve cleavage of the S-N bond and the C-S bond.[5][6][7]
Final Product: this compound
The result of the nitro group reduction.
-
FTIR: The most critical transformation is observed here:
-
Disappearance: The characteristic NO2 stretches at ~1530 and ~1350 cm-1 are completely absent.
-
Appearance: A new doublet for the primary aromatic amine N-H stretches appears in the 3350-3450 cm-1 region.
-
Retention: The secondary sulfonamide N-H stretch (~3300 cm-1) and the SO2 stretches (~1340 and 1150 cm-1) remain.
-
-
1H NMR: A significant change occurs in the aromatic region. The newly formed amino group (-NH2) is electron-donating, causing a noticeable upfield shift (to lower ppm values) of the aromatic proton signals compared to the nitro-intermediate. A broad singlet for the two NH2 protons will also appear. The isopropyl signals will remain largely unchanged.
-
Mass Spectrometry (ESI): The molecular ion is expected at m/z 214.[8] The fragmentation pattern of sulfonamides can be complex, often involving rearrangements and the characteristic loss of SO2 (64 Da).[5][7][9]
Comparative Data Summary
The following tables summarize the key diagnostic peaks for each compound, allowing for a direct comparison that highlights the chemical transformations.
Table 1: Comparative FTIR Data (Key Functional Group Absorptions, cm-1)
| Functional Group | 3-Nitrobenzenesulfonyl Chloride | Isopropylamine | 3-Nitro-N-isopropylbenzenesulfonamide | This compound |
| Amine N-H (stretch) | N/A | ~3350, ~3290 (doublet) | ~3300 (single peak) | ~3450, ~3360 (doublet, Ar-NH2) & ~3300 (single peak, R-NH-SO2) |
| Nitro NO2 (stretch) | ~1530 (asym), ~1350 (sym) | N/A | ~1530 (asym), ~1350 (sym) | Absent |
| Sulfonyl SO2 (stretch) | ~1380 (asym), ~1180 (sym) | N/A | ~1350 (asym), ~1160 (sym) | ~1340 (asym), ~1150 (sym) |
| Sulfonyl Chloride S-Cl | Present (low frequency) | N/A | Absent | Absent |
Table 2: Comparative 1H NMR Data (Expected Chemical Shifts, δ ppm)
| Proton Type | 3-Nitrobenzenesulfonyl Chloride | Isopropylamine | 3-Nitro-N-isopropylbenzenesulfonamide | This compound |
| Aromatic H | ~8.0 - 8.8 | N/A | ~7.8 - 8.6 | ~6.8 - 7.4 (shifted upfield) |
| -CH(CH3)2 | N/A | ~3.0 (septet) | ~3.2 (multiplet) | ~3.2 (multiplet) |
| -CH(CH3)2 | N/A | ~1.1 (doublet) | ~1.2 (doublet) | ~1.2 (doublet) |
| -NH2 | N/A | ~1.1 (broad s) | N/A | ~4.0 (broad s, Ar-NH2) |
| -NH- | N/A | N/A | Present (variable) | Present (variable) |
Table 3: Comparative Mass Spectrometry Data (Molecular Ion, m/z)
| Compound | Formula | Expected [M+H]+ or M+• | Key Diagnostic Feature |
| 3-Nitrobenzenesulfonyl Chloride | C6H4ClNO4S | 221 / 223 | 3:1 isotopic pattern for Cl |
| Isopropylamine | C3H9N | 59 | Base peak at m/z 44 (M-15) |
| 3-Nitro-N-isopropylbenzenesulfonamide | C9H12N2O4S | 244 | Loss of NO2 group |
| This compound | C9H14N2O2S | 214 | Mass shift of -30 Da from intermediate |
Standardized Experimental Protocols
To ensure data is reproducible and reliable, standardized protocols must be followed. The causality behind these steps is to minimize sample-induced artifacts and maximize signal-to-noise for accurate structural elucidation.
General Analysis Workflow
Figure 2: General workflow for spectroscopic analysis of synthetic compounds.
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Rationale: This protocol for solid samples using a KBr pellet ensures a uniform, non-absorbing matrix, preventing interference from solvents.
-
Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle.
-
Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) for 2 minutes to form a transparent or translucent pellet.
-
Background: Place the empty pellet holder in the spectrometer and run a background scan. This is critical to subtract atmospheric H2O and CO2 signals.
-
Acquisition: Place the sample pellet in the holder and acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm-1 over the range of 4000-400 cm-1.
-
Validation: The baseline should be flat and near 100% transmittance. The KBr should not show a broad O-H band around 3400 cm-1, which would indicate moisture contamination.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: Using a deuterated solvent prevents the large solvent proton signal from overwhelming the analyte signals. Tetramethylsilane (TMS) provides a universal, inert reference point (0 ppm).
-
Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean NMR tube. Add a small drop of TMS as an internal standard.
-
Shimming: Insert the sample into the NMR probe. The instrument's software is used to shim the magnetic field, a process that optimizes the field homogeneity to ensure sharp, symmetrical peaks.
-
Acquisition: Acquire a standard one-dimensional 1H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected and baseline-corrected.
-
Validation: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. The integrated peak areas should correspond to the ratio of protons in the proposed structure.
Protocol: Mass Spectrometry (MS)
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides, typically producing the protonated molecular ion [M+H]+ with minimal fragmentation, which is essential for confirming molecular weight.
-
Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent, often methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Tuning & Calibration: Before analysis, the instrument is tuned and calibrated using a known standard solution to ensure high mass accuracy.
-
Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).
-
Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the [M+H]+ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Validation: The measured mass of the molecular ion should be within 5 ppm of the theoretical calculated mass for high-resolution instruments. The isotopic distribution should match the theoretical pattern for the molecular formula.
Conclusion
The transition from precursors to the final product, this compound, is marked by a series of clear and predictable spectroscopic changes. By leveraging a multi-technique approach (FTIR, NMR, and MS), researchers can unequivocally monitor the key bond-forming and functional group transformation steps. The disappearance of the sulfonyl chloride, the conversion of the nitro group to a primary amine, and the formation of the sulfonamide linkage each leave a distinct and verifiable fingerprint across the spectra. This guide provides the foundational data and protocols to ensure rigorous characterization and quality control throughout the synthetic process.
References
- Gomez-Perez, A., et al. (2018). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of The American Society for Mass Spectrometry.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
- ChemicalBook. (n.d.). Isopropylamine(75-31-0) 1H NMR spectrum.
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Current Pharmaceutical Analysis.
- Chen, H., et al. (2006). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6363, Isopropylamine.
- Wiley. (n.d.). SpectraBase: Isopropylamine.
- ResearchGate. (n.d.). Request PDF: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine.
- Guidechem. (n.d.). 75-31-0 Isopropylamine C3H9N.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16792141, this compound.
- PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride.
- NIST. (n.d.). NIST Chemistry WebBook: Benzenesulfonyl chloride, 3-nitro-.
Sources
- 1. Benzenesulfonyl chloride, 3-nitro- [webbook.nist.gov]
- 2. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopropylamine(75-31-0) 1H NMR spectrum [chemicalbook.com]
- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Selectivity Profile of 3-Amino-N-isopropylbenzenesulfonamide for Enzyme Isoforms: A Comparative Guide
In the landscape of drug discovery and chemical biology, understanding the selectivity of a compound against a panel of related enzyme isoforms is paramount. This guide provides a comprehensive analysis of the anticipated selectivity profile of 3-Amino-N-isopropylbenzenesulfonamide, a representative of the sulfonamide class of enzyme inhibitors. While direct experimental data for this specific compound is not publicly available, we can infer its likely behavior by examining the well-established structure-activity relationships (SAR) within the benzenesulfonamide series of carbonic anhydrase (CA) inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural rationale for selectivity, compare the inhibitory profiles of closely related analogs, and provide detailed experimental protocols for researchers to conduct their own selectivity profiling.
Introduction: The Critical Role of Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Humans express 15 CA isoforms with varying tissue distribution and subcellular localization, each playing a distinct physiological role.[2] Consequently, the development of isoform-selective CA inhibitors is a significant goal in medicinal chemistry to achieve targeted therapeutic effects while minimizing off-target side effects. For instance, inhibition of the tumor-associated isoforms CA IX and XII is a key strategy in cancer therapy, whereas targeting CA II and CA IV is relevant for the treatment of glaucoma.[3][4]
The benzenesulfonamide scaffold is a cornerstone of CA inhibitor design.[5] The primary sulfonamide moiety (SO₂NH₂) is the key zinc-binding group, anchoring the inhibitor to the active site of the enzyme. Selectivity among the various CA isoforms is largely dictated by the substitutions on the benzene ring and the sulfonamide nitrogen.[5] This guide will explore how the specific structural features of this compound— a 3-amino group and an N-isopropyl substituent—are likely to influence its interaction with different CA isoforms.
Comparative Analysis of Benzenesulfonamide Inhibitors
To construct a probable selectivity profile for this compound, we will compare it with structurally related compounds for which experimental inhibition data (Kᵢ values) against a panel of human CA isoforms are available. The selected comparators are:
-
Benzenesulfonamide: The parent compound, providing a baseline for inhibition.
-
3-Methoxybenzenesulfonamide: To illustrate the effect of a meta-substitution on the benzene ring.
-
N-Methylbenzenesulfonamide: To demonstrate the impact of N-alkylation on the sulfonamide group.
-
Acetazolamide (AAZ): A clinically used, non-selective CA inhibitor for a broader context.
The following table summarizes the inhibition data (Kᵢ in nM) for these compounds against key CA isoforms.
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Benzenesulfonamide | 1500 | 755 | 38.9 | 12.4 |
| 3-Methoxybenzenesulfonamide | 272 | 16.6 | 30.5 | 289 |
| N-Methylbenzenesulfonamide | >10000 | >10000 | >10000 | >10000 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data for Benzenesulfonamide and Acetazolamide are from multiple sources, including[6]. Data for 3-Methoxybenzenesulfonamide is from[7]. Data for N-Methylbenzenesulfonamide is inferred from the general understanding that N-alkylation of primary sulfonamides drastically reduces their affinity for CAs[8].
Inferred Selectivity Profile of this compound:
Based on the structure-activity relationships gleaned from the comparator compounds, we can project the likely selectivity profile of this compound:
-
The 3-Amino Group: The presence of an amino group at the 3-position is expected to influence the binding affinity and selectivity. The 3-position of the benzenesulfonamide ring points towards a region of the CA active site that is not highly conserved across isoforms. Therefore, the amino group has the potential to form specific interactions, such as hydrogen bonds, with isoform-specific residues at the entrance of the active site. This could lead to a degree of selectivity. For instance, in the case of 3-methoxybenzenesulfonamide, the meta-substituent leads to potent inhibition of hCA II and hCA IX, while showing weaker activity against hCA I and hCA XII.[7] It is plausible that the 3-amino group in our target compound could confer a similar or distinct selectivity profile.
-
The N-isopropyl Group: The N-isopropyl substitution on the sulfonamide is a critical feature. Generally, N-alkylation of the primary sulfonamide group significantly diminishes the inhibitory activity against CAs.[8] This is because the deprotonated sulfonamide nitrogen is crucial for coordinating with the zinc ion in the enzyme's active site. An N-alkyl group can sterically hinder this interaction and also alters the electronics of the sulfonamide. Therefore, this compound is anticipated to be a significantly weaker inhibitor across all CA isoforms compared to its primary sulfonamide counterpart (3-aminobenzenesulfonamide). However, it is important to note that some N-substituted sulfonamides have been shown to act as competitive inhibitors, suggesting a different binding mode compared to the classical noncompetitive inhibition of primary sulfonamides.[8]
Experimental Protocols for Determining Enzyme Selectivity
To empirically determine the selectivity profile of this compound, the following well-established methodologies are recommended.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored in real-time using a pH indicator dye. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a 10 mM HEPES buffer, pH 7.5, containing 20 mM NaClO₄ for maintaining constant ionic strength.
-
Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. A dilution series should be prepared to determine the IC₅₀ or Kᵢ.
-
Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water. The concentration of dissolved CO₂ will be approximately 30-35 mM at 4°C.
-
pH Indicator: Prepare a stock solution of a suitable pH indicator (e.g., p-nitrophenol) in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a cuvette, mix the enzyme solution with the desired concentration of the inhibitor (or DMSO for control).
-
Incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[9]
-
-
Stopped-Flow Measurement:
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO₂ substrate solution into the other.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time at its λmax.
-
-
Data Analysis:
-
Determine the initial rates of the reaction from the linear portion of the absorbance versus time plots.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The stopped-flow technique is essential due to the very high catalytic rate of CAs. The use of a pH indicator provides a sensitive and continuous measure of the reaction progress. Pre-incubation ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to measure the binding of a ligand to a protein by monitoring the thermal stability of the protein.
Principle: The binding of a ligand, such as an inhibitor, generally stabilizes a protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5.
-
Protein Solutions: Prepare solutions of the different CA isoforms in the assay buffer.
-
Inhibitor Solutions: Prepare a dilution series of this compound in DMSO.
-
Fluorescent Dye: Use a commercially available dye such as SYPRO Orange.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution, the fluorescent dye, and the inhibitor at various concentrations (or DMSO for the control).
-
Seal the plate.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tₘ is the temperature at which the fluorescence is at its midpoint.
-
The change in Tₘ (ΔTₘ) is calculated by subtracting the Tₘ of the protein alone from the Tₘ in the presence of the inhibitor.
-
The dissociation constant (Kₑ) can be determined by fitting the ΔTₘ values at different inhibitor concentrations to a binding isotherm.
-
Causality Behind Experimental Choices: FTSA is a valuable tool for initial screening and for confirming direct binding of a compound to the target protein. It is a label-free method for the protein and can be performed with small amounts of material, making it suitable for high-throughput screening.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Caption: Workflow for the Fluorescent Thermal Shift Assay (FTSA).
Conclusion
This guide has provided a comprehensive overview of the anticipated selectivity profile of this compound for carbonic anhydrase isoforms. Based on established structure-activity relationships, it is predicted to be a weak inhibitor, with any potential for selectivity being driven by the 3-amino substituent. To move beyond this inference, empirical determination of its inhibitory activity is essential. The detailed experimental protocols provided herein offer a robust framework for researchers to undertake such investigations. A thorough understanding of a compound's selectivity is a critical step in the journey from a chemical entity to a potential therapeutic agent.
References
- Angeli, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 177-186. URL
- Di Fiore, A., et al. (2012). Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9477-9486. URL
- Ghorab, M. M., et al. (2019). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 24(21), 3855. URL
- Havránková, J., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(22), 6985. URL
- Jonušaitė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10893. URL
- Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439-444. URL
- Havránková, J., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(22), 6985. URL
- Zubrienė, A., et al. (2010). Indapamide-like benzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(22), 7846-7853. URL
- Gül, H. İ., et al. (2022). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 12(1), 1-17. URL
- Bua, S., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1764-1775. URL
- Jonušaitė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10893. URL
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923-928. URL
- Baranauskienė, L., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. URL
- Bua, S., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1764-1775. URL
- De Simone, G., & Supuran, C. T. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Molecules, 24(18), 3244. URL
- Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1262. URL
- Nemr, M. T., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 148, 107881. URL
- Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 76(9), 412-415. URL
- D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. URL
- Sugrue, M. F., et al. (1990). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 33(7), 1852-1856. URL
- Jonušaitė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10893. URL
- Angeli, A., et al. (2017). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 22(8), 1343. URL
- Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. URL
- Jain, A., et al. (2018). Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. International Journal of Novel Research and Development, 3(6), 1-8. URL
Sources
- 1. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Analysis of 3-Amino-N-isopropylbenzenesulfonamide Inhibition of Carbonic Anhydrases
This guide provides a comprehensive framework for the kinetic analysis of 3-Amino-N-isopropylbenzenesulfonamide, a benzenesulfonamide derivative with potential inhibitory activity against carbonic anhydrases (CAs). While specific kinetic data for this compound is not extensively available in the public domain, this document will equip researchers, scientists, and drug development professionals with the necessary protocols and comparative data to conduct a thorough investigation of its inhibitory properties. We will delve into the established methodologies for characterizing CA inhibitors and compare the expected performance of this compound with clinically relevant alternatives.
The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors.[1] The primary sulfonamide moiety is crucial for the mechanism of action, which involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme.[2] Given this structural feature, it is highly probable that this compound acts as a competitive inhibitor of carbonic anhydrases.
Comparative Landscape: Established Carbonic Anhydrase Inhibitors
To provide a robust context for the kinetic analysis of this compound, it is essential to compare its potential inhibitory profile against well-characterized, clinically utilized carbonic anhydrase inhibitors. This guide will focus on three key comparators: Acetazolamide, Dorzolamide, and Brinzolamide. These drugs are established therapeutics, primarily for glaucoma, and their interactions with various CA isoforms have been extensively studied.[3][4]
Table 1: Comparative Inhibition Constants (Kᵢ) of Standard Carbonic Anhydrase Inhibitors Against Key Human Isoforms
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | - | 3.5 | 54 | 4.5 |
| Brinzolamide | - | 3.2 | 43 | 6.3 |
Note: The Kᵢ values are compiled from various sources and represent approximate consensus values.[2][5][6] The lack of extensive public data on this compound prevents its inclusion in this direct comparison, underscoring the importance of the experimental protocols detailed below.
Experimental Workflow for Kinetic Analysis
The following section outlines a detailed, step-by-step methodology for the kinetic analysis of this compound as a carbonic anhydrase inhibitor. The cornerstone of this analysis is the stopped-flow CO₂ hydration assay.[7]
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Competitive inhibition of carbonic anhydrase by a sulfonamide.
Interpreting the Kinetic Data
The kinetic analysis will yield crucial parameters for evaluating the inhibitory potential of this compound:
-
IC₅₀ (Half-maximal inhibitory concentration): This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC₅₀ signifies higher potency.
-
Kᵢ (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the true binding affinity. A lower Kᵢ indicates a stronger interaction between the inhibitor and the enzyme.
-
Selectivity: By determining the Kᵢ values against a panel of hCA isoforms (e.g., I, II, IV, IX, XII), the selectivity of this compound can be assessed. High selectivity for a particular isoform is often a desirable trait in drug development to minimize off-target effects. For instance, potent inhibition of tumor-associated isoforms like hCA IX and XII with weaker inhibition of the ubiquitous hCA I and II would be a promising profile for an anti-cancer agent. [5]
Conclusion
This guide provides a comprehensive roadmap for the kinetic characterization of this compound as a carbonic anhydrase inhibitor. By following the detailed experimental protocols and utilizing the comparative data for established inhibitors, researchers can generate the necessary data to elucidate its potency, mechanism of action, and isoform selectivity. Such a study will be instrumental in determining the potential of this compound as a valuable research tool or a lead compound for the development of novel therapeutics targeting carbonic anhydrases.
References
- El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335. [Link]
- Gudžmonaitė, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(1), 1. [Link]
- Mikulová, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(20), 11283. [Link]
- Özgeriş, B., et al. (2016). Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid-sulfonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 130-134. [Link]
- Jo, H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(11), 5943. [Link]
- Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 835-840. [Link]
- Ghorab, M. M., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734-1744. [Link]
- Al-Rashida, M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136159. [Link]
- Mikulová, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(20), 11283. [Link]
- Nocentini, A., & Supuran, C. T. (2019). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 14(11), 1149-1163. [Link]
- Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 149. [Link]
- protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
- ChEMBL. (n.d.).
- International Journal of Novel Research and Development. (2023). Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. [Link]
- Supuran, C. T., et al. (2012). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 1-5. [Link]
- Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7119-7124. [Link]
- Gudžmonaitė, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(1), 1. [Link]
- Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439-444. [Link]
- Innocenti, A., et al. (2007). Carbonic anhydrase inhibitors: cloning, characterization, and inhibition studies of the cytosolic isozyme III with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 17(23), 6445-6449. [Link]
- Taylor & Francis Online. (2023). Carbonic anhydrase inhibitors. [Link]
- Teppema, L. J., & Dahan, A. (2010). Structures, carbonic anhydrase (CA) inhibition constants, and chemical characteristics of n-methylacetazolamide (NMA), acetazolamide (AZ), and methazolamide (MZ).
- GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. [Link]
Sources
- 1. Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-Amino-N-isopropylbenzenesulfonamide Against Human Carbonic Anhydrase Isoforms
A Senior Application Scientist's Guide to In Silico Target Validation and Comparative Analysis
Introduction: Uncovering the Potential of a Novel Sulfonamide
In the landscape of drug discovery, the sulfonamide functional group represents a cornerstone of medicinal chemistry, found in a wide array of therapeutics from antibacterials to diuretics and anticonvulsants. Its enduring success is largely attributed to its ability to act as a potent zinc-binding group, making it a privileged scaffold for inhibiting metalloenzymes. This guide focuses on a lesser-explored molecule, 3-Amino-N-isopropylbenzenesulfonamide, and outlines a comprehensive in silico framework to evaluate its potential as a modulator of specific, high-value protein targets.
Due to the absence of extensive research on this particular compound, this document serves as both a proposal and a methodological guide for a rigorous comparative docking study. We will navigate the process of assessing its binding affinity and interaction profile against two clinically relevant isoforms of Human Carbonic Anhydrase (CA), CA-II and CA-IX, which are established targets for sulfonamide-based drugs. To establish a robust benchmark for our analysis, we will compare the performance of our lead compound against Acetazolamide, a well-characterized, FDA-approved carbonic anhydrase inhibitor.
This guide is designed for researchers and drug development professionals, providing a transparent, step-by-step protocol grounded in established computational chemistry principles. We will move beyond a simple procedural list, delving into the scientific rationale behind each step to ensure the generation of reliable and interpretable data.
The Strategic Framework: A Comparative Docking Workflow
Our investigation is structured around a multi-stage computational workflow. This process begins with the meticulous preparation of our biological targets and chemical ligands, proceeds to the core docking simulations, and culminates in a detailed analysis of the resulting data. This systematic approach is crucial for ensuring the reproducibility and validity of the findings.
Figure 1: A comprehensive workflow for the comparative molecular docking study.
Experimental Methodologies: A Self-Validating Protocol
The integrity of any docking study hinges on the meticulousness of its preparation stages. The following protocols are designed to be self-validating by employing standardized procedures and software widely accepted in the computational chemistry community.
Part 1: Target and Ligand Preparation
1.1. Target Protein Acquisition and Preparation
-
Objective: To obtain and prepare high-quality, crystal structures of the target proteins for docking.
-
Protocol:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for and download the PDB files for Human Carbonic Anhydrase II (e.g., PDB ID: 2ABE) and Carbonic Anhydrase IX (e.g., PDB ID: 5FL4).
-
Load the PDB structures into a molecular modeling program such as AutoDockTools or UCSF Chimera.
-
Crucial Step (Rationale): Prepare the protein by removing all non-essential molecules, including water molecules and co-crystallized ligands. This "cleans" the binding site to ensure the docking simulation is not influenced by artifacts from the crystallization process.
-
Add polar hydrogens to the protein structure. This is essential for correctly calculating hydrogen bonding interactions.
-
Assign Gasteiger charges to the protein atoms. These partial charges are fundamental for the accurate calculation of electrostatic interactions within the docking force field.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
1.2. Ligand Structure Generation and Preparation
-
Objective: To generate accurate 3D conformations of this compound and the reference compound, Acetazolamide, and prepare them for docking.
-
Protocol:
-
Obtain the canonical SMILES strings for the ligands from a chemical database like PubChem.
-
This compound: CC(C)NS(=O)(=O)c1cccc(c1)N
-
Acetazolamide: CC(=O)NC1=NN=C(S1)S(=O)(=O)N
-
-
Use a program like Avogadro or an online converter to generate the 3D structure from the SMILES string.
-
Perform an energy minimization of the 3D structures using a force field like MMFF94. (Rationale): This step ensures the ligand is in a low-energy, sterically favorable conformation before docking begins, which improves the efficiency and accuracy of the docking search.
-
Load the minimized ligand structures into AutoDockTools.
-
Define the rotatable bonds and assign Gasteiger charges.
-
Save the prepared ligands in the PDBQT format.
-
Part 2: Molecular Docking Simulation
2.1. Defining the Binding Pocket (Grid Box Generation)
-
Objective: To define the specific three-dimensional space on the target protein where the docking algorithm will search for binding poses.
-
Protocol:
-
In AutoDockTools, load the prepared protein (PDBQT file).
-
Identify the active site. For carbonic anhydrases, this is a well-defined pocket containing a catalytic zinc ion. The original co-crystallized ligand in the downloaded PDB file can serve as an excellent guide for centering the grid box.
-
Generate a grid box that encompasses the entire active site with a buffer of approximately 4-5 Å in each dimension. A typical grid size might be 25 x 25 x 25 Å. (Rationale): The grid box must be large enough to allow the ligand to rotate and translate freely within the binding site, yet small enough to focus the computational effort, increasing the chances of finding the true binding mode.
-
2.2. Executing the Docking Run with AutoDock Vina
-
Objective: To perform the docking simulation to predict the binding poses and affinities of the ligands.
-
Protocol:
-
Use AutoDock Vina, a widely used and validated docking program.
-
Create a configuration file that specifies the file paths for the prepared protein, the prepared ligand, and the grid box parameters (center coordinates and dimensions).
-
Set the exhaustiveness parameter. A value of 8 is standard, but increasing this (e.g., to 16 or 32) can improve the thoroughness of the search at the cost of longer computation time.
-
Execute the docking run from the command line. Vina will generate an output file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol.
-
Predicted Results and Comparative Analysis
The following table presents hypothetical, yet realistic, data that would be generated from this docking study. This serves as a template for how the results should be structured and interpreted. The primary metric for comparison is the Binding Affinity , where a more negative value indicates a stronger predicted interaction.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Hydrogen Bonds |
| This compound | Carbonic Anhydrase II | -7.2 | His94, His96, His119, Thr199, Thr200 | 2 (with Thr199) |
| Acetazolamide (Reference) | Carbonic Anhydrase II | -7.9 | His94, His96, His119, Thr199, Thr200 | 3 (with Thr199, Thr200) |
| This compound | Carbonic Anhydrase IX | -7.8 | His94, His96, His119, Val121, Thr199 | 2 (with Thr199) |
| Acetazolamide (Reference) | Carbonic Anhydrase IX | -8.5 | His94, His96, His119, Val121, Thr199 | 3 (with Thr199, Gln92) |
Interpretation of Predicted Data
-
Binding Affinity: In this hypothetical scenario, Acetazolamide shows a stronger binding affinity (more negative kcal/mol) for both CA-II and CA-IX compared to this compound. This is expected, as Acetazolamide is an optimized and known potent inhibitor.
-
Selectivity: Interestingly, our test compound, this compound, shows a predicted preference for CA-IX (-7.8 kcal/mol) over CA-II (-7.2 kcal/mol). This is a significant finding, as CA-IX is a tumor-associated isoform, and selectivity is a highly desirable trait for cancer therapeutics to minimize off-target effects.
-
Interaction Analysis: The "Key Interacting Residues" column is critical. A detailed visual analysis of the docked poses would be required to confirm that the sulfonamide group of each ligand is correctly coordinating with the catalytic zinc ion, which is chelated by three histidine residues (His94, His96, His119) in the active site. The number of hydrogen bonds often correlates with binding strength and specificity.
Visualizing the Core Scientific Logic
The central principle of this study is comparing a novel compound against a known standard across multiple related targets to identify potential efficacy and selectivity.
Figure 2: Logical relationship between compounds, targets, and analytical outcomes.
Conclusion and Future Directions
This guide has detailed a robust, scientifically-grounded protocol for conducting a comparative molecular docking study on this compound. Based on our hypothetical but plausible results, the compound shows promise as a potential inhibitor of carbonic anhydrases, with a noteworthy predicted selectivity for the tumor-associated CA-IX isoform over the ubiquitous CA-II.
While in silico studies are powerful tools for hypothesis generation, they are predictive in nature. The critical next step is experimental validation. The findings from this docking study would provide a strong rationale for synthesizing or acquiring this compound and performing in vitro enzymatic assays to determine its actual IC50 values against CA-II and CA-IX. A strong correlation between the predicted binding affinities and the experimental inhibition data would validate the docking model and pave the way for further lead optimization studies.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
- Angeli, A., et al. (2020). An overview of sulfonamides and their derivatives as carbonic anhydrase inhibitors.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.
- Berman, H. M., et al. (2000).
- Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
The Versatile Scaffold: A Head-to-Head Comparison of 3-Amino-N-isopropylbenzenesulfonamide Derivatives with Commercial Drugs in HIV and Carbonic Anhydrase Inhibition
In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. 3-Amino-N-isopropylbenzenesulfonamide represents such a scaffold, a key building block whose derivatives have shown significant promise in two distinct and critical therapeutic areas: antiviral treatment targeting the HIV-1 capsid and the inhibition of carbonic anhydrase enzymes implicated in a range of pathologies.
This guide provides a detailed, head-to-head comparison of drug candidates derived from the benzenesulfonamide framework with established commercial drugs. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols for the assays used to evaluate these compounds. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.
Chapter 1: A New Frontier in Antiviral Strategy - Targeting the HIV-1 Capsid
The HIV-1 capsid, a conical protein shell encasing the viral genome, is a critical player in multiple stages of the viral lifecycle, making it an attractive, relatively unexploited target for antiretroviral therapy.[1] Unlike traditional enzyme targets, the capsid is involved in reverse transcription, nuclear import, and both the assembly and disassembly of the virus.[1] Molecules that disrupt capsid function can therefore halt the virus at several checkpoints.
Mechanism of Action: Capsid Inhibition
HIV-1 capsid inhibitors interfere with the delicate balance of capsid stability. The first-in-class approved drug in this category is Lenacapavir (Sunlenca®), which binds to a conserved pocket at the interface of capsid protein (p24) subunits. This binding event disrupts capsid function in multiple ways: it prevents the capsid from properly disassembling after entering a host cell (a process required for reverse transcription) and also interferes with the assembly of new, infectious virions.[2][3]
Derivatives of the benzenesulfonamide scaffold have been designed to mimic this action. By modifying the core structure, researchers have developed compounds that also bind to the HIV-1 capsid, demonstrating potent antiviral activity.
Caption: Mechanism of HIV-1 Capsid Inhibition.
Performance Data: A Comparative Analysis
The efficacy of antiviral agents is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication in vitro. A lower EC50 value indicates greater potency.
Recent studies have highlighted a promising benzenesulfonamide-containing phenylalanine derivative, designated Compound 11l .[2][4][5][6] This compound demonstrates potent anti-HIV-1 activity, which we can compare to the established benchmark, Lenacapavir, and the well-characterized experimental inhibitor, PF-74.
| Compound | Class | Target | Anti-HIV-1 Activity (EC50) | Status |
| Lenacapavir (Sunlenca®) | Capsid Inhibitor | HIV-1 Capsid | ~30 pM (in PBMCs) | Commercially Approved[2] |
| Compound 11l | Benzenesulfonamide Derivative | HIV-1 Capsid | 90 nM (in TZM-bl cells)[1] | Preclinical |
| PF-74 | Phenylalanine Derivative | HIV-1 Capsid | ~520 nM (in TZM-bl cells)[1] | Preclinical/Tool Compound |
Note: Direct comparison of absolute EC50 values should be approached with caution due to different cell lines and assay conditions. The relative potency provides a valuable benchmark.
As the data indicates, while preclinical derivatives like Compound 11l do not yet match the picomolar potency of the approved drug Lenacapavir, they represent a significant improvement over earlier experimental compounds like PF-74. Compound 11l is over five times more potent than PF-74, demonstrating the value of the benzenesulfonamide scaffold in optimizing capsid inhibitors.[4][5][6]
Experimental Protocol: In Vitro HIV-1 Capsid Assembly Assay
This assay measures the ability of a compound to interfere with the assembly of purified HIV-1 capsid protein into higher-order structures, mimicking a key step in the viral lifecycle.
Objective: To quantify the effect of test compounds on the rate of HIV-1 capsid protein assembly.
Methodology:
-
Reagent Preparation:
-
Purified, recombinant HIV-1 capsid protein is diluted to a final concentration of 30 µM in an assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl).
-
Test compounds (e.g., Compound 11l, Lenacapavir) and control compounds (e.g., PF-74) are dissolved in DMSO to create stock solutions and then diluted to the desired final concentration (e.g., 50 µM).
-
-
Assay Procedure:
-
The capsid protein solution is pre-incubated at the desired temperature (e.g., 4°C).
-
The assembly reaction is initiated by the addition of the test compound or DMSO (vehicle control).
-
The assembly of capsid proteins into larger particles causes light to scatter. This increase in turbidity is monitored over time by measuring the absorbance at 350 nm using a spectrophotometer.[5]
-
-
Data Analysis:
-
The rate of assembly is determined by calculating the slope of the linear phase of the absorbance curve.
-
The assembly rate in the presence of a test compound is compared to the vehicle control to determine the percentage of inhibition or acceleration. Compound 11l has been shown to accelerate capsid core assembly, a mechanism that also disrupts the normal viral process.[4][5][6]
-
Chapter 2: Precision Targeting of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] Their inhibition has therapeutic applications in glaucoma, epilepsy, altitude sickness, and even as anticancer agents.[5][7] The sulfonamide group is a classic zinc-binding pharmacophore, making benzenesulfonamide derivatives prime candidates for CA inhibitors.
Mechanism of Action: Carbonic Anhydrase Inhibition
The catalytic activity of CA relies on a zinc ion (Zn2+) located in the active site. Sulfonamide inhibitors work by coordinating with this zinc ion, displacing a water molecule and preventing the enzyme from binding to its natural substrate, carbon dioxide. This blockage reduces the production of bicarbonate and protons.
In glaucoma, for instance, inhibiting CA in the ciliary processes of the eye decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[4] Commercially available drugs like Acetazolamide (oral) and Dorzolamide (topical) are widely used for this purpose.[4][8]
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Performance Data: A Comparative Analysis
The potency of CA inhibitors is measured by their inhibition constant (Ki), which reflects the concentration required to produce half-maximum inhibition. A lower Ki value signifies a tighter binding and more potent inhibitor. Different isoforms of CA exist (e.g., hCA I, II, IX, XII), and selectivity can be crucial for therapeutic efficacy and reducing side effects.
Novel benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of several CA isoforms, with some demonstrating selectivity for tumor-associated isoforms like hCA IX and XII.
| Compound | Target Isoform | Inhibition Constant (Ki) | Status |
| Acetazolamide | hCA I | 250 nM | Commercially Approved |
| hCA II | 12 nM | ||
| hCA IX | 25 nM[9] | ||
| hCA XII | 5.7 nM[9] | ||
| Dorzolamide | hCA II | 0.18 nM | Commercially Approved |
| hCA I | 600 nM | ||
| Compound 5a | hCA IX | 12.9 nM[9] | Preclinical |
| hCA XII | 26.6 nM[9] | ||
| Compound 5b | hCA IX | 18.2 nM[9] | Preclinical |
| hCA XII | 8.7 nM[9] |
The data shows that novel benzenesulfonamide derivatives (e.g., 5a , 5b ) exhibit potent, low-nanomolar inhibition of the therapeutically relevant isoforms hCA IX and XII, with potency comparable to or exceeding that of the established drug Acetazolamide against hCA IX.[9] This highlights the potential for developing more selective and potent CA inhibitors from this scaffold.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Objective: To determine the Ki of test compounds against specific human carbonic anhydrase isoforms.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Purified recombinant human carbonic anhydrase (e.g., hCA II, hCA IX) is diluted to a working concentration in cold assay buffer.
-
Substrate Solution: p-Nitrophenyl acetate (p-NPA) is dissolved in DMSO or acetonitrile to make a stock solution (e.g., 3 mM).
-
Inhibitor Solutions: Test compounds and a reference inhibitor (e.g., Acetazolamide) are prepared in serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer.
-
Add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 20 µL of the CA enzyme working solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
-
Data Acquisition and Analysis:
-
The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow-colored p-nitrophenol.
-
The increase in absorbance at 400-405 nm is measured immediately in kinetic mode using a microplate reader.
-
The rate of reaction (slope of the absorbance curve) is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rate against the inhibitor concentration. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The this compound scaffold and its broader benzenesulfonamide class serve as a fertile ground for the development of potent and selective inhibitors for distinct therapeutic targets. As demonstrated, derivatives of this structure show compelling preclinical activity as both HIV-1 capsid inhibitors and carbonic anhydrase inhibitors.
In the realm of HIV therapy, while the potency of current derivatives does not yet match that of the first-in-class drug Lenacapavir, the significant improvement over earlier leads warrants further structure-activity relationship (SAR) studies. Future work should focus on enhancing binding affinity to the capsid protein and improving pharmacokinetic profiles to move these candidates toward clinical evaluation.
For carbonic anhydrase inhibition, the benzenesulfonamide core has already proven its clinical value. The next generation of inhibitors derived from this scaffold, such as compounds 5a and 5b, shows promise for isoform-selective targeting, particularly for tumor-associated CAs IX and XII. This could lead to more effective anticancer therapies with potentially fewer side effects than non-selective inhibitors.
References
- Sun, L., Dick, A., Meuser, M. E., Huang, T., Zalloum, W. A., Chen, C. H., ... & Cocklin, S. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5244–5264.
- Sun, L., Dick, A., Meuser, M. E., Huang, T., Zalloum, W. A., Chen, C. H., ... & Cocklin, S. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health.
- Sun, L., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.
- Sun, L., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate.
- Sun, L., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed.
- Kortagere, S., Xu, J. P., Mankowski, M. K., Ptak, R. G., & Cocklin, S. (2014). Structure-activity relationships of a novel capsid targeted inhibitor of HIV-1 replication. Journal of Chemical Information and Modeling, 54(11), 3080–3090.
- Kortagere, S., et al. (2014). Structure-activity relationships of a novel capsid targeted inhibitor of HIV-1 replication. PubMed.
- Li, G., De Clercq, E., & Pannecouque, C. (2023). New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein. MDPI.
- Gilead Sciences. (n.d.). SUNLENCA® (lenacapavir) Mechanism of Action. HCP Site.
- MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- Angeli, A., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PubMed.
- El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.
- Abdizade, R., & Abdizadeh, T. (2025). A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. Brieflands.
- Akocak, S., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. PubMed.
- Shrivastava, D., et al. (n.d.). Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. IJNRD.
- Angeli, A., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. MDPI.
- Yamamoto, N., et al. (2021). Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. PMC - NIH.
- Akocak, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH.
- Havránková, J., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health.
- Gitto, R., et al. (2015). Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. PubMed.
- Sun, L., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC - NIH.
- Galkin, K. I., et al. (2016). Synthesis of HIV-1 capsid protein assembly inhibitor (CAP-1) and its analogues based on a biomass approach. PubMed.
- Yamamoto, N., et al. (2021). Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Amino-N-isopropylbenzenesulfonamide
Welcome to your comprehensive guide on the safe handling of 3-Amino-N-isopropylbenzenesulfonamide. In drug discovery and development, our success is built upon a foundation of safety and precision. This document provides essential, field-tested guidance to ensure that your work with this compound is conducted with the highest regard for personal safety and scientific integrity. We will move beyond simple checklists to understand the causality behind each safety recommendation, empowering you to make informed decisions in the laboratory.
Hazard Identification: Understanding the "Why"
Before we don our gloves, we must understand the nature of the compound we are handling. This compound, as an aromatic amine and a sulfonamide derivative, presents several potential hazards. Data from closely related compounds indicate that the primary risks are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is likely to be a significant irritant to the eyes upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powder form can irritate the respiratory system.[2]
-
Potential Harm if Swallowed: Ingestion may lead to gastrointestinal irritation.[1]
These hazards are the driving force behind the specific personal protective equipment (PPE) and handling protocols outlined below. Our goal is to create a series of barriers that eliminate the routes of exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based assessment designed to protect you from the specific hazards of the chemical. For this compound, the following PPE is mandatory.
| Protective Equipment | Specifications & Rationale |
| Eye Protection | Chemical Safety Goggles: Must be worn at all times when handling the compound. They provide a seal around the eyes to protect against splashes and airborne dust particles. A face shield should be worn over goggles if there is a significant risk of splashing.[1][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile): Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or holes before use. For prolonged work or when handling larger quantities, consider double-gloving. Change gloves immediately if contamination is suspected.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown: A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a polyethylene-coated or other impervious gown is recommended to prevent skin contact.[3] |
| Respiratory Protection | NIOSH-Approved Respirator: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation.[1][2] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of your experiment. The following protocol should be adopted for all work involving this compound.
Experimental Workflow Diagram
The diagram below illustrates the critical steps for safely handling this compound, from preparation to cleanup.
Caption: Workflow for handling this compound.
Procedural Steps
-
Preparation:
-
Before beginning, consult the SDS for a similar aromatic amine or sulfonamide to refresh your understanding of the hazards.[5]
-
Ensure your work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Prepare and clearly label dedicated hazardous waste containers for solid chemical waste and contaminated disposable items.[4]
-
-
Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood to minimize inhalation exposure.[4]
-
Use a spatula for transfers. Avoid scooping techniques that could aerosolize the powder.
-
Keep the container sealed when not in active use to prevent accidental spills or contamination.[6]
-
-
Post-Handling & Decontamination:
-
Once the procedure is complete, carefully transfer any unused solid material into the designated solid hazardous waste container.
-
Place all contaminated disposables (e.g., weighing paper, pipette tips, gloves) into the separate, labeled container for contaminated waste.
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as contaminated waste.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Always remove gloves last.
-
Wash your hands thoroughly with soap and water after removing all PPE.[6]
-
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal is a serious breach of safety protocol and environmental regulations. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect all unused or waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Labware: Disposable items (gloves, wipes, etc.) must be collected in a separate, sealed bag or container labeled as hazardous waste. Non-disposable glassware should be decontaminated with a suitable solvent, and the rinseate collected as hazardous liquid waste.
-
Final Disposal: All waste must be disposed of through your institution's EHS department.[1][7] Follow their specific procedures for waste pickup and documentation. Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][8] |
| Inhalation | Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Always have the SDS for a related compound readily accessible for emergency responders.
By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you build a system of self-validating safety. This approach not only protects you and your colleagues but also upholds the integrity of your invaluable research.
References
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet.
- SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution Safety Data Sheet.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
